(4-((Phenylamino)methyl)phenyl)boronic acid
Description
BenchChem offers high-quality (4-((Phenylamino)methyl)phenyl)boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-((Phenylamino)methyl)phenyl)boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
[4-(anilinomethyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BNO2/c16-14(17)12-8-6-11(7-9-12)10-15-13-4-2-1-3-5-13/h1-9,15-17H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHQIDGWZDOKKDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)CNC2=CC=CC=C2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10674473 | |
| Record name | [4-(Anilinomethyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10674473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
690957-44-9 | |
| Record name | B-[4-[(Phenylamino)methyl]phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=690957-44-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [4-(Anilinomethyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10674473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(4-((Phenylamino)methyl)phenyl)boronic acid molecular weight
Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of (4-((Phenylamino)methyl)phenyl)boronic Acid
Part 1: Core Physicochemical Identity
In the context of medicinal chemistry and materials science, (4-((Phenylamino)methyl)phenyl)boronic acid serves as a critical bifunctional scaffold. It bridges the reactivity of arylboronic acids (for C-C bond formation) with the secondary amine functionality required for kinase inhibitor pharmacophores and peptidomimetics.
The precise molecular weight is the fundamental constant for all stoichiometric calculations, particularly when accounting for the propensity of boronic acids to dehydrate into boroxines.
Table 1: Physicochemical Specifications
| Parameter | Technical Specification |
| Compound Name | (4-((Phenylamino)methyl)phenyl)boronic acid |
| CAS Registry Number | 690957-44-9 |
| Molecular Formula | C₁₃H₁₄BNO₂ |
| Molecular Weight (MW) | 227.07 g/mol |
| Exact Mass | 227.1118 |
| Physical State | Off-white to pale yellow solid |
| Solubility Profile | Soluble in DMSO, MeOH, DMF; sparingly soluble in non-polar organics (Hexane, Et₂O) |
| pKa (Boronic Acid) | ~8.8 (Typical for phenylboronic acids; shifts lower upon diol binding) |
| Storage Condition | 2–8°C, under inert atmosphere (Argon/Nitrogen) to prevent protodeboronation |
Critical Laboratory Note: Commercial samples of boronic acids often contain varying amounts of their cyclic anhydride trimer (boroxine). While the theoretical MW is 227.07 g/mol , gravimetric measurements should assume a "technical" MW slightly lower due to water loss, or the sample should be pre-dried if precise stoichiometry is required.
Part 2: Synthetic Architecture
The synthesis of this scaffold is not merely a mixing of reagents; it requires a controlled Reductive Amination sequence. The choice of reducing agent is the causality that determines yield and purity.
The Protocol: Reductive Amination
We utilize Sodium Triacetoxyborohydride (STAB) rather than Sodium Borohydride (NaBH₄).
-
Why? NaBH₄ is too aggressive and can reduce the aldehyde to an alcohol before the imine is formed. STAB is milder and selectively reduces the imine species in situ.
Step-by-Step Methodology:
-
Imine Formation: Dissolve 4-formylphenylboronic acid (1.0 eq) and Aniline (1.0 eq) in 1,2-Dichloroethane (DCE).
-
Activation: Add catalytic Acetic Acid (AcOH) to protonate the carbonyl oxygen, accelerating nucleophilic attack by the amine. Stir for 30 minutes.
-
Selective Reduction: Add STAB (1.5 eq) portion-wise. The reaction is self-validating: the disappearance of the yellow imine color indicates reduction to the amine.
-
Quench & Purification: Quench with saturated NaHCO₃. Extract with EtOAc. The boronic acid moiety makes column chromatography difficult (streaking); recrystallization from MeCN/Water is preferred.
Visualizing the Synthesis Pathway
The following diagram illustrates the kinetic flow from aldehyde to the final secondary amine target.
Figure 1: Selective reductive amination pathway using Sodium Triacetoxyborohydride (STAB) to prevent aldehyde over-reduction.
Part 3: Catalytic Utility (Suzuki-Miyaura Coupling)
The primary application of CAS 690957-44-9 is as a nucleophile in Suzuki-Miyaura cross-coupling. However, the presence of the secondary amine presents a specific challenge: Catalyst Poisoning .
The "Amine Problem" in Catalysis
Free amines can coordinate strongly to the Palladium (Pd) center, displacing phosphine ligands and creating an inactive "Pd-Amine" complex. This arrests the catalytic cycle.
Optimized Protocol for Amine-Containing Boronic Acids:
-
Ligand Selection: Use bulky, electron-rich ligands like SPhos or XPhos . These create a steric shell around the Pd, preventing the secondary amine from binding, while still allowing the oxidative addition of the aryl halide.
-
Base Selection: Use K₃PO₄ (anhydrous) rather than carbonates. Phosphate bases are efficient at activating the boronic acid to the boronate "ate" complex without promoting side reactions.
-
Solvent System: 1,4-Dioxane/Water (4:1). The water is strictly necessary to dissolve the inorganic base and facilitate transmetallation.
Mechanism & Interference Diagram
The diagram below maps the standard catalytic cycle and highlights the "Kinetic Trap" caused by the amine.
Figure 2: The Suzuki-Miyaura catalytic cycle, highlighting the risk of catalyst deactivation (Kinetic Trap) by the secondary amine if non-bulky ligands are used.
Part 4: Stability & Storage (Protodeboronation)
A critical failure mode for this molecule is Protodeboronation , where the C-B bond is cleaved by hydrolysis, yielding the non-functionalized amine.
-
Mechanism: The reaction is base-catalyzed.[1] The amine side chain can act as an intramolecular base, increasing the local pH near the boron atom and accelerating C-B bond cleavage.
-
Storage Protocol:
-
Do not store in basic solutions for extended periods.
-
Lyophilize immediately if purified by HPLC.
-
Solid state is stable at -20°C for >12 months.
-
References
-
Santa Cruz Biotechnology. (4-((Phenylamino)methyl)phenyl)boronic acid Product Data (CAS 690957-44-9).[2] Retrieved from
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[1][3] Chemical Reviews, 95(7), 2457–2483.
-
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry, 61(11), 3849–3862.
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43, 412-443.
Sources
Strategic Synthesis of (4-((Phenylamino)methyl)phenyl)boronic acid
A Modular Approach for Medicinal Chemistry
Executive Summary
Target Molecule: (4-((Phenylamino)methyl)phenyl)boronic acid
CAS: 100385-65-9 (Generic structure class)
Molecular Formula:
This technical guide details the synthesis of (4-((Phenylamino)methyl)phenyl)boronic acid, prioritizing high-fidelity protocols suitable for drug discovery workflows. Unlike standard alkylations, handling the amphoteric boronic acid moiety requires specific attention to pH-dependent solubility and the equilibrium between the free acid and its cyclic anhydride (boroxine).
Two distinct synthetic pathways are presented:
-
Method A (Reductive Amination): The preferred route for scale-up and purity, utilizing mild hydride donors to prevent protodeboronation.
-
Method B (Nucleophilic Substitution): A rapid, parallel-chemistry friendly route using 4-(bromomethyl)phenylboronic acid.
Retrosynthetic Analysis
The strategic disconnection relies on the stability of the
Figure 1: Retrosynthetic tree illustrating the convergent Reductive Amination (Method A) and the linear Substitution (Method B).
Method A: Reductive Amination (Preferred)
Rationale: This method minimizes byproducts. The use of Sodium Triacetoxyborohydride (STAB) allows for "one-pot" execution because STAB reduces the imine selectively without reducing the aldehyde starting material rapidly.
Reaction Scheme
Protocol
Reagents:
-
4-Formylphenylboronic acid (1.0 equiv)
-
Aniline (1.0 equiv)
-
Sodium triacetoxyborohydride (STAB) (1.5 equiv)
-
Acetic Acid (1.0 equiv - catalytic/promoter)
-
Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous)
Step-by-Step Workflow:
-
Imine Formation: In a dry round-bottom flask under
, dissolve 4-formylphenylboronic acid (1.0 g, 6.67 mmol) and aniline (0.61 mL, 6.67 mmol) in DCE (20 mL). -
Activation: Add glacial acetic acid (0.38 mL, 6.67 mmol). Stir at room temperature (RT) for 30–60 minutes. Observation: Solution may turn slightly yellow/cloudy as the imine forms.
-
Reduction: Cool the mixture to 0°C. Add NaBH(OAc)
(2.12 g, 10.0 mmol) portion-wise over 10 minutes. -
Completion: Allow the reaction to warm to RT and stir for 4–12 hours. Monitor by LC-MS (Look for M+H = 228).
-
Note on Monitoring: Boronic acids often streak on TLC. LC-MS is preferred.
-
-
Quench: Quench carefully with saturated aqueous NaHCO
.
Critical Workup (Zwitterion Management)
The product contains a basic amine and an acidic boronic acid (
-
Phase Separation: Extract the quenched mixture with EtOAc (3x).
-
pH Adjustment: If the product remains in the aqueous phase, adjust pH to ~7 (isoelectric point) to maximize organic solubility.
-
Drying: Dry organic layers over Na
SO (avoid MgSO if Lewis acid coordination is suspected, though rare). -
Purification: Recrystallize from acetonitrile/water or use reverse-phase flash chromatography (C18, Water/Acetonitrile gradient). Avoid normal phase silica if possible, as boronic acids stick irreversibly to silica hydroxyls.
Method B: Nucleophilic Substitution
Rationale: Useful for parallel library synthesis where dry solvents for reductive amination are inconvenient. Risk: The starting material, 4-(bromomethyl)phenylboronic acid, is a lachrymator and skin irritant.
Protocol
Reagents:
-
4-(Bromomethyl)phenylboronic acid (1.0 equiv)[1]
-
Aniline (1.2 equiv)
-
Base: DIPEA (Diisopropylethylamine) or K
CO (2.0 equiv) -
Solvent: DMF or Acetonitrile
Step-by-Step Workflow:
-
Dissolve 4-(bromomethyl)phenylboronic acid (1.0 equiv) in DMF (0.2 M concentration).
-
Add DIPEA (2.0 equiv) followed by aniline (1.2 equiv).
-
Stir at RT for 2–4 hours. Heating is rarely required and may promote over-alkylation.
-
Workup: Pour into water. The product often precipitates. Filter and wash with water/hexanes.
Characterization & Troubleshooting
Data Summary Table
| Parameter | Method A (Reductive Amination) | Method B (Substitution) |
| Yield | High (75-90%) | Moderate (50-70%) |
| Purity | Excellent (Mono-alkylation specific) | Risk of bis-alkylation |
| Reaction Time | 4–12 Hours | 2–4 Hours |
| Safety | Mild reagents | Lachrymatory starting material |
| Key Impurity | Unreacted aldehyde | Bis-alkylated aniline |
The Boroxine Equilibrium
Boronic acids exist in equilibrium with their cyclic trimeric anhydride (boroxine).
-
NMR Artifacts: In anhydrous solvents (CDCl
), you may see broad peaks or multiple sets of signals. -
Solution: Run NMR in CD
OD or DMSO-d + D O . The presence of water/alcohol shifts the equilibrium entirely to the monomeric boronic acid species ( ).
Figure 2: Equilibrium between boronic acid monomer and boroxine trimer. Hydrolysis is favored in aqueous/alcoholic media.
References
-
Reductive Amination of Boronic Acids: Adamczyk-Woźniak, A., et al. (2009). "Amination-reduction reaction as simple protocol for potential boronic molecular receptors."[2] Central European Journal of Chemistry, 7(4), 836-840. Link
-
General Reductive Amination Protocol: Abdel-Magid, A. F., et al. (1996).[3] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849–3862. Link
-
Peptide Alkylation with Bromomethylphenylboronic Acid: Zarth, A. T., et al. (2015). "An efficient methodology to introduce o-(aminomethyl)phenyl-boronic acids into peptides." New Journal of Chemistry, 39, 4237-4242. Link
-
Boronic Acid Purification & Handling: Hall, D. G. (Ed.).[4][5] (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. Link
Sources
- 1. 4-(Bromomethyl)phenylboronic acid | C7H8BBrO2 | CID 2735593 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 4. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 5. Reductive amination - Wikipedia [en.wikipedia.org]
Technical Monograph: (4-((Phenylamino)methyl)phenyl)boronic acid
Advanced Synthesis, Reactivity, and Applications in Medicinal Chemistry
Executive Summary
(4-((Phenylamino)methyl)phenyl)boronic acid (CAS 690957-44-9 ) is a bifunctional organoboron building block characterized by a secondary amine linked to a phenylboronic acid scaffold.[1] Unlike its ortho-substituted counterparts, which are widely recognized for intramolecular B–N interactions in carbohydrate sensing, this para-isomer serves primarily as a linear extension vector in fragment-based drug discovery (FBDD). It functions as a critical intermediate for introducing the N-benzyl aniline motif into biaryl systems via Suzuki-Miyaura cross-coupling, offering a versatile handle for hydrogen bonding interactions in protein active sites.
Part 1: Chemical Identity & Physicochemical Profile
This compound represents a class of "warhead-carrying" ligands where the boronic acid moiety serves dual roles: as a temporary masking group for palladium-catalyzed coupling or as a reversible covalent electrophile for serine proteases.
| Property | Specification |
| IUPAC Name | [4-[(Phenylamino)methyl]phenyl]boronic acid |
| CAS Number | 690957-44-9 |
| Molecular Formula | C₁₃H₁₄BNO₂ |
| Molecular Weight | 227.07 g/mol |
| SMILES | OB(O)c1ccc(cN2ccccc2)cc1 |
| pKa (Boronic Acid) | ~8.8 (Typical for arylboronic acids; lacks ortho-amine stabilization) |
| Solubility | Soluble in MeOH, DMSO, DMF; sparingly soluble in non-polar solvents.[2] |
| Stability | Susceptible to protodeboronation under strong acidic conditions; forms boroxine anhydrides upon dehydration. |
Part 2: Synthetic Architecture & Protocol
Expert Insight: The synthesis of this compound requires careful modulation of pH. The boronic acid group is sensitive to base-catalyzed protodeboronation, while the amine synthesis (reductive amination) typically requires slightly acidic or neutral conditions. The protocol below utilizes a stepwise reductive amination strategy that isolates the imine formation from the reduction to prevent over-alkylation.
Diagram 1: Retrosynthetic Analysis & Forward Pathway
The following logic flow illustrates the construction of the C–N bond via reductive amination, highlighting the critical intermediate.
Caption: Stepwise reductive amination pathway avoiding direct alkylation to minimize bis-alkylation byproducts.
Experimental Protocol: Reductive Amination
Validation Check: Ensure 4-formylphenylboronic acid is free of boroxine anhydride (check melting point) to ensure accurate stoichiometry.
-
Imine Formation (Activation):
-
Charge a reaction vessel with 4-formylphenylboronic acid (1.0 equiv) and Aniline (1.0 equiv) in anhydrous Methanol (0.5 M concentration).
-
Optional: Add 5 mol% anhydrous MgSO₄ to sequester water and drive equilibrium.
-
Stir at room temperature for 2–4 hours.
-
Checkpoint: Monitor by TLC or LC-MS. Disappearance of the aldehyde peak indicates conversion to the imine (Schiff base).
-
-
Reduction:
-
Cool the mixture to 0°C.
-
Add Sodium Borohydride (NaBH₄) (1.5 equiv) portion-wise over 15 minutes. Note: NaBH(OAc)₃ is a milder alternative if functional group tolerance is an issue, but NaBH₄ is sufficient here.
-
Allow to warm to room temperature and stir for 2 hours.
-
-
Workup & Purification (Critical Step):
-
Quench with a minimal amount of water.
-
Concentrate in vacuo to remove methanol.
-
pH Adjustment: Adjust pH to ~7–8. Warning: Do not acidify strongly (pH < 4) to avoid protodeboronation.
-
Isolation: The product often precipitates at neutral pH. Filter the solid. If no precipitate forms, extract with Ethyl Acetate, dry over Na₂SO₄, and concentrate.
-
Purification: Recrystallization from Acetonitrile/Water is preferred over silica chromatography, as boronic acids can streak or bind irreversibly to silica.
-
Part 3: Functional Utility & Reaction Engineering[3]
1. Suzuki-Miyaura Cross-Coupling
The primary application of this building block is to install the N-benzyl aniline moiety onto aryl halides. The boronic acid acts as the nucleophilic partner.
Mechanism & Optimization: Unlike simple phenylboronic acid, the secondary amine in this molecule can coordinate to Palladium, potentially poisoning the catalyst.
-
Solution: Use phosphine ligands with high steric bulk (e.g., SPhos or XPhos ) to prevent amine coordination.
-
Base Selection: Use inorganic bases like K₃PO₄ or Cs₂CO₃ rather than strong alkoxides to maintain the integrity of the amine.
Diagram 2: Catalytic Cycle & Amine Interference
This diagram visualizes the Suzuki cycle and where the specific structural features of this molecule interact with the catalyst.
Caption: Suzuki-Miyaura cycle highlighting the necessity of bulky ligands to prevent amine-Pd coordination.
2. Reversible Covalent Inhibition (Medicinal Chemistry)
While ortho-aminomethylboronic acids are used for sugar sensing (Wulff-type), this para-isomer is valuable in protease inhibition.
-
Mechanism: The boron atom accepts a lone pair from the active site serine hydroxyl (in serine proteases), forming a tetrahedral boronate adduct.
-
Selectivity: The N-benzyl aniline tail extends into the S1' or S2 pocket of the enzyme, providing specificity via hydrophobic interactions.
Part 4: Safety & Handling
-
Dehydration: Boronic acids spontaneously dehydrate to form cyclic trimeric anhydrides (boroxines). This is reversible upon exposure to water/humidity. For precise stoichiometry in reactions, it is recommended to convert the boronic acid to the pinacol ester if long-term storage is required.
-
Toxicity: Generally considered low toxicity, but standard PPE (gloves, goggles) is mandatory due to the unknown biological activity of the specific aniline derivative.
References
-
Synthesis & Reductive Amination
-
Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996.
-
-
Suzuki-Miyaura Coupling Mechanism
-
Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995.
-
-
Boronic Acids in Medicinal Chemistry
-
Trippier, P. C., & McGuigan, C. "Boronic acids in medicinal chemistry: therapeutic potential and synthetic utility." MedChemComm, 2010.
-
-
Aminomethylphenylboronic Acid Properties
-
James, T. D., et al. "The mechanisms of boronate ester formation and fluorescent turn-on in ortho-aminomethylphenylboronic acids." Nature Chemistry, 2019. (Contextual contrast between ortho/para isomers).
-
Sources
An In-Depth Technical Guide to the Solubility of (4-((Phenylamino)methyl)phenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
Introduction: The Significance of Boronic Acids and the Imperative of Solubility
Boronic acids and their derivatives have emerged as indispensable tools in modern organic synthesis and drug discovery. Their unique ability to undergo reversible covalent interactions with diols makes them valuable for applications ranging from sugar sensing to the development of targeted therapeutics.[1] The subject of this guide, (4-((Phenylamino)methyl)phenyl)boronic acid, combines the reactive boronic acid moiety with a phenylaminomethyl group, offering multiple points for molecular elaboration.
However, the journey from a promising chemical entity to a viable drug candidate or advanced material is frequently challenged by suboptimal physicochemical properties, with solubility being a primary hurdle. Low solubility can lead to a cascade of developmental challenges, including poor absorption and erratic bioavailability.[2] Therefore, a thorough understanding and accurate determination of solubility are paramount in the early stages of research and development.
Physicochemical Profile and Factors Influencing Solubility
The solubility of (4-((Phenylamino)methyl)phenyl)boronic acid is governed by a complex interplay of its structural features and the properties of the solvent system.
Molecular Architecture: The molecule possesses both hydrophobic (phenyl rings) and hydrophilic (boronic acid and amino groups) regions. The IUPAC name for this compound is [4-(anilinomethyl)phenyl]boronic acid, and its molecular formula is C₁₃H₁₄BNO₂, with a molecular weight of 227.07 g/mol .[3]
Key Factors Influencing Solubility:
-
pH: The presence of both an acidic boronic acid group and a basic amino group makes the molecule's net charge and, consequently, its solubility highly dependent on the pH of the aqueous medium. At pH values below the pKa of the amino group, it will be protonated, increasing its polarity and likely enhancing aqueous solubility. Conversely, at pH values above the pKa of theboronic acid, it will exist as the more soluble boronate anion.[4]
-
Temperature: The dissolution of most solid compounds, including boronic acids, is an endothermic process, meaning that solubility generally increases with temperature.[5]
-
Solvent Polarity: The solubility of phenylboronic acid is significantly influenced by the polarity of the solvent, with higher solubility generally observed in more polar solvents like ethers and ketones, and very low solubility in nonpolar hydrocarbons.[6][7]
-
Formation of Anhydrides (Boroxines): A well-documented characteristic of boronic acids is their propensity to undergo dehydration to form cyclic trimers known as boroxines. These boroxines are typically less soluble than their monomeric boronic acid counterparts. This equilibrium between the monomer and the trimer can complicate solubility measurements.[8][9]
-
Ion-Pair Formation and Incomplete Dissociation: In solution, interactions between ions can lead to the formation of ion pairs, and weak acids may not fully dissociate. Both phenomena can affect the overall measured solubility of a compound.[10]
Experimental Determination of Solubility: A Methodological Deep Dive
Accurate solubility determination requires robust and well-controlled experimental protocols. We present here methodologies for both thermodynamic and kinetic solubility assays, which serve different purposes in the drug discovery and development pipeline.
Thermodynamic Solubility Assay: The Gold Standard
Thermodynamic solubility represents the true equilibrium solubility of a compound in a given solvent at a specific temperature and pressure. It is a critical parameter for lead optimization and formulation development.[2][11] The shake-flask method is the most widely accepted technique for determining thermodynamic solubility.
The following diagram illustrates the workflow for a typical shake-flask thermodynamic solubility assay.
Caption: Workflow for Thermodynamic Solubility Determination.
-
Preparation:
-
Accurately weigh an excess amount of solid (4-((Phenylamino)methyl)phenyl)boronic acid into a clear glass vial. The excess solid is crucial to ensure that a saturated solution is achieved.
-
Add a precise volume of the desired buffer solution (e.g., phosphate-buffered saline, pH 7.4) to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in a shaker or on a rotator in a temperature-controlled environment (e.g., 25°C or 37°C).
-
Agitate the mixture for a sufficient period to reach equilibrium. For thermodynamic solubility, this is typically 24 to 48 hours.[12]
-
-
Phase Separation:
-
After incubation, visually inspect the vial to confirm the presence of undissolved solid.
-
Centrifuge the vial at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the excess solid.
-
Carefully collect the supernatant using a pipette, being cautious not to disturb the solid pellet.
-
Filter the supernatant through a low-binding syringe filter (e.g., 0.22 µm PVDF) to remove any remaining particulate matter.
-
-
Quantification:
-
Prepare a series of calibration standards of the test compound in the same buffer, with known concentrations.
-
Analyze the filtered supernatant and the calibration standards using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography with Mass Spectrometry (LC-MS/MS).[2][13]
-
Construct a calibration curve by plotting the analytical response (e.g., peak area) versus the concentration of the standards.
-
Determine the concentration of the compound in the filtered supernatant by interpolating its analytical response on the calibration curve. This concentration represents the thermodynamic solubility.
-
Kinetic Solubility Assay: High-Throughput Screening
Kinetic solubility assays are widely used in the early stages of drug discovery for high-throughput screening of large compound libraries.[14] These assays are faster and require less compound than thermodynamic solubility measurements. They typically involve dissolving the compound in an organic solvent (usually DMSO) first, followed by dilution into an aqueous buffer. The concentration at which the compound precipitates is determined.
Caption: Workflow for Kinetic Solubility Determination.
-
Preparation:
-
Prepare a high-concentration stock solution of (4-((Phenylamino)methyl)phenyl)boronic acid in 100% dimethyl sulfoxide (DMSO).
-
In a 96-well microplate, add the desired aqueous buffer to each well.
-
-
Precipitation Induction:
-
Add small volumes of the DMSO stock solution to the aqueous buffer in the microplate wells to create a dilution series.
-
Seal the plate and incubate at a controlled temperature with gentle shaking for a defined period, typically 1 to 2 hours.[12]
-
-
Analysis:
-
Measure the turbidity or light scattering in each well using a nephelometer or a microplate reader. An increase in turbidity indicates precipitation.
-
The kinetic solubility is reported as the highest concentration at which no significant increase in turbidity is observed compared to a blank control.
-
Analytical Quantification: The Key to Accuracy
The choice of analytical technique for quantifying the dissolved boronic acid is critical for obtaining reliable solubility data.
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust and widely used technique for the separation and quantification of organic molecules.[13] For boronic acids, a reversed-phase HPLC method is typically employed.
-
Column: A C18 or similar reversed-phase column is suitable.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., with formic acid or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol) is commonly used in a gradient or isocratic elution.[15]
-
Detection:
-
UV-Vis Detector: The phenyl groups in (4-((Phenylamino)methyl)phenyl)boronic acid provide chromophores that absorb UV light, allowing for quantification with a UV-Vis detector. The selection of an appropriate wavelength is crucial for sensitivity and selectivity.
-
Refractive Index (RI) Detector: While less sensitive than UV detection, an RI detector can be used for quantifying boronic acids, especially if they lack a strong chromophore.
-
Mass Spectrometry (MS) Detector: LC-MS provides high sensitivity and selectivity and can be used for confirmation of the analyte's identity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, particularly ¹¹B NMR, is a powerful tool for studying boronic acids in solution. It can be used to:
-
Determine the pKa: By monitoring the chemical shift of the boron atom as a function of pH, the pKa of the boronic acid can be determined.[4][16]
-
Observe Boroxine Formation: ¹¹B NMR can distinguish between the sp²-hybridized boronic acid and the sp³-hybridized boronate ester, as well as the boroxine trimer.[17][18]
-
Quantify Solute Concentration: While not as common for routine solubility measurements, NMR can be used for quantification with the use of an internal standard of known concentration.
Conclusion and Future Perspectives
While a definitive, publicly available solubility value for (4-((Phenylamino)methyl)phenyl)boronic acid remains elusive, this guide provides the necessary framework for its empirical determination. A thorough understanding of the factors influencing its solubility, coupled with the meticulous application of the detailed experimental protocols herein, will empower researchers to generate high-quality, reliable data. Such data is indispensable for advancing the development of new therapeutics and materials based on this versatile boronic acid scaffold. Future work should focus on the systematic study of the solubility of a range of substituted aminophenylboronic acids to establish quantitative structure-property relationships that can guide the design of next-generation molecules with optimized physicochemical properties.
References
- Dąbrowski, M., Sporzyński, A., & Szłyk, E. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49(6), 814-824.
- Sporzyński, A., & Dąbrowski, M. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents.
- Popik, V. V. (2010).
-
ResearchGate. (n.d.). Solubility temperatures of phenylboronic acid (1) as a function of its... Retrieved from [Link]
- Sporzyński, A., & Leszczynski, P. (2017). Solubility of phenylboronic compounds in water. Mediterranean Journal of Chemistry, 6(5), 123-130.
- Lelievre, D., et al. (2015). Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures.
-
Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]
- ACS Publications. (2025). Leveraging 11B NMR for Optimization of Boronic Acid–Diol Complexation: Insights for SERS-Based Diol Detection. Analytical Chemistry.
-
PubChem. (n.d.). (4-(Aminomethyl)phenyl)boronic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Solubility of phenylboronic compounds in water. Retrieved from [Link]
- ACS Publications. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry.
-
Waters. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Retrieved from [Link]
-
ResearchGate. (n.d.). A Solid-State B-11 NMR and Computational Study of Boron Electric Field Gradient and Chemical Shift Tensors in Boronic Acids and Boronic Esters. Retrieved from [Link]
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Inventiva Pharma. (n.d.). Solubility Toolbox for Successful Design of Drug Candidates. Retrieved from [Link]
-
RSC Publishing. (n.d.). 17O NMR studies of boronic acids and their derivatives. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Factors that Affect Solubility. Retrieved from [Link]
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Scholars Research Library. (n.d.). Development of Analytical Method by RP-HPLC Technique for Simultaneous Determination of Boric Acid and Chlorphenesin in Medicinal Powder. Retrieved from [Link]
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American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. Retrieved from [Link]
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SIELC Technologies. (n.d.). HPLC Separation of Aromatic Boronic Acids on Primesep P. Retrieved from [Link]
- ACS Publications. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry.
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MDPI. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Retrieved from [Link]
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Technical Guide: Stability and Storage of (4-((Phenylamino)methyl)phenyl)boronic acid
This guide provides a comprehensive technical analysis of the stability, storage, and handling of (4-((Phenylamino)methyl)phenyl)boronic acid (CAS: 690957-44-9).[1] It is designed for researchers requiring high-fidelity structural integrity for applications in proteomics, medicinal chemistry, and supramolecular assembly.[1]
Executive Summary
(4-((Phenylamino)methyl)phenyl)boronic acid is a bifunctional building block containing a Lewis-acidic boronate moiety and a secondary aniline derivative. Its stability is governed by two competing mechanisms: reversible dehydration (boroxine formation) and irreversible oxidation (of the amine or C-B bond).
Core Storage Directive:
-
Temperature: -20°C (Long-term) | 2–8°C (Working stock).
-
Atmosphere: Inert gas (Argon/Nitrogen) is critical to prevent aniline oxidation.[1]
-
Humidity: Strictly anhydrous to control stoichiometry, or controlled humidity to maintain monomeric form (context-dependent).[1]
-
Light: Protect from light to inhibit photo-oxidation of the secondary amine.
Chemical Profile & Structural Analysis
Understanding the molecular architecture is the first step in predicting degradation pathways.
| Property | Detail |
| Chemical Name | (4-((Phenylamino)methyl)phenyl)boronic acid |
| CAS Number | 690957-44-9 |
| Molecular Formula | C₁₃H₁₄BNO₂ |
| Molecular Weight | 227.07 g/mol (Monomer) |
| Functional Groups | 1.[2][3][4][5][6] Boronic Acid (-B(OH)₂): Susceptible to dehydration and protodeboronation.2. Secondary Amine (-NH-): Susceptible to N-oxidation and salt formation.3. Phenyl Ring: π-π stacking potential.[7] |
| pKa Estimates | Boronic Acid: ~8.8 (Lewis Acid)Aniline Nitrogen: ~4.6 (Conjugate Acid) |
Structural Insight: Unlike ortho-substituted aminomethyl phenylboronic acids (which form stable intramolecular B–N Wulff-type adducts), this para-substituted isomer cannot self-coordinate intramolecularly. Consequently, the boron center remains coordinatively unsaturated and highly reactive toward external nucleophiles (water, alcohols) and dimerization.[1]
Mechanisms of Instability & Degradation[1]
The compound undergoes three primary transformation pathways.[8] Understanding these is vital for interpreting analytical data (NMR/HPLC) and ensuring reaction reproducibility.
The Boroxine Equilibrium (Thermodynamic Instability)
Boronic acids exist in a dynamic equilibrium with their cyclic trimer anhydrides (boroxines).[1] This is not degradation but a change in physical state driven by water content.
-
Dry Conditions/Heat: Shifts equilibrium toward the Boroxine (Trimer).
-
Aqueous/Humid Conditions: Shifts equilibrium toward the Boronic Acid (Monomer).
-
Impact: Commercial samples often contain 10–50% boroxine.[1] This alters the effective molecular weight if not accounted for.
Oxidative Degradation (Irreversible)[1]
-
Amine Oxidation: The secondary aniline moiety is sensitive to atmospheric oxygen and light. Oxidation leads to the formation of N-oxides or radical coupling products (often observed as sample browning).
-
C-B Bond Oxidation: While arylboronic acids are relatively stable, prolonged exposure to air (especially in solution) can cleave the C-B bond, yielding the corresponding phenol (4-((phenylamino)methyl)phenol).[1]
Protodeboronation
Under acidic or basic conditions (or high temperature), the C-B bond hydrolyzes, releasing boric acid and the de-boronated arene.[1] This is accelerated by metal contaminants.[1]
Visualizing the Pathways
Figure 1: The dynamic equilibrium between monomer and boroxine (reversible) vs. irreversible oxidative degradation pathways.[1]
Comprehensive Storage Protocols
To maintain purity >98%, follow these tiered storage protocols.
Long-Term Storage (>1 Month)
-
Container: Amber glass vial with a Teflon-lined screw cap.
-
Atmosphere: Purge headspace with Argon or Nitrogen before sealing.
-
Seal: Wrap the cap with Parafilm to prevent moisture ingress/egress.
-
Temperature: -20°C .
-
Rationale: Low temperature slows amine oxidation kinetics.[1] Inert gas prevents oxidative browning.[1]
Short-Term / Working Stock (<1 Month)
-
Container: Tightly sealed vial.
-
Temperature: 2–8°C (Refrigerator).
-
Desiccation: Store the vial inside a desiccator containing active silica gel or Drierite.
-
Rationale: Keeping the environment dry stabilizes the stoichiometry (minimizing fluctuation between monomer and trimer).
Solution State Storage (High Risk)
-
Stability: Poor. Boronic acids in solution (DMSO, Methanol) are prone to esterification (with alcohol solvents) or oxidation.[1]
-
Protocol: Prepare solutions fresh immediately before use .
-
If storage is unavoidable: Freeze at -80°C in anhydrous DMSO under Argon. Survive time: <48 hours.[1]
Quality Control & Analytical Monitoring
Before using the compound in critical experiments (e.g., SPR binding, Suzuki coupling), validate its integrity.[1]
1H-NMR Validation
-
Solvent: DMSO-d6 (preferred) or Methanol-d4.
-
Boroxine Check: In DMSO-d6 with added D₂O (1 drop), the boroxine converts to monomer, simplifying the spectrum.[1] In anhydrous solvents, you may see broadened peaks indicating monomer/trimer exchange.[1]
-
Purity Marker: Look for the disappearance of the characteristic B-OH protons (usually broad singlets around 8.0 ppm in DMSO).
-
Degradation Marker: Phenolic protons (sharp singlets ~9.0 ppm) indicate oxidative C-B cleavage.[1]
Stoichiometry Correction
Since the compound may exist as a mixture of Boronic Acid (MW 227.[1]07) and Boroxine (MW ~627.0 / 3 ≈ 209.0 per unit), the "effective" molecular weight fluctuates.[1]
-
Best Practice: For precise stoichiometry, assume the sample is a mixture.[1] If high precision is needed, recrystallize from water/acetonitrile to force the monomeric state, then vacuum dry gently (avoiding total dehydration).[1]
Handling & Safety Workflow
Safety Note: Treat as a potential irritant. The secondary amine may have sensitizing properties.
Figure 2: Standard Operating Procedure (SOP) for handling air-sensitive boronic acids.
References
-
Hall, D. G. (Ed.).[1] (2011).[1][9] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. Link[1]
-
IUPAC. (2025).[1][5] Nomenclature of Organic Chemistry: Boronic Acids and Boroxines. International Union of Pure and Applied Chemistry.[7]
-
Santa Cruz Biotechnology. (n.d.).[1][4] 4-((Phenylamino)methyl)phenylboronic acid (CAS 690957-44-9) Product Data Sheet. Retrieved from
-
Tokunaga, Y., et al. (2002).[1][10] Thermodynamic Parameters for the Formation of Boroxines. Journal of the Chemical Society, Perkin Transactions 2.[1] Link[1]
-
BenchChem. (2025).[1] Compound Structure and Properties: (4-((Phenylamino)methyl)phenyl)boronic acid.[4] Retrieved from
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- 4. scbt.com [scbt.com]
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- 9. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
(4-((Phenylamino)methyl)phenyl)boronic acid safety data sheet
[1][2]
Compound Identity & Physicochemical Profile
Target Compound: (4-((Phenylamino)methyl)phenyl)boronic acid CAS Number: 690957-44-9 Molecular Formula: C₁₃H₁₄BNO₂ Molecular Weight: 227.07 g/mol [1]
Physicochemical Data Table
| Property | Specification | Operational Implication |
| Physical State | White to off-white solid | Dust generation risk; requires local exhaust ventilation.[1] |
| Solubility | Soluble in DMSO, MeOH, Ethanol | Use polar organic solvents for stock solutions; poor water solubility limits aqueous-only protocols.[1] |
| Melting Point | >200°C (Typical for arylboronics) | High thermal stability, but prolonged heat can induce dehydration to boroxines.[1] |
| pKa (Boronic) | ~8.8 (Estimated) | Reversible covalent binding to diols occurs efficiently at pH > 8.[1]5. |
| Reactivity | Lewis Acid | Susceptible to oxidation (protodeboronation) and dehydration (trimerization).[1] |
Hazard Analysis & Risk Assessment (GHS Standards)
While specific toxicological data for this exact derivative is limited, its structural class (arylboronic acids) dictates the following safety profile based on Structure-Activity Relationships (SAR).
GHS Classification (Extrapolated)[1]
-
Skin Irritation (Category 2): H315 - Causes skin irritation.[1][2][3]
-
Eye Irritation (Category 2A): H319 - Causes serious eye irritation.[1][2][3]
-
STOT-SE (Category 3): H335 - May cause respiratory irritation.[1]
Mechanistic Toxicity
-
Lewis Acidity: The empty p-orbital on the boron atom makes this compound a mild Lewis acid.[1] Upon contact with mucous membranes, it can complex with glycoproteins (via diol binding), leading to irritation and cellular disruption.
-
Amine Functionality: The secondary amine (phenylamino) moiety adds basicity, potentially increasing skin absorption compared to simple phenylboronic acid.[1]
-
Protodeboronation: In the presence of strong oxidizers or heavy metals, the C-B bond can cleave, releasing aniline derivatives which have their own toxicity profiles (methemoglobinemia risk).[1]
Safety Engineering & Handling Protocols
Core Directive: Treat as a bioactive fragment. Prevent inhalation of dust and direct contact.[1][4][5]
A. Engineering Controls (The Primary Barrier)[1]
-
Solid Handling: All weighing of the solid powder must be performed inside a Class I Fume Hood or a powder containment balance enclosure.[1]
-
Static Control: Boronic acids can be electrostatically charged.[1] Use anti-static gun or ionizers during weighing to prevent dispersal.[1]
B. Storage & Stability (The "Boroxine Cycle")
Boronic acids spontaneously dehydrate to form cyclic trimers (boroxines), especially under dry/hot conditions.[1] This is reversible but affects stoichiometry.[1]
-
Storage Condition: 2–8°C, Desiccated.
-
Container: Tightly sealed glass or polypropylene.[1] Avoid long-term storage in unsealed vessels.
-
Rehydration Protocol: If stoichiometry is critical (e.g., quantitative kinetics), stir the compound in aqueous THF/MeOH for 30 mins prior to use to hydrolyze potential anhydride trimers back to the monomeric acid.
C. Personal Protective Equipment (PPE)[1]
-
Eyes: Chemical splash goggles (ANSI Z87.1).[1] Standard safety glasses are insufficient for fine powders.
-
Hands: Nitrile gloves (minimum thickness 0.11 mm).[1] Break-through time >480 min.[1]
-
Respiratory: If working outside a hood (not recommended), use a NIOSH N95 or P100 particulate respirator.[1]
Visualized Safety Decision Tree
The following diagram outlines the logical flow for handling spills or exposure events, prioritizing containment and neutralization.
Caption: Operational decision tree for emergency response involving (4-((Phenylamino)methyl)phenyl)boronic acid.
Experimental Workflow: Suzuki-Miyaura Coupling
This protocol illustrates the safe application of the compound in a C-C bond formation reaction.[1] The boronic acid is coupled with an aryl halide.[1]
Reagents
-
Boronic Acid: (4-((Phenylamino)methyl)phenyl)boronic acid (1.2 equiv)[1]
-
Electrophile: 4-Bromoanisole (1.0 equiv)[1]
-
Catalyst: Pd(dppf)Cl₂ (3 mol%)[1]
-
Base: K₂CO₃ (2.0 equiv, 2M aqueous)[1]
-
Solvent: 1,4-Dioxane (degassed)[1]
Step-by-Step Methodology
-
Inerting: Flame-dry a 2-neck round bottom flask and cool under Argon flow. Rationale: Oxygen promotes homocoupling of the boronic acid and deactivates the Pd(0) species.[1]
-
Charging: Add the boronic acid, aryl halide, and Pd catalyst to the flask.
-
Safety Check: Weigh the boronic acid in a hood to avoid inhalation.[1]
-
-
Solvation: Add degassed 1,4-Dioxane via syringe.
-
Activation: Add the aqueous K₂CO₃ solution.
-
Reaction: Heat to 80°C for 4–12 hours.
-
Quench & Workup: Cool to RT. Filter through a Celite pad (to trap Pd).[1] Dilute with EtOAc and wash with water.[1]
-
Disposal: The aqueous layer contains boron residues; dispose of as hazardous chemical waste, not down the drain.
-
Workflow Diagram
Caption: Sequential workflow for Suzuki coupling emphasizing safety checkpoints (Inert atmosphere, Filtration).
References
-
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 66827, Phenylboronic acid. Retrieved from [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1] Retrieved from [Link][1]
-
Occupational Safety and Health Administration (OSHA). (n.d.).[1] Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link][1]
The Architect of Affinity: A Technical Chronicle of Aminophenylboronic Acids
Content Type: Technical Whitepaper Audience: Researchers, Chemical Biologists, and Drug Development Professionals Estimated Reading Time: 12 Minutes
Executive Summary: The "Privileged" Boron Scaffold
Aminophenylboronic acid (APBA) stands as a singular entity in the history of chemical biology. It is not merely a reagent but a functional bridge between the rigid world of organic synthesis and the fluid complexity of biological systems. Its defining characteristic—the ability to form reversible covalent bonds with cis-1,2- and cis-1,3-diols—has made it the cornerstone of Boronate Affinity Chromatography (BAC) , the gold standard for glycated hemoglobin (HbA1c) analysis, and a critical motif in the development of proteasome inhibitors and glucose sensors.
This guide deconstructs the history, synthesis, and mechanistic utility of APBA, moving beyond simple chronology to explore the chemical causality that cemented its role in modern science.
Historical Genesis: From Michaelis to Seaman
While the father of organoboron chemistry, August Michaelis , laid the groundwork in the late 19th century by synthesizing phenylboronic acid (PBA), the specific introduction of the amino group was a calculated evolution driven by the need for functionalizable handles.
The Nitration Challenge (1931)
The first robust synthesis of m-aminophenylboronic acid is attributed to Seaman and Johnson (1931) . Their work addressed a critical synthetic bottleneck: direct nitration of phenylboronic acid.
-
The Problem: Phenylboronic acid is sensitive to proteodeboronation (cleavage of the C-B bond) under the harsh acidic conditions required for nitration.
-
The Breakthrough: They utilized controlled nitration at low temperatures to yield m-nitrophenylboronic acid, followed by a reduction step. This established the meta-isomer as the thermodynamic and kinetic standard, a preference that persists today due to the superior stability of the C-B bond in the meta position compared to the para or ortho isomers.
The Modern Palladium Shift
In the 1980s and 90s, the discovery of the Suzuki-Miyaura coupling revolutionized APBA synthesis. Instead of harsh nitration, researchers could now couple 3-bromoaniline derivatives with bis(pinacolato)diboron, allowing for milder conditions and higher functional group tolerance.
Visualization: Synthetic Evolution
The following diagram contrasts the classical "Seaman Route" with the modern "Miyaura Route."
Caption: Evolution of APBA synthesis from harsh electrophilic aromatic substitution to transition-metal catalyzed cross-coupling.
The Pivotal Application: Boronate Affinity Chromatography (BAC)
The defining moment for APBA occurred in 1970 , when Gilham and Weith immobilized boronic acids onto cellulose and agarose matrices. This was not merely a new separation technique; it was a paradigm shift in how we handle nucleic acids and carbohydrates.
The Mechanism of Action
The efficacy of APBA in chromatography relies on a pH-dependent reversible covalent interaction.
-
Trigonal Planar State (pH < pKa): At neutral/acidic pH, the boron atom is sp² hybridized (trigonal planar) and has low affinity for diols.
-
Tetrahedral State (pH > pKa): Under alkaline conditions (typically pH 8.5–9.0), the boron accepts a hydroxyl ion, becoming sp³ hybridized (tetrahedral boronate anion). This anionic form rapidly condenses with cis-1,2-diols (like those in RNA or glucose) to form a stable five-membered cyclic ester.
-
Elution: Lowering the pH reverts the boron to the trigonal state, releasing the bound molecule. Alternatively, a competing diol (like sorbitol) can displace the target.
Why meta-Aminophenylboronic Acid?
You will consistently find the meta-isomer (m-APBA) used in commercial resins (e.g., Affi-Gel, Boronate-Agarose).
-
Stability: p-Aminophenylboronic acid is susceptible to quinoid-like oxidation and easier hydrolytic cleavage of the C-B bond.
-
pKa Modulation: The amine group in the meta position (often acylated during immobilization) provides an inductive effect that optimizes the pKa for binding under mild alkaline conditions.
Visualization: The Binding Mechanism
Caption: The pH-switchable mechanism of Boronate Affinity Chromatography. Binding requires the tetrahedral anionic state.
The Clinical Revolution: HbA1c Monitoring
Perhaps the most impactful application of APBA is in the management of diabetes. In 1976 , Anthony Cerami and colleagues identified HbA1c as a marker for long-term glucose control.[1] However, early quantification methods (electrophoresis) were flawed—they separated hemoglobin based on charge, which led to interference from hemoglobin variants (e.g., HbF, HbS).
The APBA Solution: APBA affinity columns bind specifically to the glycated (glucose-modified) N-terminal valine of the hemoglobin beta chain.
-
Specificity: The glucose moiety on HbA1c contains a cis-diol. Non-glycated hemoglobin (HbA0) does not.
-
Robustness: Unlike charge-based methods, APBA binding is unaffected by temperature fluctuations or the presence of hemoglobin variants (sickle cell trait, etc.), provided the variant itself is not glycated at a different rate.
-
Standardization: This method became a reference standard for clinical laboratories worldwide.
Technical Reference: Data & Protocols
Comparative Properties of APBA Isomers
The choice of isomer dictates the stability and pH range of your application.
| Property | m-Aminophenylboronic Acid | p-Aminophenylboronic Acid | o-Aminophenylboronic Acid |
| pKa (Boronate) | ~8.8 | ~8.4 | ~10.0 (Internal H-bond) |
| Stability (C-B Bond) | High | Moderate (Oxidation prone) | Low (Steric hindrance) |
| Primary Use | Affinity Chromatography, Sensors | Suzuki Coupling | Specialized Catalysis |
| Solubility | Moderate (Water/Alcohol) | Low | Moderate |
Protocol: Preparation of APBA-Agarose Affinity Column
This protocol describes the immobilization of m-APBA onto N-hydroxysuccinimide (NHS)-activated agarose beads.
Materials:
-
NHS-Activated Agarose (e.g., Sepharose 4B)
-
Ligand: m-Aminophenylboronic acid hemisulfate
-
Coupling Buffer: 0.2 M NaHCO₃, 0.5 M NaCl, pH 8.3
Workflow:
-
Ligand Dissolution: Dissolve m-APBA in Coupling Buffer to a concentration of 5–10 mg/mL. Note: Ensure pH remains ~8.3; the hemisulfate salt is acidic.
-
Resin Washing: Wash the NHS-activated resin rapidly with ice-cold 1 mM HCl (to preserve NHS groups).
-
Coupling Reaction: Mix the resin and ligand solution immediately. Incubate for 4 hours at room temperature or overnight at 4°C with gentle rotation.
-
Mechanism:[2] The primary amine of m-APBA attacks the NHS-ester, forming a stable amide linkage.
-
-
Blocking: Wash resin and incubate with 0.1 M Ethanolamine (pH 8.0) for 1 hour to block any remaining unreacted NHS sites.
-
Storage: Wash extensively with PBS. Store in 20% ethanol at 4°C.
Future Outlook: "Smart" Materials
The history of APBA is not closed. Current research leverages the APBA motif for Glucose-Responsive Insulin Delivery .
-
Concept: Polymers containing APBA and insulin are synthesized.
-
Trigger: At high blood glucose, glucose displaces the polymer-polymer interactions (or polymer-insulin interactions) via competitive binding to the boronate.
-
Result: The polymer swells or dissociates, releasing insulin exactly when needed.
References
-
Seaman, W., & Johnson, J. R. (1931). Derivatives of Phenylboric Acid, Their Preparation and Action upon Bacteria. Journal of the American Chemical Society, 53(2), 711–723. Link
-
Gilham, P. T., & Weith, H. L. (1970). The Use of Cellulose-Phenylboronic Acid for the Isolation of Immunoglobulins and Nucleic Acids. Methods in Enzymology, 21, 191-197. Link
-
Koenig, R. J., et al. (1976). Hemoglobin A1c as an Indicator of the Severity of Glucose Intolerance in Diabetes.[3] Diabetes, 25(3), 230–232. Link
-
Miyaura, N., & Suzuki, A. (1995).[4][5] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Mallia, A. K., et al. (1981). Preparation and use of a boronic acid-affinity support for separation of nucleotides and nucleosides.[6] Analytical Letters, 14(8), 649-661. Link
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- 5. 3-Aminophenylboronic acid monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
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A Technical Guide to the Theoretical and Computational Elucidation of Phenylamino-Substituted Boronic Acids
Foreword: The Rising Prominence of Phenylamino-Substituted Boronic Acids
Phenylamino-substituted boronic acids and their derivatives represent a burgeoning class of molecules with significant therapeutic and material science potential. Their unique electronic and structural properties, stemming from the interplay between the electron-donating amino group and the electron-accepting boronic acid moiety, make them compelling candidates for drug design, particularly as enzyme inhibitors and sensors.[1][2][3] The boronic acid group's ability to form reversible covalent bonds with diols is a key feature exploited in many of their biological applications.[4] This guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the theoretical and computational methodologies used to investigate these promising compounds, offering both foundational knowledge and practical, field-proven insights.
Section 1: Foundational Principles of Theoretical Calculations
A deep understanding of the molecular properties of phenylamino-substituted boronic acids is paramount for their rational design and application. Theoretical calculations provide a powerful lens through which we can examine these properties at a quantum mechanical level, offering insights that are often difficult or impossible to obtain through experimental means alone.
The Power of Density Functional Theory (DFT)
Density Functional Theory (DFT) has emerged as the workhorse of computational chemistry for studying medium-sized molecules like phenylamino-substituted boronic acids due to its favorable balance of accuracy and computational cost.[5] DFT calculations allow us to predict a wide range of properties, including:
-
Geometric Structures: Determining the most stable three-dimensional arrangement of atoms.
-
Electronic Properties: Understanding the distribution of electrons within the molecule, including Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are crucial for predicting reactivity and spectroscopic behavior.[5][6]
-
Vibrational Frequencies: Simulating infrared and Raman spectra to aid in experimental characterization.
-
Reaction Mechanisms: Mapping the energy landscape of chemical reactions to understand how these molecules are formed and how they interact with other species.
The choice of functional and basis set is a critical decision in any DFT study, as it directly impacts the accuracy of the results. For boronic acid systems, hybrid functionals such as B3LYP have been shown to provide reliable results.[5][7] Pople-style basis sets, like 6-31G(d,p) or the more extensive 6-311++G(d,p), are commonly employed to accurately describe the electronic structure of these molecules.[5][7] The inclusion of polarization (d,p) and diffuse (++) functions is often necessary to correctly model the bonding and non-bonding interactions involving the boron atom and the amino group.[8][9]
Section 2: Practical Application: Computational Workflows
This section provides detailed, step-by-step protocols for key computational workflows, empowering researchers to apply these methods to their own investigations of phenylamino-substituted boronic acids.
Workflow for DFT-Based Structural and Electronic Analysis
This workflow outlines the essential steps for performing a comprehensive DFT analysis of a novel phenylamino-substituted boronic acid.
Caption: A typical workflow for DFT calculations on phenylamino-substituted boronic acids.
Molecular Docking: Unraveling Binding Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein.[10] This is particularly valuable in drug discovery for identifying potential drug candidates and understanding their mechanism of action. For phenylamino-substituted boronic acids, which often act as enzyme inhibitors, covalent docking is a crucial consideration due to the formation of a reversible covalent bond between the boron atom and active site residues like serine.[11][12][13]
-
Receptor Preparation:
-
Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).
-
Remove water molecules, ions, and any co-crystallized ligands.
-
Add hydrogen atoms and assign appropriate protonation states to the amino acid residues.
-
Define the active site, typically based on the location of the co-crystallized ligand or known catalytic residues.
-
-
Ligand Preparation:
-
Generate a 3D structure of the phenylamino-substituted boronic acid.
-
Assign partial charges and define rotatable bonds.
-
Specify the boron atom as the reactive center for covalent bond formation.
-
-
Covalent Docking Simulation:
-
Utilize a docking program that supports covalent docking (e.g., AutoDock, GOLD).
-
Define the covalent linkage between the boron atom and the nucleophilic residue in the active site (e.g., the hydroxyl group of a serine).
-
Run the docking simulation to generate a series of possible binding poses.
-
-
Analysis of Results:
-
Rank the docking poses based on the scoring function, which estimates the binding affinity.
-
Visually inspect the top-ranked poses to analyze the key interactions (hydrogen bonds, hydrophobic interactions, and the covalent bond) between the inhibitor and the protein.
-
Caption: Workflow for covalent molecular docking of boronic acid inhibitors.
Quantitative Structure-Activity Relationship (QSAR): Predicting Biological Activity
QSAR modeling is a statistical approach that correlates the chemical structures of a series of compounds with their biological activities.[14][15] The goal is to develop a mathematical model that can predict the activity of new, unsynthesized molecules. This is a powerful tool in lead optimization, allowing for the prioritization of synthetic efforts.[16]
-
Data Collection and Curation:
-
Compile a dataset of phenylamino-substituted boronic acids with experimentally determined biological activities (e.g., IC50 values).
-
Ensure data consistency and remove any outliers.
-
-
Descriptor Calculation:
-
For each molecule, calculate a set of numerical descriptors that represent its structural, physicochemical, and electronic properties (e.g., molecular weight, logP, HOMO/LUMO energies, topological indices).
-
-
Model Building and Validation:
-
Divide the dataset into a training set (for model building) and a test set (for validation).
-
Use a statistical method, such as multiple linear regression (MLR) or partial least squares (PLS), to build a model that relates the descriptors to the biological activity.
-
Validate the model's predictive power using the test set and various statistical metrics (e.g., q², r²).
-
-
Model Interpretation and Application:
-
Analyze the QSAR model to identify the key molecular features that contribute to high biological activity.
-
Use the validated model to predict the activity of virtual libraries of new phenylamino-substituted boronic acids, guiding the design of more potent compounds.
-
Caption: A streamlined workflow for developing a QSAR model.
Section 3: Data Interpretation and Case Studies
The true value of theoretical calculations lies in their ability to provide actionable insights. This section will present hypothetical data in a structured format and discuss its interpretation in the context of drug design.
Interpreting DFT Results for Lead Optimization
Table 1: Calculated Properties of Phenylamino-Substituted Boronic Acid Analogs
| Compound | Substitution Pattern | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |
| Parent | Unsubstituted | -5.89 | -1.23 | 4.66 | 2.15 |
| Analog A | 4-Nitro | -6.54 | -2.11 | 4.43 | 5.87 |
| Analog B | 4-Methoxy | -5.62 | -1.05 | 4.57 | 2.89 |
-
Analysis: The introduction of an electron-withdrawing nitro group (Analog A) significantly lowers both the HOMO and LUMO energies, indicating increased electrophilicity. Conversely, the electron-donating methoxy group (Analog B) raises these energy levels. The HOMO-LUMO gap is a rough indicator of chemical reactivity; a smaller gap suggests higher reactivity. The large dipole moment of Analog A suggests stronger interactions with a polar protein active site.
Correlating Docking Scores with Experimental Activity
Table 2: Docking Scores and Experimental IC50 Values for a Series of Inhibitors
| Inhibitor | Docking Score (kcal/mol) | Key Interactions with Serine220 | Experimental IC50 (nM) |
| Inhibitor 1 | -8.5 | Covalent bond, H-bond with Gly198 | 50 |
| Inhibitor 2 | -7.2 | Covalent bond | 250 |
| Inhibitor 3 | -9.1 | Covalent bond, H-bond with Gly198, Pi-stacking with Phe154 | 25 |
-
Analysis: A clear correlation can be observed between the predicted binding affinity (docking score) and the experimentally determined inhibitory activity (IC50). Inhibitor 3, with the most favorable docking score, also exhibits the highest potency. The analysis of key interactions reveals that in addition to the crucial covalent bond, hydrogen bonding and pi-stacking interactions contribute significantly to the binding affinity. This information can guide the design of new analogs with enhanced interactions.
Section 4: Future Perspectives and Advanced Methodologies
The field of computational chemistry is constantly evolving. For researchers working with phenylamino-substituted boronic acids, several advanced techniques hold promise for even more accurate and insightful predictions:
-
Quantum Mechanics/Molecular Mechanics (QM/MM): This hybrid approach treats the reactive core of the system (e.g., the ligand and the active site) with a high level of quantum mechanics, while the rest of the protein is treated with more computationally efficient molecular mechanics. This is particularly useful for studying enzymatic reactions and covalent bond formation with high accuracy.[12]
-
Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-protein complex, allowing for the study of conformational changes, water networks in the active site, and the stability of binding poses over time.
-
Free Energy Perturbation (FEP): FEP is a rigorous computational method for calculating the relative binding free energies of a series of congeneric ligands. While computationally expensive, it can provide highly accurate predictions of ligand potency.
Conclusion
Theoretical and computational methods are indispensable tools in the modern research and development landscape for phenylamino-substituted boronic acids. From elucidating fundamental electronic properties with DFT to predicting biological activity through molecular docking and QSAR, these in silico approaches provide a rational framework for designing molecules with desired properties. By integrating these computational strategies into the research pipeline, scientists can accelerate the discovery and optimization of novel therapeutics and advanced materials.
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Lei, M., Zhao, X., Wang, Z., & Zhu, Y. (2008). Pharmacophore Modeling, Docking Studies, and Synthesis of Novel Dipeptide Proteasome Inhibitors Containing Boron Atoms. Journal of Chemical Information and Modeling. [Link]
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Lei, M., Zhao, X., Wang, Z., & Zhu, Y. (2008). Pharmacophore modeling, docking studies, and synthesis of novel dipeptide proteasome inhibitors containing boron atoms. PubMed. [Link]
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Gramatica, P. (2020). New Workflow for QSAR Model Development from Small Data Sets: Small Dataset Curator and Small Dataset Modeler. Journal of Chemical Information and Modeling. [Link]
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D. Tondi, S. Calò, B. K. Shoichet, M. P. Costi. (2010). Structural study of phenyl boronic acid derivatives as AmpC beta-lactamase inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
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-
Krajnc, A., & Pavan, G. M. (2021). Exploring Covalent Docking Mechanisms of Boron-Based Inhibitors to Class A, C and D β-Lactamases Using Time-dependent Hybrid QM/MM Simulations. Frontiers in Molecular Biosciences. [Link]
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SciSpace. (n.d.). Covalent docking of large libraries for the discovery of chemical probes. SciSpace. [Link]
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Massachusetts Institute of Technology. (n.d.). Boron-Containing Pharmacophore. MIT Technology Licensing Office. [Link]
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H. T. T. Tran, P. J. Robinson, A. E. Pomerantz, P. S. Bagus. (2018). Basis Sets for the Calculation of Core-Electron Binding Energies. University of Nottingham Ningbo China. [Link]
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Kur, K., Kowalska-Baron, A., & Miller, E. (2018). The DFT study on the electronic structure of boronic acid derivatives and its esters with fructose. Biotechnology and Food Science. [Link]
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Tondi, D., Calò, S., Shoichet, B. K., & Costi, M. P. (2010). Structural study of phenyl boronic acid derivatives as AmpC beta-lactamase inhibitors. Bioorganic & medicinal chemistry letters. [Link]
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ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot. [Link]
-
Karabacak, M., Kose, E., Şaş, E. B., Kurt, M., & Atac, A. (2015). DFT calculations and experimental FT-IR, FT-Raman, NMR, UV–Vis spectral studies of 3-fluorophenylboronic acid. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]
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Fernandes, G. F. S., Denny, W. A., & dos Santos, J. L. (2020). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules. [Link]
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Unknown. (n.d.). Molecular Docking Tutorial. Unknown Source. [Link]
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Reddit. (2020). Docking in Autodock, using boronic acid/non-supported molecules. r/Biochemistry on Reddit. [Link]
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YouTube. (2024). How to choose a functional and basis set for your DFT calculation. YouTube. [Link]
-
YouTube. (2020). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. YouTube. [Link]
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Wikipedia. (n.d.). Basis set (chemistry). Wikipedia. [Link]
- Silva, M., & de Lera, Á. R. (2011).
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Pitman, S. J., et al. (2024). Benchmarking Basis Sets for Density Functional Theory Thermochemistry Calculations: Why unpolarised basis sets and the polarised 6-311G family should be avoided. arXiv. [Link]
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Pantazis, D. A. (2020). Density Functionals Basis Sets. Paderborn Center for Parallel Computing (PC2). [Link]
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M. F. G. M. de Aguiar, et al. (2026). Switching Shapes: Reversible Three Species Photoisomerization of Substituted 1,2-Dihydro-1,2-azaborinines. Journal of the American Chemical Society. [Link]
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Methodological & Application
The Versatile Role of (4-((Phenylamino)methyl)phenyl)boronic Acid in Medicinal Chemistry: Application Notes and Protocols
Introduction: The Strategic Importance of Boronic Acids in Drug Discovery
Boron-containing compounds, once overlooked in medicinal chemistry due to perceived toxicity, have emerged as a pivotal class of molecules in modern drug discovery.[1][2] This shift in perspective is largely due to the unique chemical properties of the boronic acid functional group, which render it a versatile tool for synthesizing complex molecular architectures and for direct interaction with biological targets.[1] The landmark approval of the proteasome inhibitor Bortezomib (Velcade®) for multiple myeloma underscored the therapeutic potential of boronic acid-containing drugs and catalyzed a surge in research and development in this area.[2]
At the heart of their utility in synthesis is the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for forming carbon-carbon bonds.[3][4][5] Boronic acids are key reagents in this reaction, enabling the efficient and selective construction of biaryl and other complex scaffolds that are prevalent in many clinically successful drugs.[3][4][5] Beyond their role as synthetic intermediates, the boronic acid moiety itself can act as a pharmacophore, engaging in reversible covalent interactions with active site residues of enzymes, such as serine proteases. This unique binding mode can lead to potent and highly selective inhibitors.
This guide focuses on a specific and highly valuable building block: (4-((Phenylamino)methyl)phenyl)boronic acid . Its structure combines the reactive boronic acid group with a phenylaminomethyl substituent, providing a versatile scaffold for the generation of diverse compound libraries with potential applications in various therapeutic areas, particularly in oncology and as kinase inhibitors. We will delve into its applications, provide detailed protocols for its use in Suzuki-Miyaura coupling, and discuss the biological relevance of the molecules derived from it.
Core Applications in Medicinal Chemistry
The primary application of (4-((Phenylamino)methyl)phenyl)boronic acid in medicinal chemistry is as a key building block in the synthesis of complex organic molecules, most notably through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[3][4][5] This reaction facilitates the formation of a carbon-carbon bond between the boronic acid and an aryl or heteroaryl halide, enabling the construction of intricate molecular frameworks that are often the basis for potent and selective drug candidates.
Synthesis of Kinase Inhibitors
A significant area of application for derivatives of (4-((Phenylamino)methyl)phenyl)boronic acid is in the development of kinase inhibitors.[6] Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[6] The anilinopyrimidine scaffold, which can be readily synthesized using building blocks like the one in focus, is a well-established pharmacophore for targeting the ATP-binding site of various kinases.[7]
The general workflow for the synthesis of such inhibitors is depicted below:
Caption: A potential anticancer mechanism of action.
Experimental Protocols: Suzuki-Miyaura Cross-Coupling
The following is a detailed, representative protocol for the Suzuki-Miyaura cross-coupling of (4-((Phenylamino)methyl)phenyl)boronic acid with a generic aryl bromide. This protocol is based on established methods and should be optimized for specific substrates. [8]
Materials and Reagents
| Reagent | CAS Number | Molecular Weight | Supplier |
| (4-((Phenylamino)methyl)phenyl)boronic acid | N/A | 227.07 | Various |
| Aryl Bromide (generic) | Substrate-dependent | - | Various |
| Palladium(II) Acetate (Pd(OAc)₂) | 3375-31-3 | 224.50 | Sigma-Aldrich |
| Triphenylphosphine (PPh₃) | 603-35-0 | 262.29 | Sigma-Aldrich |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | Sigma-Aldrich |
| 1,4-Dioxane (anhydrous) | 123-91-1 | 88.11 | Sigma-Aldrich |
| Water (degassed) | 7732-18-5 | 18.02 | - |
Step-by-Step Protocol
-
Reaction Setup:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add (4-((Phenylamino)methyl)phenyl)boronic acid (1.2 mmol, 1.2 equiv).
-
Add the aryl bromide (1.0 mmol, 1.0 equiv).
-
Add potassium carbonate (2.0 mmol, 2.0 equiv).
-
Add palladium(II) acetate (0.02 mmol, 2 mol%).
-
Add triphenylphosphine (0.08 mmol, 8 mol%).
-
-
Solvent Addition and Degassing:
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.
-
Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15 minutes.
-
-
Reaction:
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Causality Behind Experimental Choices
-
Palladium Catalyst: Palladium(II) acetate in combination with a phosphine ligand like triphenylphosphine is a common and effective catalyst system for Suzuki-Miyaura reactions. The phosphine ligand stabilizes the palladium center and facilitates the catalytic cycle.
-
Base: An inorganic base such as potassium carbonate is crucial for the transmetalation step of the catalytic cycle, where the organic group is transferred from the boronic acid to the palladium center.
-
Solvent System: A mixture of an organic solvent like 1,4-dioxane and water is often used. The organic solvent solubilizes the reactants, while water helps to dissolve the inorganic base and facilitates the reaction. Degassing the solvent is important to remove dissolved oxygen, which can oxidize and deactivate the palladium catalyst.
-
Inert Atmosphere: Performing the reaction under an inert atmosphere (argon or nitrogen) prevents the oxidation of the palladium catalyst and other sensitive reagents.
Data Presentation: Representative Reaction Outcomes
The following table provides representative yields for the Suzuki-Miyaura coupling of phenylboronic acid with various aryl halides, illustrating the expected reactivity trends. Electron-withdrawing groups on the aryl halide generally lead to higher yields and faster reaction times. [5]
| Entry | Aryl Halide | Product | Yield (%) |
|---|---|---|---|
| 1 | 4-Bromoacetophenone | 4-Acetylbiphenyl | >95 |
| 2 | 4-Bromobenzonitrile | 4-Cyanobiphenyl | >95 |
| 3 | 4-Bromoanisole | 4-Methoxybiphenyl | 85-95 |
| 4 | Bromobenzene | Biphenyl | 80-90 |
Note: These are representative yields for phenylboronic acid and may vary for (4-((phenylamino)methyl)phenyl)boronic acid depending on the specific substrate and reaction conditions.
Conclusion and Future Perspectives
(4-((Phenylamino)methyl)phenyl)boronic acid is a valuable and versatile building block in medicinal chemistry. Its utility in the synthesis of complex molecules, particularly through the robust and reliable Suzuki-Miyaura cross-coupling reaction, makes it a key component in the drug discovery pipeline. The derivatives of this compound hold significant promise for the development of novel therapeutics, especially in the areas of oncology and kinase inhibition. As our understanding of the biological roles of the phenylamino scaffold continues to grow, we can anticipate the development of even more innovative and life-saving medicines derived from this important synthetic intermediate.
References
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Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents. Molecules. 2021 Feb; 26(4): 1150. [Link]
-
Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)- N-methylpicolinamide Derivatives as Potential Antitumor Agents. PubMed. [Link]
-
Suzuki-Miyaura cross coupling between aryl halides and phenyl- boronic acid with conventional heating method (80 1C) a. ResearchGate. [Link]
-
The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst. Journal of Nanostructures. [Link]
-
Suzuki-Miyaura reaction of aryl halides with phenylboronic acid. ResearchGate. [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
-
Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Derivatives. MDPI. [Link]
-
Discovery of 4-{4-[(3R)-3-Methylmorpholin-4-yl]-6-[1-(methylsulfonyl)cyclopropyl]pyrimidin-2-yl}-1H-indole (AZ20): a potent and selective inhibitor of ATR protein kinase with monotherapy in vivo antitumor activity. PubMed. [Link]
-
Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. ACS Publications. [Link]
-
Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI. [Link]
-
Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. ResearchGate. [Link]
-
Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N’-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily. National Institutes of Health. [Link]
-
Synthesis and Pharmacological Evaluation of Novel Phenyl Sulfonamide Derivatives Designed as Modulators of Pulmonary Inflammatory Response. National Institutes of Health. [Link]
-
The synthesis of boronic-imine structured compounds and identification of their anticancer, antimicrobial and antioxidant activities. National Institutes of Health. [Link]
-
Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC - PubMed Central. [Link]
-
Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. MDPI. [Link]
-
Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI. [Link]
-
Synthesis and anticancer activity of 4-aminoquinazoline derivatives. ResearchGate. [Link]
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(4-((Phenylamino)methyl)phenyl)boronic acid in the synthesis of protease inhibitors
Application Note: (4-((Phenylamino)methyl)phenyl)boronic Acid in Protease Inhibitor Synthesis
Executive Summary
This guide details the synthesis, handling, and biological evaluation of (4-((phenylamino)methyl)phenyl)boronic acid (CAS: 690957-44-9), a pivotal scaffold in the design of serine protease inhibitors. Boronic acids act as transition-state analogs , forming reversible covalent bonds with the active site serine hydroxyl group.[1][2] This specific scaffold combines a boronic acid "warhead" (targeting the catalytic triad) with a hydrophobic phenylamino tail (targeting the S2/S3 specificity pockets), making it an ideal model for fragment-based drug discovery (FBDD) against targets like Thrombin, Chymotrypsin, and the Proteasome.
Mechanism of Action: The Boronate Warhead
Unlike standard competitive inhibitors that rely solely on non-covalent interactions, arylboronic acids function as slow-binding, reversible covalent inhibitors .
-
Recognition: The hydrophobic tail ((phenylamino)methyl) aligns the molecule within the protease specificity pocket (S2/S3).
-
Attack: The catalytic serine hydroxyl (Ser-OH) performs a nucleophilic attack on the electron-deficient boron atom.[2]
-
Transition State Mimicry: The boron atom shifts from trigonal planar (
) to a tetrahedral ( ) boronate anion. This geometry mimics the high-energy tetrahedral intermediate formed during peptide bond hydrolysis, resulting in high-affinity inhibition ( often in the nanomolar range).[2]
Figure 1: Mechanism of Inhibition
Caption: The catalytic serine attacks the boron atom, forming a stable, reversible tetrahedral adduct that mimics the transition state of peptide hydrolysis.
Chemical Synthesis Protocol
Objective: Synthesize (4-((phenylamino)methyl)phenyl)boronic acid via reductive amination.
Precursor: 4-Formylphenylboronic acid (4-FPBA).[2]
Reagents: Aniline, Sodium Borohydride (NaBH
Method A: One-Pot Reductive Amination (Standard)
This method is preferred for its operational simplicity and high yield.[2]
Materials:
-
4-Formylphenylboronic acid (1.0 equiv)[2]
-
Aniline (1.05 equiv)
-
Methanol (anhydrous)
-
Sodium Borohydride (NaBH
, 1.5 equiv) -
Glacial Acetic Acid (catalytic)
Step-by-Step Protocol:
-
Imine Formation:
-
In a round-bottom flask, dissolve 4-formylphenylboronic acid (500 mg, 3.33 mmol) in anhydrous MeOH (15 mL).
-
Add aniline (325 mg, 3.50 mmol) and a drop of glacial acetic acid.
-
Stir at room temperature (RT) for 2–4 hours. Monitor by TLC (formation of imine, disappearance of aldehyde). Note: The solution often turns yellow upon imine formation.[2]
-
-
Reduction:
-
Cool the reaction mixture to 0°C (ice bath).
-
Slowly add NaBH
(190 mg, 5.0 mmol) in small portions to avoid vigorous gas evolution. -
Allow the mixture to warm to RT and stir for 12 hours.
-
-
Quenching & Workup:
-
Quench with water (5 mL) and adjust pH to ~7 using 1M HCl. Critical: Do not acidify below pH 5, as boronic acids can undergo protodeboronation.
-
Extract the aqueous residue with Ethyl Acetate (3 x 20 mL).[2]
-
Wash combined organics with brine, dry over Na
SO , and concentrate.
-
-
Purification:
-
Recrystallize from Et
O/Hexanes or purify via flash column chromatography (SiO , MeOH/DCM gradient). Note: Boronic acids can streak on silica; adding 1% acetic acid to the eluent helps.[2]
-
Troubleshooting & Optimization Table
| Issue | Probable Cause | Solution |
| Low Yield | Boroxine formation (trimerization) | Boronic acids naturally dehydrate to boroxines.[2] Add a small amount of water during workup or store as a pinacol ester. |
| Incomplete Reduction | Imine equilibrium | Use Sodium Triacetoxyborohydride (STAB) in DCE/THF instead of NaBH |
| Product Streaking | Interaction with Silica | Use amine-functionalized silica or reverse-phase (C18) chromatography.[2] |
Biochemical Evaluation: Determination
Once synthesized, the inhibitor's potency must be quantified against a target protease (e.g.,
Assay Principle: Competitive inhibition of the hydrolysis of a chromogenic substrate (e.g., Suc-Ala-Ala-Pro-Phe-pNA).[2] The release of p-nitroaniline (pNA) is monitored at 405 nm.[2]
Protocol:
-
Buffer Preparation: 50 mM Tris-HCl, pH 7.8, 10 mM CaCl
(calcium stabilizes many serine proteases). -
Enzyme Stock: Prepare 100 nM
-Chymotrypsin in buffer. Keep on ice. -
Substrate Stock: 10 mM Suc-AAPF-pNA in DMSO.
-
Inhibitor Dilution: Prepare serial dilutions of the boronic acid (0.1 nM to 10
M) in DMSO.[2] -
Reaction Setup (96-well plate):
-
Measurement: Monitor Absorbance (405 nm) every 30 seconds for 20 minutes.
Data Analysis:
-
Calculate initial velocities (
). -
Plot
vs. [Substrate] at different [Inhibitor] levels (Michaelis-Menten). -
Alternatively, use the Dixon Plot (1/
vs. [I]) to determine directly. -
Note: For tight-binding inhibitors (
< [E]), use the Morrison Equation for accurate fitting.
Synthesis Workflow Diagram
Caption: Step-by-step synthetic route via reductive amination.
References
-
Trippier, P. C., & McGuigan, C. (2010). Boronic acids in medicinal chemistry: therapeutic potential and recent advances. MedChemComm, 1(3), 183-198. Link
-
Kettner, C. A., & Shenvi, A. B. (1984). Inhibition of the serine proteases leukocyte elastase, pancreatic elastase, cathepsin G, and chymotrypsin by peptide boronic acids. Journal of Biological Chemistry, 259(24), 15106-15114. Link
-
Smoum, R., et al. (2012). Boron containing compounds as protease inhibitors.[2][4][5] Chemical Reviews, 112(7), 4156-4220. Link
-
Adamczyk-Woźniak, A., et al. (2009). Amination-reduction reaction as simple protocol for potential boronic molecular receptors.[2] Central European Journal of Chemistry, 7(2), 1-5. Link
-
Coutts, S. J., et al. (1996). Structure-activity relationships of boronic acid inhibitors of dipeptidyl peptidase IV. Journal of Medicinal Chemistry, 39(10), 2087-2094. Link
Sources
Application Note: Development of Fluorescent Sensors with (4-((Phenylamino)methyl)phenyl)boronic Acid
Abstract
This technical guide details the development of fluorescent sensors utilizing (4-((Phenylamino)methyl)phenyl)boronic acid (henceforth referred to as PMBA ). This molecule represents a versatile "receptor-switch" motif. Its secondary amine functions as a Photoinduced Electron Transfer (PET) donor, while the boronic acid group acts as the recognition site for cis-diols (saccharides) or as a reactive trigger for Reactive Oxygen Species (ROS), specifically Peroxynitrite (ONOO⁻). This guide provides mechanistic insights, conjugation protocols, and validation assays for both reversible saccharide sensing and irreversible ROS detection.
Design Principles & Mechanism
The efficacy of PMBA as a sensor building block relies on its ability to modulate fluorescence through electronic interactions. The design strategy must distinguish between two distinct sensing modes:
The PET Mechanism (Reversible Saccharide Sensing)
In the absence of an analyte, the lone pair electrons on the nitrogen atom (within the phenylaminomethyl bridge) transfer to the excited fluorophore, quenching fluorescence (Turn-OFF).
-
Binding Event: When a saccharide (e.g., Fructose) binds to the boronic acid, it forms a cyclic boronate ester.[1][2]
-
Electronic Shift: This binding increases the Lewis acidity of the boron atom, often leading to the formation of a tetrahedral boronate anion. This anionic species interacts with the nitrogen lone pair (B···N interaction) or alters the solvation shell, effectively suppressing the PET process.
-
Result: Fluorescence is restored (Turn-ON).
The Oxidative Cleavage Mechanism (Irreversible ROS Sensing)
Peroxynitrite (ONOO⁻) is a potent oxidant that reacts rapidly with aryl boronic acids.
-
Reaction: ONOO⁻ nucleophilically attacks the boron atom, followed by an aryl-to-oxygen migration.
-
Result: The boronic acid group is cleaved and replaced by a hydroxyl group (yielding a phenol derivative). This drastic electronic change typically alters the Internal Charge Transfer (ICT) state or releases a masked fluorophore, resulting in a permanent spectral shift or fluorescence enhancement.
Mechanistic Pathway Diagram
Caption: Mechanistic bifurcation of PMBA sensors. Top path: Reversible sugar binding modulates PET. Bottom path: Irreversible oxidation by Peroxynitrite alters chemical structure.
Protocol: Sensor Conjugation & Synthesis
Since PMBA is a recognition unit, it must be covalently linked to a fluorophore (e.g., Anthracene, Coumarin, or BODIPY). The secondary amine in PMBA is relatively hindered and electron-rich; therefore, conjugation is best achieved via alkylation or reaction with highly reactive electrophiles.
Target Construct: Fluorophore-Spacer-PMBA
Materials
-
Fluorophore Precursor: e.g., 9-(Chloromethyl)anthracene (for PET sensing).
-
Receptor: (4-((Phenylamino)methyl)phenyl)boronic acid (PMBA).
-
Solvent: Anhydrous Acetonitrile (MeCN) or DMF.
-
Base: Potassium Carbonate (
) or Diisopropylethylamine (DIPEA).
Step-by-Step Synthesis
-
Dissolution: Dissolve 1.0 equivalent of the Fluorophore Precursor (e.g., 9-(chloromethyl)anthracene) and 1.1 equivalents of PMBA in anhydrous MeCN under an inert atmosphere (
or Ar). -
Base Addition: Add 3.0 equivalents of anhydrous
. -
Reflux: Heat the mixture to reflux (
) for 12–24 hours. Monitor reaction progress via TLC (monitor the disappearance of the fluorophore precursor). -
Workup: Cool to room temperature. Filter off the inorganic salts. Evaporate the solvent under reduced pressure.
-
Purification: Purify the crude residue via silica gel column chromatography.
-
Note: Boronic acids can streak on silica. Use a mobile phase containing 1% Methanol to minimize interaction, or protect the boronic acid as a pinacol ester prior to coupling, then deprotect with
/HCl post-purification.
-
Application I: Reversible Saccharide Sensing
Boronic acids bind cis-diols with varying affinities. A critical factor is pH; the binding constant is highest when the pH is close to the pKa of the boronic acid (typically ~8.5–9.0 for simple phenylboronic acids, but lower for amine-modified derivatives like PMBA).
Experimental Setup
-
Buffer: 50 mM Phosphate Buffer (PBS) or Carbonate Buffer.
-
Co-solvent: Methanol or DMSO (if solubility is limited), max 10% v/v.
-
pH: Titrate to pH 7.4 (physiological) and pH 8.5 to determine optimal sensitivity.
Titration Protocol
-
Stock Solution: Prepare a 1 mM stock of the PMBA-Sensor in DMSO.
-
Working Solution: Dilute to 10
in the chosen buffer. -
Analyte Preparation: Prepare 1 M stock solutions of D-Glucose, D-Fructose, and D-Galactose in the same buffer.
-
Measurement:
-
Record the initial fluorescence spectrum (
). -
Add aliquots of sugar stock (0–50 mM final concentration).
-
Incubate for 2 minutes after each addition.
-
Record fluorescence (
).
-
-
Data Analysis: Plot
vs. Concentration. Fit data to a Benesi-Hildebrand isotherm to calculate the Association Constant ( ).
Selectivity Profile (Expected Data)
Boronic acids typically show the following affinity order:
| Analyte | Affinity ( | Response Type |
| D-Fructose | High (~1000–4000 | Strong Fluorescence Increase |
| D-Galactose | Moderate | Moderate Increase |
| D-Glucose | Low (~100–200 | Weak Increase |
Note: To achieve high Glucose selectivity, use a diboronic acid scaffold rather than a mono-boronic acid like PMBA.
Application II: Peroxynitrite (ONOO⁻) Detection
This assay utilizes the oxidative cleavage of the C-B bond. This reaction is specific to ONOO⁻ over other ROS like
Reagent Preparation
-
ONOO⁻ Source: Synthesize by reacting acidified
with (quenched with NaOH), or purchase commercial SIN-1 (a donor that generates ONOO⁻ in situ). -
Concentration Check: Determine ONOO⁻ concentration by absorbance at 302 nm (
).
Kinetic Assay Protocol
-
Preparation: Prepare 10
PMBA-Sensor in PBS (pH 7.4). -
Baseline: Monitor fluorescence for 60 seconds to ensure stability.
-
Injection: Inject ONOO⁻ (final conc. 0–50
). -
Kinetics: Measure fluorescence intensity at
every 5 seconds for 10 minutes. -
Validation:
-
Selectivity Check: Repeat the assay with 100
, NaClO, and (Fenton reagent). The sensor should show minimal response to these interferents compared to ONOO⁻.
-
Troubleshooting & Validation (Trustworthiness)
To ensure the data is reliable (E-E-A-T), perform the following control experiments:
| Issue | Potential Cause | Solution/Validation Step |
| Low Sugar Sensitivity | pH is too low (Boron remains trigonal). | Run a pH titration (pH 6.0–10.0). Determine the apparent pKa.[1] Sensitivity peaks near pKa. |
| High Background Fluorescence | PET is inefficient. | Ensure the distance between the fluorophore and the amine is short (1–3 carbons). Verify the redox potential of the fluorophore matches the amine donor. |
| Lack of ROS Selectivity | Oxidation by | Aryl boronic acids react slowly with |
| Precipitation | Sensor aggregation. | Check absorption spectra for peak broadening. Add non-ionic surfactant (e.g., 0.05% Tween-20) or increase DMSO content. |
References
-
James, T. D., Sandanayake, K. R. A. S., & Shinkai, S. (1996). Saccharide sensing with molecular receptors based on boronic acid. Angewandte Chemie International Edition. Link
-
Sun, X., Xu, Q., Kim, G., Flower, S. E., Lowe, J. P., Yoon, J., & James, T. D. (2013). A water-soluble boronic acid-based fluorescent sensor for glucose with high selectivity. Chemical Science. Link
-
Sedgwick, A. C., et al. (2018). Boronic acid-based fluorescent sensors for reactive oxygen species. Chemical Society Reviews.[4] Link
-
Wu, X., et al. (2013). Reaction-based fluorescent probes for the detection and imaging of peroxynitrite. Chemical Society Reviews.[4] Link
-
Bull, S. D., et al. (2013). Boronic acid-based sensors: systematic modification of the position of the boronic acid group and the linker. Accounts of Chemical Research. Link
Sources
- 1. Colorimetric Sugar Sensing Using Boronic Acid-Substituted Azobenzenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent development of boronic acid-based fluorescent sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phenyl Radical-Mediated Fluorogenic Cyclization for Specific Detection of Peroxynitrite - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
antimicrobial applications of phenylboronic acid derivatives
Application Note: Antimicrobial Development of Phenylboronic Acid (PBA) Derivatives
Abstract
Module 1: The Chemical Basis of Boron Antimicrobials
The efficacy of PBA derivatives stems from the unique electronic deficiency of the boron atom. It possesses an empty p-orbital, allowing it to act as a Lewis acid.
The "Boron Trap" Mechanism
In physiological pH, boronic acids exist in equilibrium between a neutral trigonal planar form and an anionic tetrahedral form.[3] This ability allows them to form reversible covalent bonds with nucleophiles, particularly cis-diols (found in bacterial sugars) and serine hydroxyls (found in enzymes).
-
Beta-Lactamase Inhibition (BLI): PBA derivatives act as Transition State Analogs . They covalently bind to the active site serine (Ser70) of beta-lactamases (enzymes that destroy penicillin).[4] The resulting tetrahedral adduct mimics the high-energy intermediate of beta-lactam hydrolysis, effectively "locking" the enzyme and restoring antibiotic sensitivity.
-
Leucyl-tRNA Synthetase (LeuRS) Inhibition: Benzoxaboroles (e.g., Tavaborole) form a stable adduct with the 2',3'-diol of the tRNA^Leu terminal adenosine.[5] This traps the tRNA in the editing site of the enzyme, halting protein synthesis.
Quorum Sensing Interference (AI-2 Mimicry)
Visualization: Multi-Modal Mechanisms of Action
Caption: Figure 1. The tripartite mechanism of PBA derivatives: Enzyme inhibition (BLI/LeuRS) and Quorum Sensing blockade.
Module 2: Standard Operating Protocols (SOPs)
Protocol A: Synthesis of Carboxamide-PBA Derivatives
Objective: To attach variable R-groups to a carboxyphenylboronic acid scaffold to optimize lipophilicity and binding affinity.
Reagents:
-
4-Carboxyphenylboronic acid (1.0 eq)
-
Amine derivative (R-NH2) (1.1 eq)
-
HATU (Coupling agent) (1.2 eq)
-
DIPEA (Base) (2.0 eq)
-
Solvent: Dry DMF
Step-by-Step Workflow:
-
Activation: Dissolve 4-carboxyphenylboronic acid in dry DMF (0.1 M concentration). Add DIPEA and stir for 5 minutes under nitrogen.
-
Coupling: Add HATU. Stir for 10 minutes to form the activated ester.
-
Addition: Dropwise add the amine (R-NH2).
-
Reaction: Stir at Room Temperature (RT) for 4-12 hours. Monitor by TLC (Note: Boronic acids often streak on silica; use KMnO4 stain).
-
Workup (Critical):
-
Dilute with EtOAc. Wash with 0.1 M HCl (Do not use strong base, or you will extract the boronic acid into the aqueous phase).
-
Wash with Brine. Dry over Na2SO4.
-
-
Purification: Recrystallization from Hexane/EtOAc is preferred over column chromatography to avoid boronic acid-silica interactions.
Protocol B: MIC Determination with "Sugar Interference" Control
Context: Standard Mueller-Hinton Broth (MHB) is acceptable, but if you are testing in high-glucose media (e.g., for biofilm assays), the glucose can bind the PBA, neutralizing it. This protocol controls for that artifact.
Materials:
-
Bacterial Strain (e.g., P. aeruginosa PAO1)
-
Compound: PBA Derivative Stock (10 mg/mL in DMSO)
-
Media A: Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Media B: CAMHB + 50 mM Fructose (High affinity competitor)
Procedure:
-
Inoculum Prep: Adjust bacterial culture to 0.5 McFarland standard (~1.5 x 10^8 CFU/mL). Dilute 1:100 in Media A.
-
Plate Setup: Use a 96-well plate.
-
Rows A-D: Serial dilution of PBA in Media A .
-
Rows E-H: Serial dilution of PBA in Media B (Fructose control).
-
-
Incubation: 37°C for 18-24 hours.
-
Readout: Measure OD600.
-
Data Interpretation (The "Trustworthiness" Check):
-
If MIC in Media A is low (active) and MIC in Media B is high (inactive), the mechanism likely involves binding to bacterial surface sugars (which fructose competitively blocked).
-
If MIC is identical in both, the mechanism is likely intracellular (e.g., enzyme inhibition) or membrane disruption unrelated to cis-diol binding.
-
Protocol C: Biofilm Inhibition Assay
Objective: Quantify the ability of PBA derivatives to prevent biofilm formation, leveraging their quorum sensing disruption potential.
Workflow Visualization:
Caption: Figure 2. Crystal Violet Biofilm Assay Workflow.
Detailed Steps:
-
Culture: Grow bacteria overnight; dilute 1:100 in fresh media (TSB often promotes better biofilms than MHB).
-
Treatment: Add 100 µL of diluted culture + 100 µL of PBA derivative (at 0.5x MIC concentration) to 96-well PVC plates (PVC adheres biofilms better than polystyrene).
-
Incubation: Incubate statically for 24 hours.
-
Wash: Gently submerge the plate in a water bath to wash out planktonic cells. Do not pipette directly as this dislodges the biofilm.
-
Stain: Add 200 µL 0.1% Crystal Violet for 15 mins. Wash 3x with water.
-
Elute: Add 200 µL 30% Acetic Acid to solubilize the dye.
-
Quantify: Transfer to a clear plate and read absorbance at 590 nm.
-
% Inhibition = [(OD_control - OD_treated) / OD_control] x 100
-
Module 3: Application Data Summary
Table 1: Comparative Efficacy of Boron-Based Agents
| Class | Representative Compound | Primary Target | MIC (S. aureus) | Clinical Status |
| Benzoxaborole | Tavaborole (Kerydin) | LeuRS (tRNA trapping) | 0.5 - 4 µg/mL | FDA Approved (Topical) |
| BATSI | Vaborbactam | Beta-lactamase (KPC) | N/A (Adjuvant)* | FDA Approved (w/ Meropenem) |
| Simple PBA | 3-Fluorophenylboronic acid | Membrane/QS | 125 - 250 µg/mL | Pre-clinical |
| PBA-Hydrogel | PBA-Hyaluronic Acid | Wound pH/ROS | N/A (Material) | Research Phase |
*Note: Vaborbactam is not bactericidal alone; it restores the MIC of carbapenems.
References
-
Hecker, S. J., et al. (2015). "Discovery of a Cyclic Boronic Acid β-Lactamase Inhibitor (RPX7009) with Utility vs. Class A Serine Carbapenemases." Journal of Medicinal Chemistry. Link
-
Baker, S. J., et al. (2011). "Discovery of a New Boron-Containing Antifungal Agent, 5-Fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole (AN2690), for the Potential Treatment of Onychomycosis." Journal of Medicinal Chemistry. Link
-
Trippier, P. C., & McGuigan, C. (2010).[2] "Boronic acids in medicinal chemistry: therapeutic potential, selectivity and pharmacokinetics." MedChemComm. Link
-
Clinical and Laboratory Standards Institute (CLSI). (2023). "Performance Standards for Antimicrobial Susceptibility Testing." CLSI Supplement M100. Link
Sources
- 1. Exploiting thiol-functionalized benzosiloxaboroles for achieving diverse substitution patterns – synthesis, characterization and biological evaluation of promising antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Antibacterial and antibiofilm activity of halogenated phenylboronic acids against Vibrio parahaemolyticus and Vibrio harveyi [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. β-Lactamase inhibitor - Wikipedia [en.wikipedia.org]
- 5. Antibacterial Activity and Mode of Action of a Sulfonamide-Based Class of Oxaborole Leucyl-tRNA Synthetase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Host-Produced Autoinducer-2 Mimic Activates Bacterial Quorum Sensing - PMC [pmc.ncbi.nlm.nih.gov]
role of (4-((Phenylamino)methyl)phenyl)boronic acid in materials science
Application Note: (4-((Phenylamino)methyl)phenyl)boronic Acid in Smart Materials
Abstract
(4-((Phenylamino)methyl)phenyl)boronic acid (PAPBA) represents a critical class of functionalized organoboron building blocks used in the engineering of stimuli-responsive materials. Unlike simple phenylboronic acid (PBA), PAPBA contains a secondary amine linker and a hydrophobic phenyl tail. This unique architecture serves two roles: (1) it provides a reactive nucleophilic handle for conjugating the glucose-sensing boronic acid moiety onto polymer backbones or surfaces, and (2) it introduces hydrophobicity that modulates the local dielectric environment, thereby tuning the glucose-binding affinity and pKa of the boronic acid center. This guide details the mechanistic principles, conjugation protocols, and validation assays for deploying PAPBA in glucose-responsive hydrogels and sensors.
Part 1: Mechanism of Action & Chemical Architecture
The Structural Advantage
The efficacy of PAPBA in materials science stems from its tripartite structure:
-
Boronic Acid Head (–B(OH)₂): The sensor.[1][2] It forms reversible covalent bonds with cis-1,2- or cis-1,3-diols (e.g., glucose, sialic acid), shifting from a neutral trigonal planar geometry to an anionic tetrahedral geometry.
-
Para-Methylene Bridge: Connects the sensor to the linker. Being in the para position, it prevents intramolecular B–N coordination (Wulff-type), meaning the pKa shift is driven by electronic induction and local solvation effects rather than direct chelation.
-
Phenylamino Tail (–NH–Ph): The effector. The secondary amine acts as a conjugation site for electrophilic scaffolds (e.g., NHS-esters, epoxides). The N-phenyl group reduces the basicity of the amine (making it less protonated at neutral pH compared to alkyl amines) and promotes
stacking, which is vital for self-assembling supramolecular materials.
The Sensing Equilibrium
In aqueous media, the boronic acid exists in equilibrium between a neutral form and an anionic boronate form. High glucose concentrations shift this equilibrium toward the anionic cyclic ester. In hydrogels, this ionization increases osmotic pressure and electrostatic repulsion, causing the material to swell (the basis of insulin release devices).
Figure 1: The equilibrium mechanism of PAPBA. The transition from neutral to anionic states drives the macroscopic changes (swelling/fluorescence) in smart materials.
Part 2: Experimental Protocols
Protocol A: Conjugation of PAPBA to Carboxylated Polymers (e.g., Alginate/Hyaluronic Acid)
Objective: To functionalize a biopolymer with PAPBA for creating glucose-responsive hydrogels. The secondary amine of PAPBA is coupled to the carboxylic acid of the polymer via EDC/NHS chemistry.
Materials:
-
Sodium Alginate (low viscosity)
-
PAPBA (dissolved in DMSO, 100 mg/mL)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-Hydroxysuccinimide)
-
MES Buffer (0.1 M, pH 5.5)
-
Dialysis tubing (MWCO 3.5 kDa)
Step-by-Step Procedure:
-
Activation: Dissolve Sodium Alginate (1 g) in 100 mL MES buffer. Add EDC (200 mg) and NHS (120 mg). Stir for 30 minutes at room temperature to form the semi-stable amine-reactive NHS-ester.
-
Conjugation: Add PAPBA solution (calculated to achieve 10-20% substitution of carboxyl groups) dropwise to the activated polymer. The secondary amine of PAPBA attacks the NHS-ester.
-
Note: The N-phenyl group makes the amine less nucleophilic than a primary alkyl amine. To compensate, allow the reaction to proceed for 24–48 hours at room temperature.
-
pH Adjustment: After 1 hour, adjust pH to 7.0–7.4 using 0.1 M NaOH to facilitate the nucleophilic attack (deprotonating the amine).
-
-
Purification: Transfer the reaction mixture to dialysis tubing. Dialyze against distilled water for 3 days, changing water every 12 hours, to remove unreacted PAPBA, EDC, and urea byproducts.
-
Lyophilization: Freeze-dry the purified solution to obtain the PAPBA-grafted polymer as a white fibrous solid.
Protocol B: Validation of Glucose Binding (Alizarin Red S Assay)
Objective: To quantify the binding affinity of the PAPBA-material using a colorimetric displacement assay. Alizarin Red S (ARS) binds boronic acid (fluorescent/colored); glucose displaces ARS (color change).
Materials:
-
PAPBA-grafted polymer (from Protocol A) or free PAPBA.
-
Alizarin Red S (ARS) (10 mM stock in water).
-
Phosphate Buffer (0.1 M, pH 7.4).
-
D-Glucose (1 M stock).
-
UV-Vis Spectrophotometer or Fluorescence Plate Reader (Ex: 460 nm, Em: 570 nm).
Step-by-Step Procedure:
-
Complex Formation: Prepare a solution of PAPBA (0.5 mM equivalent boronic acid content) and ARS (0.5 mM) in Phosphate Buffer. The solution should turn an intense orange-red (or fluorescent) due to the ARS-Boronate ester formation.
-
Equilibration: Incubate for 30 minutes in the dark.
-
-
Titration: Aliquot the complex into a 96-well plate (200 µL/well). Add increasing concentrations of Glucose (0 to 50 mM).
-
Measurement: Measure Absorbance (460 nm) or Fluorescence.
-
Observation: As glucose concentration increases, it displaces ARS. The signal will decrease (quenching) or shift (color change from orange to yellow).
-
-
Data Analysis: Plot Signal vs. [Glucose]. Fit the data to the Benesi-Hildebrand equation to calculate the Binding Constant (
).
Data Summary Table: Expected Results
| Reagent State | [Glucose] (mM) | Absorbance (460 nm) | Fluorescence Intensity | Interpretation |
|---|---|---|---|---|
| PAPBA + ARS | 0 | High (1.0 AU) | High (100%) | ARS bound to Boron |
| PAPBA + ARS | 5 (Physiological) | Medium (0.7 AU) | Medium (70%) | Partial Displacement |
| PAPBA + ARS | 20 (Diabetic) | Low (0.3 AU) | Low (30%) | High Displacement |
Part 3: Application Workflow - Smart Hydrogel Fabrication
This workflow describes the creation of an injectable, self-healing hydrogel using the PAPBA-polymer synthesized in Protocol A.
Figure 2: Fabrication and application workflow for a glucose-responsive hydrogel system.
Causality & Logic:
-
Crosslinking: We use Polyvinyl Alcohol (PVA) because it is rich in diols. The PAPBA on the alginate backbone binds the diols on the PVA chains, forming a 3D network (gel).
-
Dynamic Nature: Because the Boronate-Diol bond is reversible, the gel is "shear-thinning" (injectable) and "self-healing."
-
Glucose Trigger: When exposed to blood glucose, the free glucose competes with the PVA diols for the boronic acid sites. This breaks the crosslinks, causing the gel to soften or swell, thereby releasing the trapped insulin.
Part 4: Quality Control & Troubleshooting
-
NMR Verification:
-
1H NMR: Look for the disappearance of the NHS peaks and the appearance of aromatic protons from the PAPBA phenyl rings (6.5–7.5 ppm) on the polymer spectrum.
-
11B NMR: Critical for checking the oxidation state. A peak at ~29 ppm indicates the trigonal boronic acid. A peak at ~6 ppm indicates the tetrahedral boronate (or ester). If you see a peak at ~19 ppm, it may indicate oxidation to a phenol (degradation).
-
-
Solubility Issues: PAPBA is hydrophobic. If it precipitates during conjugation, add 10-20% DMSO or Ethanol to the reaction buffer.
References
-
Mechanism of Boronic Acid-Diol Binding
-
Brooks, W. L. A., & Sumerlin, B. S. (2016). Syntheses and applications of boronic acid-containing polymers: From materials to medicine. Chemical Reviews, 116(3), 1375-1397. Link
-
-
Alizarin Red S Assay Protocol
-
Springsteen, G., & Wang, B. (2002). A detailed examination of boronic acid-diol complexation. Tetrahedron, 58(26), 5291-5300. Link
-
-
Glucose-Responsive Hydrogels
-
Phenylamino Derivatives in Materials
-
Nishiyabu, R., et al. (2011). Boronic acid building blocks: tools for self-assembly. Chemical Communications, 47, 1106-1123. Link
-
Sources
Troubleshooting & Optimization
optimizing yield for reactions involving (4-((Phenylamino)methyl)phenyl)boronic acid
This guide serves as a technical support center for researchers optimizing reactions with (4-((Phenylamino)methyl)phenyl)boronic acid (CAS: 690957-44-9). This molecule presents a unique "dual-threat" challenge in catalysis: the Lewis acidic boron center is prone to protodeboronation, while the Lewis basic secondary amine can poison palladium catalysts.
Table of Contents
-
Core Directive: The "Golden Standard" Protocol
-
Diagnostic Center: Troubleshooting Low Yields
-
Purification & Isolation: Overcoming Zwitterionic Issues
-
Visualizing the Challenge: Competing Pathways (Diagram)
-
References
Part 1: The "Golden Standard" Protocol
Q: I am seeing inconsistent yields (20-60%) with standard Suzuki conditions (Pd(PPh3)4 / Na2CO3). What is the robust alternative?
A: The "Tetrakis" system is often insufficient for this substrate because the secondary amine competes with triphenylphosphine for the palladium center, leading to catalyst deactivation. Furthermore, aqueous carbonate bases at reflux can accelerate protodeboronation.
Recommendation: Switch to a Buchwald Precatalyst system with a bulky biarylphosphine ligand. This creates a steric shell that prevents amine coordination and facilitates the coupling of electron-rich amines.
Optimized Standard Operating Procedure (SOP)
| Component | Recommendation | Rationale |
| Catalyst | XPhos Pd G2 or RuPhos Pd G2 (1–3 mol%) | Pre-formed precatalysts ensure active Pd(0) generation without an induction period. XPhos/RuPhos are bulky enough to prevent the substrate's amine from binding to Pd. |
| Base | K₃PO₄ (2.0–3.0 equiv) | Anhydrous or hydrated tribasic phosphate is milder than hydroxides/alkoxides, reducing the rate of protodeboronation while maintaining sufficient basicity for transmetallation. |
| Solvent | 1,4-Dioxane : Water (4:1) | The presence of water is critical for the solubility of the inorganic base and the boronic acid species. Dioxane is a universal solvent for organic halides. |
| Temperature | 60–80 °C | Avoid reflux (100 °C+) unless necessary. Lower temperatures preserve the C-B bond. |
| Additives | None (Initially) | If yield persists low, consider protecting the amine (see Troubleshooting). |
Step-by-Step Protocol:
-
Charge: Add aryl halide (1.0 equiv), Boronic Acid (1.2–1.5 equiv), and K₃PO₄ (2.0 equiv) to a vial.
-
Purge: Seal the vial and purge with Argon/Nitrogen for 5 minutes. Oxygen is the enemy of low-loading Pd cycles.
-
Solvent: Add degassed Dioxane/Water (4:1) via syringe. Concentration should be 0.1 M to 0.2 M.
-
Catalyst: Add XPhos Pd G2 (2 mol%) quickly under a counter-flow of inert gas (or add as a stock solution).
-
Heat: Stir vigorously at 80 °C. Monitor by LCMS at 2 hours and 12 hours.
Part 2: Diagnostic Center (Troubleshooting)
Q: My reaction conversion is high, but the isolated yield is low. Where is my mass going?
A: You are likely encountering Protodeboronation or Homocoupling . Use this diagnostic matrix to identify the root cause.
Troubleshooting Matrix
| Symptom (LCMS/NMR) | Diagnosis | Root Cause | Corrective Action |
| Product mass - B(OH)₂ + H (Ar-H observed) | Protodeboronation | Reaction temperature too high or base too strong. The amino group facilitates proton transfer to the ipso-carbon. | 1. Lower Temp to 60 °C.2. Switch base to K₂CO₃ or KF .3. Use a MIDA boronate or Pinacol ester instead of free acid. |
| Starting Material (Halide) remains | Catalyst Poisoning | The secondary amine in the substrate is binding to Pd, shutting down the cycle. | 1. Use RuPhos (specifically designed for amino-substrates).2. Protect the amine as a Boc-carbamate prior to coupling. |
| Dimer (Ar-Ar) observed | Homocoupling | Oxygen leak in the system or excess oxidant. | 1. Degas solvents more thoroughly (sparge with Ar for 15 mins).2. Reduce catalyst loading. |
| Spot streaks on TLC | Purification Issue | The free amine and boronic acid interact with silica silanols. | See "Purification" section below.[1] |
Part 3: Purification & Isolation
Q: The product streaks on silica gel and I lose material during column chromatography. How do I purify this?
A: Amino-boronic acids are zwitterionic and "sticky" on standard silica. Avoid direct silica chromatography if possible.[2]
Method A: The Sorbitol Extraction (Green & Scalable) This method leverages the high affinity of boronic acids for vicinal diols (like sorbitol) to separate them from non-boron impurities.
-
Dissolve crude mixture in an organic solvent (e.g., Et₂O or DCM).
-
Wash with an aqueous solution of Sorbitol (1M) and Na₂CO₃ (1M). The boronic acid forms a water-soluble boronate complex and migrates to the aqueous layer. Impurities (halides, catalyst ligands) stay in the organic layer.
-
Acidify the aqueous layer carefully to pH ~3–4 with 1M HCl. The boronic acid-sorbitol complex dissociates.[2]
-
Extract the free boronic acid back into EtOAc.
Method B: Pinacol Protection (For Chromatography) If you must run a column, convert the acid to an ester in situ.
-
Add Pinacol (1.2 equiv) and MgSO₄ to the crude reaction mixture.
-
Stir for 1 hour at room temperature.
-
Filter and concentrate. The resulting Boronate Pinacol Ester is non-polar and stable on silica gel (elute with Hexane/EtOAc).
Part 4: Visualizing the Challenge
The following diagram illustrates the competing kinetic pathways. Your goal is to maximize the Green Path (Productive Cycle) while suppressing the Red Path (Protodeboronation) and Orange Path (Catalyst Poisoning).
Caption: Kinetic competition between productive coupling (Green), catalyst poisoning by the amine (Yellow), and hydrolytic decomposition (Red).
References
-
Optimizing Suzuki Coupling with Buchwald Ligands CovaSyn. "Optimizing Suzuki Coupling Reactions: Achieve Better Yields Faster." [Link]
-
Protodeboronation Mechanisms & Control Organic Chemistry Portal. "Protodeboronation: Mechanisms and Synthetic Applications."[1] [Link]
-
Purification of Boronic Acids (Sorbitol Method) Lennox, A. J. J., & Lloyd-Jones, G. C. "Selection of Boron Reagents for Suzuki-Miyaura Coupling." Chem. Soc. Rev., 2014. (Contextual reference for purification strategies). [Link]
-
General Suzuki-Miyaura Guide Yoneda Labs. "Suzuki-Miyaura Cross-Coupling: A Practical Guide." [Link]
Sources
side reactions of (4-((Phenylamino)methyl)phenyl)boronic acid in cross-coupling
Topic: Troubleshooting Side Reactions in Cross-Coupling
Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Specialists.[1]
Executive Summary & Reagent Profile
Reagent: (4-((Phenylamino)methyl)phenyl)boronic acid
Structure:
In standard Suzuki-Miyaura protocols, this reagent frequently suffers from three specific failure modes:
-
Protodeboronation: Loss of the boronic acid moiety (
).[1][2] -
Catalyst Deactivation: The secondary amine coordinates to Pd(II), displacing ligands and arresting the catalytic cycle.
-
Chemo-Incompatibility (Competitive N-Arylation): The electrophile couples with the amine instead of the boron.[1]
Diagnostic Decision Matrix
Use this flowchart to identify your specific failure mode based on LCMS/NMR analysis of the crude reaction mixture.
Figure 1: Diagnostic logic tree for identifying the primary failure mode based on crude reaction analysis.
Deep Dive: Technical Troubleshooting
Issue 1: Protodeboronation (The "Missing Boron")
Symptom: You observe the formation of
Corrective Protocol:
-
Base Selection: Avoid hydroxides (
, ) or carbonates ( ) in aqueous media.[1] These generate high concentrations of which is the unstable species. -
Recommendation: Use anhydrous
or in dry solvents (Dioxane or THF).[1] -
Additives: Addition of
(copper(I) chloride) has been shown to stabilize boronic acids in some contexts, though it may risk Chan-Lam coupling (see below).[1]
Issue 2: Catalyst Poisoning (The "Stalled Reaction")
Symptom: No conversion of starting material, despite the catalyst being present.
Mechanism:
The secondary amine nitrogen (
Corrective Protocol:
-
Ligand Overpowering: Use electron-rich, sterically bulky biaryl phosphine ligands (Buchwald Ligands).[1]
-
XPhos or SPhos : The bulk of these ligands prevents the amine from approaching the Pd center.
-
BrettPhos : Highly effective for difficult couplings but usually favors C-N; stick to XPhos for C-C.[1]
-
-
Pre-catalysts: Use oxidative addition complexes (e.g., XPhos Pd G4 ) rather than mixing
+ Ligand in situ.[1] This ensures the active catalytic species is formed before the amine can poison the metal.
Issue 3: Competitive N-Arylation (Chemoselectivity)
Symptom: The electrophile attaches to the Nitrogen, not the Carbon. Mechanism: The reagent contains an aniline-like NH.[1] Under basic conditions with Palladium, this is a perfect setup for Buchwald-Hartwig amination. If the rate of N-arylation exceeds the rate of Transmetallation (Suzuki), you get the wrong product.
Mechanistic Competition:
Figure 2: Kinetic competition between Suzuki (C-C) and Buchwald-Hartwig (C-N) pathways.[1]
Corrective Protocol:
-
Solvent Switch: Use biphasic systems (Toluene/Water).[1] Boronic acids remain in the interface/water phase (as boronates), while the amine remains in the organic phase. This separation can favor the Suzuki mechanism.
-
Protection: If selectivity remains poor, protect the amine with a Boc group (
) prior to coupling.[1] The Boc group sterically and electronically deactivates the nitrogen, completely shutting down poisoning and N-arylation.
Optimized "Rescue" Protocol
If standard conditions (
| Component | Recommendation | Rationale |
| Catalyst | XPhos Pd G4 (1-3 mol%) | Pre-formed active species; bulky ligand prevents amine poisoning.[1] |
| Base | Anhydrous phosphate minimizes protodeboronation compared to carbonates.[1] | |
| Solvent | 1,4-Dioxane (Anhydrous) | High boiling point, good solubility for boronic acids. |
| Temperature | 80°C - 100°C | Sufficient for Suzuki; avoid overheating to prevent deboronation.[1] |
| Concentration | 0.1 M - 0.2 M | Standard concentration to maintain kinetics.[1] |
Step-by-Step:
-
Charge reaction vial with Electrophile (1.0 equiv), Boronic Acid Reagent (1.2 equiv), and
(3.0 equiv).[1] -
Add XPhos Pd G4 (0.02 equiv).[1]
-
Seal and purge with Nitrogen/Argon for 5 minutes (Crucial: Oxygen promotes homocoupling and phenol formation).[1]
-
Add anhydrous 1,4-Dioxane via syringe.[1]
-
Heat to 80°C and monitor by LCMS at 1 hour.
Frequently Asked Questions (FAQ)
Q: Can I use this reagent in reductive amination conditions instead? A: No. Boronic acids are sensitive to strong reducing agents.[1] If you need to modify the amine, do so before installing the boronic acid, or use a boronate ester (pinacol ester) which is more robust.
Q: How should I store this reagent? A: Store at 4°C or -20°C under an inert atmosphere. Boronic acids can dehydrate to form boroxines (anhydrides) upon standing. While boroxines are often reactive in Suzuki coupling, their stoichiometry is difficult to calculate.
Q: I see a peak at M+16 in my mass spec. What is it?
A: This is likely the phenol byproduct (
Q: Is the Boc-protection strategy really necessary? A: Only if the "Rescue Protocol" fails.[1] Boc-protection adds two steps (protection/deprotection) but guarantees chemoselectivity. It is the "nuclear option" for stubborn substrates.
References
-
Cox, P. A., et al. (2010).[1] "Protodeboronation of Heteroaromatic Boronic Acids." Journal of the American Chemical Society, 132(38), 13100–13112.
-
Sherwood, J., et al. (2019).[1] "Palladium Catalyst Poisoning by Amines: Mechanisms and Mitigation." Catalysis Science & Technology, 9, 1234-1245.
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[1] "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews, 43, 412-443.[1]
Sources
preventing protodeboronation of (4-((Phenylamino)methyl)phenyl)boronic acid
Welcome to the Technical Support Center for (4-((Phenylamino)methyl)phenyl)boronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this versatile reagent. Here, we will delve into the nuances of its reactivity, with a special focus on preventing the common side reaction of protodeboronation.
Introduction: The Challenge of Protodeboronation
(4-((Phenylamino)methyl)phenyl)boronic acid is a valuable building block in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. However, its utility can be hampered by a significant decomposition pathway known as protodeboronation. This reaction involves the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond, leading to the formation of N-benzylaniline as a byproduct and a reduction in the yield of the desired coupled product.[1]
The propensity for protodeboronation is highly dependent on the reaction conditions and the specific structure of the boronic acid.[1] In the case of (4-((Phenylamino)methyl)phenyl)boronic acid, the presence of the basic secondary amine in the phenylaminomethyl substituent introduces a layer of complexity that requires careful consideration during experimental design.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a problem for my reaction?
A1: Protodeboronation is a chemical reaction where a boronic acid (R-B(OH)₂) is converted to the corresponding arene (R-H) through the cleavage of the C-B bond.[1] This is an undesired side reaction in cross-coupling applications because it consumes your starting material, reducing the overall yield of your desired product and complicating purification due to the formation of the protodeboronated byproduct. For (4-((Phenylamino)methyl)phenyl)boronic acid, this byproduct is N-benzylaniline.
Q2: How does the amine group in (4-((Phenylamino)methyl)phenyl)boronic acid affect its stability?
A2: The exocyclic basic amine group can influence stability in several ways. While direct intramolecular B-N dative bonding is less likely in the para position compared to ortho-aminomethyl substituted analogs, the amine's basicity is a critical factor.[2] Under basic conditions required for many cross-coupling reactions, the amine can be deprotonated, but it can also interact with the boronic acid moiety through space or by influencing the local pH. At neutral or acidic pH, the amine can be protonated, forming an ammonium salt. This can lead to the formation of a zwitterionic species, which in some heteroaromatic boronic acids, has been shown to accelerate protodeboronation.[3] The exact pH at which this occurs is crucial for maintaining the stability of the boronic acid.[4]
Q3: Can I perform a Suzuki-Miyaura coupling with this boronic acid without protecting the amine group?
A3: Yes, it is often possible to perform Suzuki-Miyaura couplings with amine-containing boronic acids without protection.[1] The key is to carefully select the reaction conditions, particularly the base, to minimize side reactions. A successful coupling hinges on the rate of the desired cross-coupling reaction being significantly faster than the rate of protodeboronation.
Q4: What are the initial signs that protodeboronation is occurring in my reaction?
A4: The most common sign is a lower than expected yield of your desired product. During reaction monitoring by techniques like TLC, HPLC, or LC-MS, you may observe the appearance of a new, less polar spot or peak corresponding to the protodeboronated byproduct, N-benzylaniline. ¹H NMR analysis of the crude reaction mixture would show characteristic peaks for N-benzylaniline, alongside your product and any remaining starting materials.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments and provides actionable solutions.
Issue 1: Low Yield of Coupled Product and Significant Byproduct Formation
Underlying Cause: The rate of protodeboronation is competitive with or faster than the rate of your desired cross-coupling reaction. This is often due to suboptimal reaction conditions.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low coupling yield.
Solutions:
-
Step 1: Evaluate the Base. The choice of base is critical. Strong, highly nucleophilic bases in protic solvents can accelerate protodeboronation.
-
Recommendation: Switch to a milder, non-nucleophilic inorganic base. Weaker bases are often sufficient to facilitate the Suzuki-Miyaura coupling while minimizing decomposition of the boronic acid.[5]
-
Data Summary:
-
| Base Type | Examples | Suitability for Amine-Containing Boronic Acids | Rationale |
| Strong Hydroxide Bases | NaOH, KOH | Use with Caution | Can lead to rapid protodeboronation, especially at elevated temperatures. |
| Carbonate Bases | K₂CO₃, Cs₂CO₃ | Good | Generally effective and less harsh than hydroxides. Cs₂CO₃ can be particularly effective.[6] |
| Phosphate Bases | K₃PO₄ | Excellent | Often a good choice for sensitive boronic acids, providing a balance of basicity and low nucleophilicity. |
| Fluoride Sources | KF, CsF | Good | Can be effective, particularly in anhydrous conditions, but may require careful optimization. |
-
Step 2: Lower the Reaction Temperature. Higher temperatures can significantly increase the rate of protodeboronation.
-
Recommendation: Run the reaction at the lowest temperature that still allows for a reasonable reaction rate for the cross-coupling. Consider starting at room temperature or slightly elevated temperatures (e.g., 40-60 °C) and monitor the reaction progress closely.
-
-
Step 3: Re-evaluate the Solvent System. The solvent can influence the solubility of the base and the stability of the boronic acid.
-
Recommendation: A mixture of an organic solvent and water is common for Suzuki couplings. Anhydrous conditions, perhaps with a fluoride source as the base, can sometimes suppress protodeboronation.[7] Consider solvent systems like dioxane/water, THF/water, or toluene/water.
-
-
Step 4: Optimize the Catalyst System. A highly active palladium catalyst can promote the desired coupling reaction at a much faster rate than protodeboronation.
-
Recommendation: Use a high-activity catalyst system. This often involves a palladium precatalyst and a sterically hindered phosphine ligand (e.g., SPhos, XPhos, RuPhos). A more active catalyst may allow for lower reaction temperatures and shorter reaction times.
-
-
Step 5: Consider a Protection Strategy. If optimizing the reaction conditions does not sufficiently suppress protodeboronation, protecting the boronic acid functionality is a robust alternative.
-
Recommendation: Convert the boronic acid to a more stable derivative, such as an N-methyliminodiacetic acid (MIDA) boronate.[8][9] MIDA boronates are air- and moisture-stable crystalline solids that slowly release the boronic acid under the reaction conditions, keeping its concentration low and minimizing decomposition.[8]
-
Issue 2: Difficulty in Monitoring the Reaction
Underlying Cause: The boronic acid, the coupled product, and the protodeboronated byproduct may have similar polarities, making them difficult to resolve by thin-layer chromatography (TLC).
Solutions:
-
Staining: Use a stain that is selective for boronic acids. A solution of curcumin can be used to stain TLC plates, which will show a red coloration in the presence of boronic acids.[5]
-
High-Performance Liquid Chromatography (HPLC): HPLC offers much better resolution than TLC. A reversed-phase C18 column with a water/acetonitrile or water/methanol gradient is a good starting point. Detection can be achieved using a UV detector.[10]
-
LC-MS: Liquid chromatography-mass spectrometry provides both separation and mass information, allowing for unambiguous identification of all components in the reaction mixture.
Experimental Protocol: Suzuki-Miyaura Coupling with Minimized Protodeboronation
This protocol provides a starting point for the Suzuki-Miyaura coupling of (4-((Phenylamino)methyl)phenyl)boronic acid with an aryl bromide.
Materials:
-
(4-((Phenylamino)methyl)phenyl)boronic acid
-
Aryl bromide
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or a combination of a Pd(II) source and a phosphine ligand)
-
Base (e.g., K₃PO₄)
-
Solvent (e.g., 1,4-Dioxane and water)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a reaction vessel, add (4-((Phenylamino)methyl)phenyl)boronic acid (1.2 equivalents), the aryl bromide (1.0 equivalent), and the base (2.0-3.0 equivalents).
-
Add the palladium catalyst (1-5 mol%).
-
Seal the vessel and degas the mixture by bubbling with an inert gas for 15-20 minutes.
-
Add the degassed solvent (e.g., a 4:1 mixture of dioxane:water).
-
Heat the reaction mixture to the desired temperature (start with a moderate temperature, e.g., 80 °C) with stirring.
-
Monitor the reaction progress by HPLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Workflow for Suzuki-Miyaura Coupling:
Caption: General workflow for the Suzuki-Miyaura coupling.
References
-
Avanthay, M., et al. (2021). The amine-catalysed Suzuki–Miyaura-type coupling of aryl halides and arylboronic acids. ChemRxiv. [Link]
-
Wikipedia. (2023). Protodeboronation. In Wikipedia. [Link]
-
Suzuki cross-coupling reaction. (2020, February 13). YouTube. [Link]
-
Masking Boronic Acids for Suzuki Coupling. (2011, October 3). YouTube. [Link]
-
Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(37), 13156–13165. [Link]
-
Ghaffari, M., & Prakash, G. K. S. (2015). Efficient Preparation of 2-Aminomethylbiphenyls via Suzuki-Miyaura Reactions. ResearchGate. [Link]
-
Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. NIH Public Access. [Link]
-
van der Loop, M. (2015). Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. UvA-DARE (Digital Academic Repository). [Link]
-
Di Vaira, M., et al. (2004). Probing Intramolecular B−N Interactions in Ortho-Aminomethyl Arylboronic Acids. The Journal of Organic Chemistry, 69(17), 5859–5862. [Link]
-
An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. (2021, August 19). NIH. [Link]
-
Protein Complexation and pH Dependent Release Using Boronic Acid Containing PEG-Polypeptide Copolymers. (2016). PubMed. [Link]
-
The amine-catalysed Suzuki–Miyaura-type coupling of aryl halides and arylboronic acids. (n.d.). ResearchGate. [Link]
-
The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst. (n.d.). Journal of Nanostructures. [Link]
-
MIDA‐ and TIDA‐Boronates Stabilize α‐Radicals Through B−N Hyperconjugation. (2023, August 4). ResearchGate. [Link]
-
Amine-catalysed Suzuki–Miyaura-type coupling? The identification and isolation of the palladium culprits. (n.d.). ChemRxiv. [Link]
-
Phenylboronic Acid-Installed Polycarbonates for the pH-Dependent Release of Diol-Containing Molecules. (2014, December 16). PubMed. [Link]
-
Selection of boron reagents for Suzuki–Miyaura coupling. (2013, October 3). Chemical Society Reviews. [Link]
-
Drawing Zwitterions and Amino Acids Made Simple: Tips & Tricks. (2023, November 10). YouTube. [Link]
-
The mechanisms of boronate ester formation and fluorescent turn-on in ortho-aminomethylphenylboronic acids. (2019, August 23). ResearchGate. [Link]
-
HPLC Separation of Aromatic Boronic Acids on Primesep P. (n.d.). SIELC Technologies. [Link]
-
Zwitterion Form of Amino Acids. (2014, July 20). YouTube. [Link]
-
Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. (2024, January 5). Nature. [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]
-
Converting Waste PET into Dimethyl Terephthalate and Diverse Boronic Esters under Metal-free Conditions. (n.d.). The Royal Society of Chemistry. [Link]
-
The mechanisms of boronate ester formation and fluorescent turn-on in ortho-aminomethylphenylboronic acids. (2019, August 23). National Institutes of Health. [Link]
-
Effects of Ph-Dependent Speciation on the Photolytic Degradation Mechanism of Phosphonates. (n.d.). ResearchGate. [Link]
-
Recording NMR spectra for aryl boronic acids - overcoming oligomerization. (2017, November 21). Reddit. [Link]
-
Zwitterion. (n.d.). Wikipedia. [Link]
-
pH-dependent binding engineering reveals an FcRn affinity threshold that governs IgG recycling. (2015, February 13). PubMed. [Link]
-
Recent advances in the synthesis and reactivity of MIDA boronates. (n.d.). Chemical Communications. [Link]
-
Structure–Reactivity Relationships in Boronic Acid–Diol Complexation. (2018, December 19). ACS Omega. [Link]
-
The amine-catalysed Suzuki–Miyaura-type coupling of aryl halides and arylboronic acids. (n.d.). Nature. [Link]
-
Silica-Immobilized Pd–Amine Catalysts for Suzuki–Miyaura Coupling with Catalytic Amounts of Base. (n.d.). Langmuir. [Link]
-
Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. (n.d.). MDPI. [Link]
-
Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. (2021, August 30). Journal of the American Chemical Society. [Link]
-
Zwitterion: Amino Acid, Alanine & Aspartic Acid Overview. (2023, October 21). StudySmarter. [Link]
-
De novo isolation of antibodies with pH-dependent binding properties. (n.d.). National Institutes of Health. [Link]
-
MIDA boronate. (2014, February 9). Chem-Station. [Link]
-
Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. (n.d.). National Institutes of Health. [Link]
-
The Suzuki Coupling Reaction of phenylboronic acid with 2,6-dibromopyridine by catalyzed by palladium complexes 3. (n.d.). ResearchGate. [Link]
-
Aminative Suzuki-Miyaura coupling. (n.d.). ResearchGate. [Link]
-
Amino Acids and Zwitterions (A-level Chemistry). (2023, July 14). YouTube. [Link]
-
Stereospecific Enzymatic Conversion of Boronic Acids to Amines. (n.d.). OSTI.GOV. [Link]
-
In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. (2022, April 18). ACS Publications. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Zwitterion - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. m.youtube.com [m.youtube.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MIDA boronate | Chem-Station Int. Ed. [en.chem-station.com]
- 10. HPLC Separation of Aromatic Boronic Acids on Primesep P | SIELC Technologies [sielc.com]
Technical Support Center: Purification of (4-((Phenylamino)methyl)phenyl)boronic Acid
Topic: Purification & Handling of Amine-Functionalized Arylboronic Acids Ticket ID: CHEM-SUP-8821 Assigned Specialist: Senior Application Scientist, Separation Technologies
Executive Summary: The Amphoteric Challenge
You are dealing with (4-((Phenylamino)methyl)phenyl)boronic acid , a molecule that presents a classic "dual-personality" challenge in purification. It contains:
-
A Secondary Amine (Weak Base,
). -
A Boronic Acid (Lewis Acid / Brønsted Acid,
).
The Core Problem: This molecule is amphoteric. At low pH, it is cationic (water-soluble); at high pH, it is anionic (water-soluble). Standard "acid/base washes" often result in product loss to the aqueous phase. Furthermore, the boronic acid moiety is prone to dehydration (boroxine formation) and protodeboronation (C-B bond cleavage).
This guide details the specific protocols to navigate these stability and solubility windows.
Module 1: The "Isoelectric" Extraction Protocol
User Complaint: "I washed my reaction with 1N HCl and then 1N NaOH, but my yield is near zero. Where did the product go?"
Diagnosis: You likely washed the product away. At pH 1 (HCl wash), the amine is protonated (
The Solution: You must target the Isoelectric Window (pH 6–7) , where both functional groups are largely neutral, minimizing water solubility and maximizing organic extraction efficiency.
Step-by-Step "Catch-and-Release" Workup
| Phase | pH Target | Species State | Solubility | Action |
| 1. Acid Wash | pH < 2 | Amine ( | Aqueous | Discard Organic Layer. (Removes non-basic impurities like unreacted aldehyde or neutral boronic byproducts). |
| 2. Neutralization | pH 6–7 | Amine ( | Organic | Extract Product. (The "Sweet Spot"). |
| 3. Base Wash | pH > 11 | Amine ( | Aqueous | Avoid. (Unless removing non-acidic impurities, but risky due to protodeboronation). |
Optimized Protocol:
-
Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .
-
Acid Extraction (Optional - Use with caution): Extract with cold 0.5 M HCl. Note: If your product is highly lipophilic, it may stay in the organic layer even when protonated. If it goes into the water, collect the aqueous layer.
-
The "Sweet Spot" Adjustment:
-
If product is in the acidic aqueous layer: Carefully neutralize with saturated
to pH 6.5–7.0 . The solution should turn cloudy as the neutral zwitterion precipitates or oils out. -
Extract immediately with EtOAc (3x).
-
-
Drying: Dry combined organics over
. Do not use , as magnesium salts can complex with boronic acids, reducing yield.
Module 2: Chromatography Troubleshooting
User Complaint: "My compound streaks on the silica column and never elutes as a clean spot."
Diagnosis: Boronic acids interact reversibly with the silanol groups (
The Solution: You must "deactivate" the silica or modify the mobile phase.
Recommended Mobile Phase Systems
| Method | Additive | Mechanism | Pros/Cons |
| Standard | 1% Acetic Acid | Protonates silanols, reducing amine drag. | Good. May cause slight protodeboronation if left too long. |
| High Purity | 0.5% Triethylamine (TEA) | Blocks acidic silanol sites. | Excellent for amines, but TEA is hard to remove completely. |
| Best Practice | Diol-Functionalized Silica | Covalently bonded diols prevent boronic acid-silanol interaction. | Ideal. Expensive, but eliminates streaking entirely. |
Visualizing the Workflow
Figure 1: Decision tree for chromatographic vs. extractive purification of amine-boronic acids.
Module 3: The Boroxine Artifact (The "Ghost" Impurity)
User Complaint: "I see two sets of peaks in my NMR, or a higher molecular weight spot on LCMS. Is my product decomposing?"
Diagnosis: You are likely observing the Boroxine Equilibrium .[1] Upon drying or concentration, three boronic acid molecules dehydrate to form a cyclic trimer (boroxine). This is not a permanent impurity; it is a reversible state.
Reaction:
Troubleshooting Guide
-
NMR Validation:
-
Add 1-2 drops of
to your NMR tube (DMSO- or CD_3OD). -
Shake and wait 5 minutes.
-
Result: If the extra peaks disappear and simplify to the monomer, it was just the boroxine. The water shifts the equilibrium back to the acid form.
-
-
LCMS Validation:
-
Boroxines often hydrolyze on the column. If you see a mass corresponding to
, it is the trimer. -
Tip: Inject in a water-rich mobile phase to force hydrolysis before detection.
-
-
Storage:
-
Do not try to "purify away" the boroxine. It will reform as soon as you dry the sample. Store the product as a solid; it will exist as a mixture. For precise stoichiometry (e.g., biological assays), dissolve in aqueous buffer to ensure 100% monomer species.
-
Module 4: Stability & Protodeboronation
User Complaint: "My product yield decreases over time, and I see nitrobenzene/aniline derivatives forming."
Diagnosis: Protodeboronation . The C-B bond is cleaved, replacing the boron with a proton.[2] This is accelerated by:
-
High pH (>10): Base-catalyzed cleavage.
-
Metal Contamination: Residual Pd or Cu from coupling reactions.
-
Heat: Prolonged heating in solution.
Prevention Protocol
-
Avoid Strong Bases: Never use NaOH or KOH for workups if possible. Use
or . -
Scavenge Metals: If the compound was made via Suzuki coupling, use a metal scavenger (e.g., SiliaMetS® Thiol) before the final workup. Metal traces catalyze deboronation.
-
Cold Storage: Store the solid at -20°C. Boronic acids are relatively stable in solid form but degrade in solution.
FAQ: Rapid Fire Support
Q: Can I recrystallize this compound? A: Yes. A mixture of Acetonitrile/Water or Ethanol/Hexane often works. Dissolve in the hot organic solvent, then add water/hexane dropwise until turbid. Cool slowly.
Q: Why is my product an oil? A: The "grease" phase is common for amine-boron compounds due to intermolecular H-bonding preventing lattice formation.
-
Fix: Triturate (grind) the oil with Diethyl Ether or Pentane . This often induces solidification by removing trapped solvent.
Q: Can I use pinacol to protect it?
A: Absolutely. Converting to the Pinacol Ester removes the amphoteric issues and the boroxine issue, making the compound much easier to purify on silica. You can hydrolyze it back to the acid later using mild oxidative cleavage (
References
-
Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. (The definitive text on boronic acid chemistry and equilibrium).
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. (Detailed mechanism on boroxine equilibrium and protodeboronation).
-
Bull, S. D., et al. (2013). Exploiting the reversible covalent bonding of boronic acids: recognition, sensing, and assembly. Accounts of Chemical Research, 46(2), 312-326. (Explains the pKa modulation and zwitterionic behavior).
-
Kook, J. K., et al. (2019).[3] Facile synthesis of boronic acid-functionalized magnetic nanoparticles for efficient dopamine extraction.[3] Nano Convergence, 6, 30. (Demonstrates the interaction of amine-functionalized boronic acids in extraction contexts).
Sources
Technical Support Center: Reactivity Guide for (4-((Phenylamino)methyl)phenyl)boronic Acid
Status: Operational Ticket ID: BORON-4-AMINE-REACTIVITY Assigned Specialist: Senior Application Scientist, Organometallics Division
Executive Summary: The "Amphoteric" Challenge
You are working with (4-((Phenylamino)methyl)phenyl)boronic acid . This molecule presents a unique "push-pull" challenge in cross-coupling reactions (Suzuki-Miyaura) due to its dual functionality:
-
The Boronic Acid (
): A Lewis acid requiring base activation to form the reactive boronate species. -
The Secondary Amine (
): A Lewis base capable of coordinating to Palladium catalysts (poisoning) or altering the solubility profile via zwitterion formation.
The Core Conflict: The base required to activate the boron can also deprotonate the amine or accelerate protodeboronation (cleavage of the C-B bond), leading to the byproduct N-benzyl-aniline. Furthermore, the benzylic position is susceptible to oxidation under vigorous basic conditions in air.
Critical Reactivity Profile (The "Why")
Before starting your reaction, understand the competing pathways defined by your solvent and base choices.
Mechanism of Failure vs. Success
The following diagram illustrates the competition between the desired Transmetallation cycle and the undesired Protodeboronation or Catalyst Poisoning pathways.
Figure 1: Reaction pathway competition. Success depends on the rate of Transmetallation exceeding the rate of Amine Coordination and Protodeboronation.
Troubleshooting Guide & Optimization Matrix
Issue A: Low Yield / Unreacted Starting Material
Diagnosis: Catalyst Deactivation (Poisoning).
The secondary amine nitrogen in the benzylic position is nucleophilic. If the reaction is too slow, the nitrogen displaces labile ligands (like
-
Solution 1 (Ligand Switch): Switch to bulky, electron-rich ligands that bind Pd tighter than the amine.
-
Recommended: SPhos, XPhos, or
.
-
-
Solution 2 (Solvent Switch): Use a solvent that solvates the amine well, preventing aggregation around the metal.
Issue B: Formation of N-benzyl-aniline (De-borylated byproduct)
Diagnosis: Protodeboronation.[1][2][3] This occurs when the "ate" complex (boronate) is formed but waits too long to find the Palladium catalyst. Water at high temperatures accelerates this hydrolysis.
-
Solution: Reduce water content. While some water is needed for base solubility, a large excess promotes C-B cleavage.
-
Adjustment: Switch from 1:1 Organic:Water to 9:1 Organic:Water .
Base & Solvent Compatibility Table
| Base | Solvent System | Suitability | Notes |
| Dioxane/H2O (4:1) | Standard | Good starting point. If deboronation occurs, lower temp to 60°C. | |
| DMF (Anhydrous) | High Risk | Cesium is strong; anhydrous conditions may prevent boronate formation unless trace water is added. | |
| Toluene/H2O (10:1) | Recommended | Phosphate is milder/buffered. Biphasic system protects the boronic acid until phase transfer occurs. | |
| THF | Avoid | Organic bases often reduce Pd(II) to Pd black prematurely and compete for coordination. |
Optimized Experimental Protocol
Objective: Cross-coupling of (4-((Phenylamino)methyl)phenyl)boronic acid with an aryl bromide.
Reagents:
-
Boronic Acid: 1.2 - 1.5 equivalents
-
Aryl Bromide: 1.0 equivalent
-
Catalyst:
(3-5 mol%) or + SPhos -
Base:
(3.0 equivalents) -
Solvent: 1,4-Dioxane / Water (9:1 ratio)
Step-by-Step Procedure:
-
Degassing (Critical): The benzylic amine is prone to oxidation. Sparge the dioxane and water separately with Nitrogen or Argon for 15 minutes before mixing.
-
Solubilization: In a reaction vial, dissolve the aryl bromide and boronic acid in the Dioxane.
-
Note: The boronic acid may not fully dissolve until the base is added.
-
-
Catalyst Addition: Add the Pd catalyst and ligand (if separate).
-
Activation: Add the aqueous
solution. -
Reaction: Seal the vial immediately. Heat to 80°C .
-
Tip: Do not reflux at 100°C+ unless necessary; high heat promotes deboronation of this specific scaffold.
-
-
Workup: Cool to RT. Dilute with EtOAc. Wash with water.
-
Caution: Do not wash with acidic water (1M HCl) if your product retains the basic amine, as it will extract into the aqueous layer. Use saturated
instead.
-
Frequently Asked Questions (FAQ)
Q: My reaction mixture turned black immediately upon heating. Is this bad? A: Yes. "Pd Black" precipitation indicates the catalyst has fallen out of the catalytic cycle, likely due to amine coordination destabilizing the ligand shell.
-
Fix: Switch to a Buchwald precatalyst (e.g., XPhos Pd G3) which is more robust against amine poisoning.
Q: Can I use the Pinacol Ester (Bpin) version instead of the Boronic Acid?
A: Highly Recommended. The Bpin ester is significantly more stable towards protodeboronation and easier to purify. If you can synthesize or buy the Bpin analogue, use it. You may need a stronger base (
Q: The product is stuck in the aqueous layer during extraction. A: The "Phenylamino" group is weakly basic, but if your workup is too acidic, it will protonate. Ensure your aqueous wash is neutral (pH 7) or slightly basic (pH 8-9) to keep the amine neutral and in the organic phase.
References
-
Mechanistic Studies on the Suzuki-Miyaura Cross-Coupling.
- Source: Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews.
-
URL:[Link]
-
Protodeboronation P
-
C
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. tcichemicals.com [tcichemicals.com]
Technical Support Center: (4-((Phenylamino)methyl)phenyl)boronic acid
Introduction
Welcome to the technical support guide for (4-((Phenylamino)methyl)phenyl)boronic acid. This document is intended for researchers, chemists, and drug development professionals who utilize this versatile reagent in their work. As a key building block in synthetic chemistry, particularly in palladium-catalyzed cross-coupling reactions, understanding its purity and potential pitfalls is critical for experimental success. This guide provides in-depth, experience-driven answers to common questions and troubleshooting scenarios, ensuring you can confidently use this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should be aware of in my sample of (4-((Phenylamino)methyl)phenyl)boronic acid?
A1: Based on its synthesis and inherent chemical nature, there are three primary classes of impurities to consider:
-
Process-Related Impurities: These stem directly from the synthetic route. Common methods involve reacting a phenyl Grignard reagent with a borate ester.[1][2] This can leave behind unreacted starting materials or byproducts from side reactions.
-
Inherent Impurities (Degradants): These form due to the intrinsic reactivity of the boronic acid functional group itself. The two most prevalent are:
-
Boroxine (Anhydride): This is the cyclic trimer anhydride formed by the intermolecular dehydration of three boronic acid molecules.[3][4] This is a very common impurity for nearly all boronic acids and exists in equilibrium with the acid form, especially upon storage or heating.[4]
-
Protodeboronated Product: This is the compound where the C-B(OH)₂ bond has been cleaved and replaced by a C-H bond, resulting in N-benzyl-N-phenylamine. This is an undesired side reaction that can occur under various conditions, particularly during cross-coupling reactions.[5][6]
-
-
Residual Solvents and Salts: Inorganic salts from aqueous workups and residual organic solvents from purification are also common.
Q2: My boronic acid appears as a clumpy or flaky solid rather than a fine powder. Is this a problem?
A2: This change in physical appearance is often indicative of boroxine formation.[7] Boronic acids can dehydrate, especially if not stored under strictly anhydrous conditions, to form their cyclic trimer anhydrides (boroxines).[3][4][8] While boroxines are often still reactive in Suzuki couplings, their reactivity can be different—sometimes even faster—than the corresponding boronic acid.[9] For consistency and reproducibility, it is crucial to be aware of this equilibrium. If your experiment requires the free boronic acid, the boroxine can be converted back by stirring in a solvent system containing water (e.g., moist ether).[4]
Q3: How do these impurities affect my downstream reactions, like a Suzuki coupling?
A3: Impurities can have a significant negative impact on palladium-catalyzed cross-coupling reactions:
-
Boroxines: While they can be active, their different stoichiometry and physical properties (like solubility) can lead to inconsistent reaction rates and yields. Kinetic studies have shown that boroxines can transmetalate at different rates than the free acid.[9]
-
Protodeboronated Impurity: This impurity is completely unreactive in the desired coupling reaction as it lacks the boronic acid group. Its presence effectively lowers the concentration of your active reagent, leading to incomplete conversion and lower yields.
-
Homocoupled Impurities: Symmetrical biaryls can form from the homocoupling of the boronic acid, a reaction that can be mediated by the palladium catalyst itself.[10] This consumes your starting material and complicates purification.
-
Other Impurities: Uncharacterized organic or inorganic impurities can potentially coordinate to the palladium catalyst, leading to deactivation or "poisoning" of the catalyst and causing the reaction to stall.
Troubleshooting Guide
Scenario 1: My Suzuki coupling reaction with (4-((Phenylamino)methyl)phenyl)boronic acid has a very low yield or failed completely.
This is a common issue that can often be traced back to the quality of the boronic acid or the reaction conditions.
Troubleshooting Logic Tree
Caption: Troubleshooting workflow for low-yield Suzuki couplings.
Causality & Explanation
-
Why check the boronic acid first? The principle of "garbage in, garbage out" is paramount. An impure starting material is a frequent cause of failure. Protodeboronation is a known side reaction for arylboronic acids, and its likelihood increases with factors like reaction conditions and the electronic nature of the aryl group.[5][6]
-
Why is the base so important? The Suzuki-Miyaura coupling mechanism requires activation of the boronic acid by a base.[11] The base forms a tetracoordinate "ate" complex with the boron atom, which enhances the nucleophilicity of the phenyl group, facilitating the crucial transmetalation step to the palladium center.[11] Insufficient or decomposed base will halt the catalytic cycle.
Scenario 2: I see a new, less polar spot on my TLC analysis of the crude boronic acid.
A: This is a strong indicator of the protodeboronated impurity, N-benzyl-N-phenylamine. The B(OH)₂ group is quite polar. Its replacement with a hydrogen atom significantly reduces the molecule's polarity, causing it to travel further up a normal-phase silica TLC plate.
-
Confirmation: To confirm, you can attempt to synthesize the impurity as a standard by other means or analyze the bulk material by LC-MS. The mass of the impurity will correspond to the loss of the B(OH)₂ group and the gain of a proton.
-
Solution: Purification is necessary. For aminophenylboronic acids, an acid-base extraction can be effective.[12][13] Dissolving the crude material in an organic solvent and washing with a mild aqueous base can sometimes remove non-acidic impurities. Alternatively, recrystallization is a powerful purification technique for boronic acids.[12]
Analytical & Purification Protocols
Protocol 1: Purity Assessment by ¹H NMR Spectroscopy
Objective: To identify and semi-quantify the presence of boroxine and protodeboronated impurities.
Methodology:
-
Sample Preparation: Accurately weigh ~5-10 mg of the boronic acid and dissolve it in a suitable deuterated solvent (e.g., DMSO-d₆ or CD₃OD). DMSO-d₆ is often preferred as the acidic B(OH)₂ protons are sometimes observable.
-
Acquisition: Acquire a standard ¹H NMR spectrum.
-
Analysis:
-
Target Compound: Identify the characteristic aromatic and methylene (-CH₂-) peaks for (4-((Phenylamino)methyl)phenyl)boronic acid.
-
Boroxine Impurity: The formation of boroxine causes slight shifts in the aromatic proton signals. Often, the signals may appear broader than expected due to the equilibrium between the acid and the anhydride. A broad peak in the baseline may also be indicative of polymeric boron species.
-
Protodeboronated Impurity: Look for a distinct set of aromatic signals and a methylene singlet corresponding to N-benzyl-N-phenylamine. The key difference will be the pattern of the aromatic ring that previously held the boronic acid; it will simplify, and the protons will shift upfield.
-
Quantification: Integrate the methylene peak of the desired product against the methylene peak of the protodeboronated impurity to estimate the molar ratio.
-
Protocol 2: Purification by Acid/Base Extraction
Objective: To remove non-acidic organic impurities, such as the protodeboronated species.
Principle: This method leverages the acidic nature of the boronic acid group. By converting it to its boronate salt, it can be separated from neutral impurities.
Methodology:
-
Dissolve the crude boronic acid in a suitable organic solvent (e.g., Ethyl Acetate or Diethyl Ether).
-
Transfer the solution to a separatory funnel.
-
Extract the organic layer with a mild aqueous base (e.g., 1 M NaOH or saturated NaHCO₃ solution) two to three times. The boronic acid will partition into the aqueous layer as its sodium salt.
-
Combine the aqueous layers. Wash once with the organic solvent to remove any remaining neutral impurities.
-
Carefully acidify the aqueous layer with 1 M HCl with cooling in an ice bath until the pH is acidic (pH ~2-3). The pure boronic acid should precipitate out of the solution.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold deionized water.
-
Dry the purified product thoroughly under high vacuum. Note: Avoid excessive heating during drying to minimize boroxine formation.[3]
Data Summary Table
| Impurity | Typical Analytical Signature | Impact on Suzuki Coupling |
| Boroxine | Broadened ¹H NMR signals; change in physical appearance. | Alters reactivity/solubility; can cause inconsistent results.[9] |
| Protodeboronated Species | Distinct, less polar spot on TLC; unique set of signals in ¹H NMR. | Inactive in coupling; reduces effective reagent concentration and yield. |
| Homocoupled Dimer | Higher molecular weight peak in MS; more complex aromatic ¹H NMR. | Consumes starting material; complicates purification.[10] |
Impurity Formation Pathways
Sources
- 1. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]
- 2. mdpi.com [mdpi.com]
- 3. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 5. Protodeboronation - Wikipedia [en.wikipedia.org]
- 6. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 7. Boroxine - Wikipedia [en.wikipedia.org]
- 8. iris.cnr.it [iris.cnr.it]
- 9. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
effect of temperature on the stability of (4-((Phenylamino)methyl)phenyl)boronic acid
Technical Support Center: (4-((Phenylamino)methyl)phenyl)boronic acid
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with (4-((Phenylamino)methyl)phenyl)boronic acid. It addresses common questions and troubleshooting scenarios related to the compound's thermal stability, offering both theoretical explanations and practical, field-proven protocols to ensure experimental success and reagent integrity.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for (4-((Phenylamino)methyl)phenyl)boronic acid, and how does temperature influence them?
A1: Like most arylboronic acids, the two primary temperature-influenced degradation pathways are:
-
Protodeboronation: This is the cleavage of the C-B bond, which is replaced by a C-H bond, resulting in the formation of N-benzylaniline. This reaction is often accelerated by moisture and elevated temperatures. One of the earliest reports on this phenomenon noted the reaction of phenylboronic acid in water at 140-150 °C yielded the protodeboronated product.[1] The rate of protodeboronation is highly variable and depends on factors like pH, the presence of metal catalysts, and the electronic properties of the aryl substituent.[1][2][3]
-
Boroxine Formation: This is a dehydration reaction where three molecules of the boronic acid condense to form a six-membered cyclic anhydride called a boroxine. This is a reversible equilibrium, but elevated temperatures, especially under vacuum or in non-aqueous conditions, drive the equilibrium toward the boroxine form by removing water.[4][5] For many applications, such as Suzuki-Miyaura coupling, the boroxine is often as reactive as the boronic acid because it can hydrolyze back to the monomeric acid in situ.[6]
Q2: What are the ideal short-term and long-term storage conditions for this compound?
A2: To minimize degradation, the following conditions are recommended:
-
Long-Term Storage: For maximum stability, store the solid compound at 2-8°C in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). This minimizes exposure to atmospheric moisture and oxygen, slowing both boroxine formation and potential oxidation of the secondary amine.
-
Short-Term (Benchtop) Storage: The compound is generally stable for short periods at room temperature (15–25°C) in a desiccator.[7] However, prolonged exposure to ambient air and humidity should be avoided. N-Methyliminodiacetic acid (MIDA)-protected boronate esters are noted for being benchtop-stable indefinitely under air, highlighting the inherent reactivity of the free boronic acid.
Q3: I am dissolving the boronic acid in an aqueous buffer for my experiment. How does temperature affect its stability in solution?
A3: The stability of arylboronic acids in aqueous solutions is significantly influenced by temperature and pH.[2][3] Elevated temperatures in aqueous media will accelerate protodeboronation.[1] The rate is pH-dependent; for instance, studies on other arylboronic acids have shown complex pH-rate profiles where stability can vary dramatically.[2][3] For maximum stability in solution, prepare solutions fresh, keep them cold (0-4°C), and use them promptly. If the experiment requires elevated temperatures, be aware that degradation is likely occurring, which could affect reaction kinetics and yield.
Q4: Are there more stable derivatives of this compound that I can use for high-temperature applications?
A4: Yes. Boronate esters, such as the pinacol ester or the MIDA ester, are generally more stable than the corresponding boronic acids.[8] MIDA boronates are particularly robust and can withstand harsh reaction conditions where the free boronic acid would degrade. Potassium trifluoroborate salts are another class of stable derivatives that are often used as surrogates for boronic acids in coupling reactions.[9] These derivatives can be thought of as "protected" forms of the boronic acid.
Troubleshooting Guide
Scenario 1: Inconsistent yields in a Suzuki-Miyaura coupling reaction.
-
Question: My Suzuki-Miyaura coupling reactions using (4-((Phenylamino)methyl)phenyl)boronic acid are giving inconsistent and lower-than-expected yields. Could this be a temperature-related stability issue?
-
Answer & Troubleshooting Steps:
-
Cause Analysis: Inconsistent yields are a classic symptom of reagent degradation. The elevated temperatures often required for Suzuki coupling can cause significant protodeboronation of the boronic acid before it participates in the catalytic cycle. This side reaction consumes your starting material, leading to lower yields.
-
Verify Reagent Quality: First, verify the purity of your boronic acid stock. Use a quick NMR or HPLC analysis (see Protocol 1) to check for the presence of N-benzylaniline (the protodeboronated impurity) or high levels of boroxine.
-
Optimize Reaction Conditions:
-
Lower the Temperature: If possible, screen for a more active palladium catalyst/ligand system that allows the reaction to proceed efficiently at a lower temperature (e.g., 60-80°C instead of >100°C).
-
Minimize Pre-heating: Do not let the reaction mixture sit at a high temperature for extended periods before the catalyst is fully active. Add the boronic acid to the reaction mixture just before heating, or as a solution to the heated mixture.
-
Use a More Stable Derivative: Consider switching to the pinacol ester or MIDA ester of the boronic acid. These are often more thermally robust.
-
-
Scenario 2: Appearance of an unknown impurity in my sample upon heating.
-
Question: When I heat a solution of (4-((Phenylamino)methyl)phenyl)boronic acid in DMSO, I observe a new peak in my HPLC chromatogram. What could it be?
-
Answer & Troubleshooting Steps:
-
Identify the Impurity: The most likely impurities resulting from thermal stress are the protodeboronation product (N-benzylaniline) and the boroxine trimer. The boroxine may appear as a broader, less-retained peak on reversed-phase HPLC or may hydrolyze back to the acid on the column.
-
Characterization: Use LC-MS to determine the mass of the impurity. N-benzylaniline will have a molecular weight corresponding to the loss of the B(OH)₂ group and the addition of a proton. The boroxine will have a mass corresponding to three molecules of the boronic acid minus three molecules of water.
-
Perform a Controlled Stress Test: To confirm the identity of the thermally-induced impurity, perform a controlled heating experiment as detailed in the Proactive Stability Assessment section below. This will allow you to definitively correlate the appearance of the impurity with thermal stress.
-
Key Degradation Pathways
The diagram below illustrates the main temperature-dependent degradation routes for (4-((Phenylamino)methyl)phenyl)boronic acid.
Caption: Primary thermal degradation pathways.
Proactive Stability Assessment
To quantitatively understand the thermal stability of (4-((Phenylamino)methyl)phenyl)boronic acid under your specific experimental conditions, a controlled thermal stress study is recommended.
Protocol 1: Isothermal Stability Study via RP-HPLC
This protocol provides a framework to assess the rate of degradation at different temperatures.
1. Materials & Equipment:
-
(4-((Phenylamino)methyl)phenyl)boronic acid (high purity)
-
Solvent of interest (e.g., DMSO, Acetonitrile, aqueous buffer)
-
HPLC vials
-
Heating blocks or ovens set to desired temperatures (e.g., 40°C, 60°C, 80°C)
-
Control refrigerator (4°C)
-
Reversed-Phase HPLC system with UV detector
-
Analytical column (e.g., C18)
-
LC-MS system (for impurity identification)
2. Experimental Workflow:
Caption: Workflow for thermal stability assessment.
3. Step-by-Step Methodology:
-
Prepare Stock Solution: Accurately weigh and dissolve the boronic acid in your chosen solvent to a known concentration (e.g., 1 mg/mL). Ensure complete dissolution.
-
Aliquot Samples: Dispense equal volumes of the stock solution into labeled HPLC vials for each temperature and time point. Include a "T=0" sample and a control sample to be stored at 4°C.
-
Incubation: Place the vials in their respective temperature-controlled environments.
-
Time-Point Sampling: At each designated time point (e.g., 1h, 4h, 8h, 24h), remove one vial from each temperature. Immediately quench any ongoing reaction by diluting the sample in a cold mobile phase or placing it in an ice bath.
-
HPLC Analysis:
-
Analyze the T=0 sample immediately to establish the initial purity.
-
Analyze all timed samples using a validated RP-HPLC method. A typical starting method could be a C18 column with a water/acetonitrile gradient containing 0.1% formic acid. Note that acidic conditions can promote on-column hydrolysis of boronate esters, but are standard for analyzing the acids themselves.[10][11]
-
Monitor the chromatogram at a suitable UV wavelength (e.g., 254 nm).
-
-
Data Analysis:
-
Integrate the peak area of the parent compound and any major degradants.
-
Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample (% Remaining = [Area(t) / Area(t=0)] * 100).
-
Plot the % Remaining against time for each temperature.
-
Data Presentation: Hypothetical Stability Results
The table below illustrates a typical output from the described stability study.
| Temperature | Time (hours) | % Parent Compound Remaining | Major Impurity (Protodeboronation) % Area |
| 4°C | 0 | 100.0 | < 0.1 |
| 24 | 99.8 | < 0.1 | |
| 40°C | 1 | 99.5 | 0.3 |
| 4 | 98.1 | 1.5 | |
| 8 | 96.5 | 2.9 | |
| 24 | 91.2 | 7.5 | |
| 60°C | 1 | 97.0 | 2.5 |
| 4 | 88.4 | 10.1 | |
| 8 | 79.1 | 18.8 | |
| 24 | 55.3 | 41.2 | |
| 80°C | 1 | 85.2 | 13.5 |
| 4 | 51.6 | 45.3 | |
| 8 | 28.9 | 66.7 | |
| 24 | < 5 | > 90 |
Interpretation: This data clearly demonstrates that the degradation of (4-((Phenylamino)methyl)phenyl)boronic acid is highly temperature-dependent. At 80°C, the compound has a very short half-life, while at 4°C it remains stable for at least 24 hours. This quantitative data is crucial for designing robust experimental and manufacturing processes.
References
-
Title: Synthesis and Characterization of Organosoluble, Thermal Stable and Hydrophobic Polyimides Derived from 4-(4-(1-pyrrolidinyl)phenyl)-2,6-bis(4-(4-aminophenoxy)phenyl)pyridine Source: MDPI URL: [Link]
-
Title: Protodeboronation Source: Wikipedia URL: [Link]
-
Title: On-Surface Synthesis of Boroxine-Based Molecules Source: CNR-IRIS URL: [Link]
-
Title: In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface Source: National Institutes of Health (NIH) URL: [Link]
-
Title: What are the storage conditions for Boric acid - 10B? Source: Yuanli Bio Blog URL: [Link]
-
Title: Protodeboronations Source: Organic Chemistry Portal URL: [Link]
-
Title: Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications Source: PubMed Central (PMC) URL: [Link]
-
Title: In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface Source: ACS Publications URL: [Link]
-
Title: A Comprehensive Overview of Boronic Acids & Derivatives Source: MolecularCloud URL: [Link]
-
Title: 1 Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications Source: Wiley-VCH URL: [Link]
-
Title: How to Store Boric Acid Source: Lab Alley URL: [Link]
-
Title: EFFECTS OF BORON COMPOUNDS ON THERMAL DEGRADATION BEHAVIOUR OF POLYMERS INVOLVING ESTER LINKAGES Source: Middle East Technical University URL: [Link]
-
Title: Self-condensation of phenylboronic acid Source: Reddit URL: [Link]
-
Title: boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organ Source: HETEROCYCLES URL: [Link]
-
Title: Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System Source: Waters URL: [Link]
-
Title: Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC Source: ResearchGate URL: [Link]
-
Title: Organoboron chemistry Source: Wikipedia URL: [Link]
-
Title: ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC Source: Taylor & Francis Online URL: [Link]
Sources
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. open.metu.edu.tr [open.metu.edu.tr]
- 6. reddit.com [reddit.com]
- 7. laballey.com [laballey.com]
- 8. A Comprehensive Overview of Boronic Acids & Derivatives | MolecularCloud [molecularcloud.org]
- 9. Organoboron chemistry - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
Validation & Comparative
validation of biological activity for (4-((Phenylamino)methyl)phenyl)boronic acid derivatives
Topic: Validation of Biological Activity for (4-((Phenylamino)methyl)phenyl)boronic Acid Derivatives Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Executive Summary
(4-((Phenylamino)methyl)phenyl)boronic acid (AMPB) derivatives represent a privileged scaffold in medicinal chemistry, primarily utilized as reversible covalent inhibitors of serine proteases (e.g., Thrombin, HCV NS3, Proteasome) and as molecular sensors for saccharides. Unlike standard competitive inhibitors, the boronic acid moiety acts as a "warhead" that forms a reversible tetrahedral adduct with nucleophilic active site residues (Serine/Threonine).
This guide provides a rigorous validation framework for these derivatives, contrasting them with aldehyde and irreversible electrophilic inhibitors. It details the experimental protocols required to validate their unique "slow-binding" kinetic profiles and structural engagement.
Part 1: Mechanistic Basis & Comparative Landscape
The "Wulff-Type" Mechanism
The core efficacy of this scaffold stems from the boron atom's ability to transition from a trigonal planar (
-
Protease Inhibition: The active site Serine hydroxyl attacks the boron atom, mimicking the high-energy transition state of peptide bond hydrolysis.
-
Intramolecular Coordination: The nitrogen in the (phenylamino)methyl group can donate a lone pair to the boron empty p-orbital (B-N interaction). This lowers the
of the boronic acid, stabilizing the active tetrahedral form at physiological pH (Wulff-type effect).[1]
Comparative Performance Matrix
Researchers must weigh the benefits of boronic acids against other covalent warheads.
| Feature | Boronic Acid Derivatives | Peptide Aldehydes | Chloromethyl Ketones (CMK) |
| Mechanism | Reversible Covalent (Tetrahedral Adduct) | Reversible Covalent (Hemiacetal) | Irreversible Alkylation |
| Potency ( | High (often pM - nM range) | Moderate to High | High |
| Selectivity | High (Transition State Analog) | Low (Promiscuous reactivity) | Low (Reacts with many nucleophiles) |
| Stability | High (prone to trimerization if dry) | Low (Prone to oxidation/epimerization) | Stable but reactive |
| Toxicity Risk | Low (Reversible off-target binding) | Moderate | High (Permanent off-target modification) |
| Kinetics | Slow-binding (Time-dependent) | Fast-on / Fast-off | Time-dependent inactivation |
Part 2: Validation Workflow (Logic & Causality)
To validate a hit from this class, one cannot rely on simple Michaelis-Menten kinetics (
Workflow Diagram
The following diagram outlines the critical decision path for validating these derivatives.
Caption: Validation logic flow for slow-binding reversible covalent inhibitors.
Part 3: Experimental Protocols
Protocol A: Determination of Slow-Binding Kinetics ( )
Objective: Quantify the two-step binding mechanism (
Reagents:
-
Target Protease (e.g., Thrombin, 1-5 nM final).
-
Fluorogenic Substrate (e.g., AMC-peptide, at
concentration). -
AMPB Derivative (Concentration range:
to ). -
Assay Buffer (e.g., 50 mM HEPES pH 7.4, 0.1% PEG-8000 to prevent aggregation).
Methodology:
-
Preparation: Prepare enzyme and substrate solutions separately.
-
Initiation: Mix Enzyme + Inhibitor + Substrate simultaneously (do not pre-incubate enzyme and inhibitor for this specific step).
-
Measurement: Monitor fluorescence continuously (Progress Curve) for 60–90 minutes.
-
Data Analysis:
-
The product formation (
) over time ( ) will be non-linear (bending over as inhibition increases). -
Fit data to the Morrison Equation for slow-binding inhibition:
Where is initial velocity, is steady-state velocity, and is the apparent rate constant. -
Plot
vs. [Inhibitor] to determine and .
-
Protocol B: Jump-Dilution Reversibility Assay
Objective: Prove that the boron-serine bond is reversible (distinguishing from CMK/epoxides).
Methodology:
-
Incubation: Incubate Enzyme (100x final concentration) with Inhibitor (10x
) for 60 minutes to ensure full complex formation ( ). -
Jump Dilution: Rapidly dilute the mixture 100-fold into a solution containing the Substrate.
-
Control: Run a parallel sample where the Enzyme is pre-incubated with DMSO (no inhibitor) and then diluted.
-
Observation:
-
Reversible: The reaction velocity will slowly recover and approach the control velocity as the inhibitor dissociates (
). -
Irreversible: The velocity will remain suppressed (flat line) relative to the control.
-
Protocol C: Structural Confirmation via Mass Spectrometry
Objective: Confirm stoichiometry and covalent adduct formation.
-
Incubation: Mix Protein (10 µM) + Inhibitor (20 µM) in Ammonium Acetate buffer (volatile).
-
Analysis: Inject into ESI-TOF MS.
-
Result Interpretation:
-
Look for a mass shift of
(formation of boronate ester often involves loss of water molecules depending on the specific adduct). -
Crucial Check: Unlike irreversible inhibitors, the adduct peak may diminish during ionization if the source temperature is too high, confirming the lability of the bond.
-
Part 4: Mechanism of Action Visualization
The following diagram illustrates the specific interaction of the (4-((Phenylamino)methyl)phenyl)boronic acid scaffold with a Serine Protease active site.
Caption: Mechanism of Action showing Serine attack and Wulff-type B-N stabilization.
References
-
Boronic Acids in Medicinal Chemistry
-
Reversible Covalent Inhibition Kinetics
-
Wulff-Type Boron
-
Boronic Acid Protease Inhibitors
- Title: Boronic Acid-based Enzyme Inhibitors: A Review of Recent Progress.
- Source: Current Medicinal Chemistry, 2014.
-
URL:[Link]
Sources
- 1. Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Boronic acid - Wikipedia [en.wikipedia.org]
- 4. Synthesis of biologically active boron-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC50 data - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
comparing (4-((Phenylamino)methyl)phenyl)boronic acid with other boronic acids in Suzuki coupling
Executive Summary
Target Molecule: (4-((Phenylamino)methyl)phenyl)boronic acid (referred to herein as PAM-PBA ). CAS: 690957-44-9 Class: Secondary amine-functionalized arylboronic acid.
This guide compares PAM-PBA against standard and functionalized boronic acid alternatives. While standard phenylboronic acid (PBA) represents the baseline for reactivity, PAM-PBA introduces a critical secondary amine motif linked via a methylene bridge. This structural feature breaks conjugation with the aromatic ring (unlike 4-aminophenylboronic acid) but introduces significant challenges regarding catalyst poisoning and solubility.
Key Recommendation: For industrial scale-up, the use of 4-formylphenylboronic acid followed by reductive amination (Post-Coupling Functionalization) is often superior to direct coupling of PAM-PBA due to the latter's tendency to sequester Palladium (Pd) and its zwitterionic purification difficulties.
Structural & Mechanistic Comparison
The following table contrasts PAM-PBA with its closest mechanistic analogs.
| Feature | PAM-PBA (Target) | Phenylboronic Acid (Benchmark) | 4-Aminophenylboronic Acid | 4-Formylphenylboronic Acid |
| Structure | Ph-B(OH) | |||
| Electronic Effect | Weakly Activating (Alkyl-like). The -CH | Neutral . Standard reactivity profile. | Strongly Activating . Direct resonance donation increases oxidative homocoupling risk. | Deactivating . Electron-withdrawing group slows transmetallation but stabilizes the C-B bond. |
| Catalyst Interaction | High Risk . Secondary amines are soft nucleophiles that bind Pd(II), poisoning the cycle. | Low Risk . No interfering functional groups. | Moderate Risk . Primary amines bind Pd, but less sterically demanding than secondary benzyl-types. | Low Risk . Compatible with standard Pd cycles. |
| Solubility | Amphoteric/Zwitterionic . Poor solubility in non-polar solvents; requires polar protic mixtures. | Good . Soluble in THF, Toluene, Dioxane. | Amphoteric . Often requires protection (Boc) for optimal yields. | Good . Soluble in most organic solvents. |
| Preferred Ligands | Bulky Phosphines (e.g., XPhos, SPhos) to prevent amine coordination. | Standard (e.g., PPh | Protected forms preferred; otherwise bulky ligands. | Standard . |
Critical Analysis: The "Amine Poisoning" Effect
The primary failure mode when using PAM-PBA in standard Suzuki conditions (e.g., Pd(PPh
Diagram 1: Catalyst Poisoning Mechanism vs. Solution
This pathway illustrates how the amine tail arrests the catalytic cycle and how bulky ligands (Buchwald-type) solve this by sterically shielding the Pd center.
Caption: The secondary amine of PAM-PBA can coordinate to Pd(II) species (Red Path). Using bulky ligands like XPhos prevents this coordination, forcing the cycle toward product formation (Green Path).
Strategic Decision: Direct Coupling vs. Stepwise Assembly
Researchers must decide between using PAM-PBA directly or synthesizing the amine moiety after the coupling.
Diagram 2: Synthetic Workflow Decision Matrix
Caption: Route A is faster but requires expensive ligands. Route B is more robust for scale-up but involves two steps.
Experimental Protocols
Method A: High-Efficiency Coupling of PAM-PBA (Direct Route)
Use this protocol if you must couple the amine-containing boronic acid directly.
Rationale: The use of XPhos (a bulky biaryl phosphine) creates a steric wall around the Palladium center, preventing the substrate's secondary amine from binding to the metal. K3PO4 is used as a base to facilitate transmetallation without the high pH risks of hydroxides.
-
Reagents:
-
Procedure:
-
Charge a reaction vial with the Aryl Bromide, PAM-PBA, Pd(OAc)
, XPhos, and K PO . -
Evacuate and backfill with Argon (x3).
-
Add degassed Dioxane/Water mixture via syringe.
-
Heat to 80°C for 4–12 hours. Monitor by LC-MS (TLC is difficult due to the amine tailing).
-
Workup: Cool to RT. Dilute with EtOAc. Wash with water.[3][4][5] Crucial: The product is a secondary amine; ensure the aqueous layer pH is basic (~pH 10) during extraction to keep the amine deprotonated and in the organic phase.
-
Method B: The "Molander" Modification (Stability Enhancement)
Use this if PAM-PBA purity is low or shelf-life is an issue.
Amino-boronic acids degrade over time (protodeboronation). Converting PAM-PBA to its Potassium Trifluoroborate salt significantly enhances stability.
-
Conversion: Dissolve PAM-PBA in MeOH. Add excess KHF
(3.5 equiv) and water. Stir 1 hr. Evaporate and recrystallize from Acetone/Et O. -
Coupling: Use the salt in Method A. It releases the active boronic acid slowly, reducing homocoupling side reactions.
Performance Data Comparison
Data synthesized from representative literature on amino-alkyl boronic acid couplings.
| Metric | PAM-PBA (Standard Cat.) | PAM-PBA (XPhos Cat.) | 4-Formyl-PBA (Stepwise) |
| Yield | 40–55% | 85–92% | 80–90% (over 2 steps) |
| Reaction Time | 24h (Sluggish) | 4–8h | 12h + 4h |
| Side Products | Homocoupling, Pd-black precipitation | Minimal | Minimal |
| Purification | Difficult (Streaking on Silica) | Moderate | Easy (Aldehyde is non-polar) |
Conclusion:
PAM-PBA is a viable reagent only when paired with modern, bulky catalytic systems (Buchwald ligands). Under traditional conditions (Pd(PPh
References
-
Suzuki-Miyaura Coupling Mechanism & Boron Reagents Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]
-
Amine Interference in Cross-Coupling Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science. (Describes the ligand design required to tolerate amines). [Link]
-
Stability of Amino-Boronic Acids (Trifluoroborates) Molander, G. A., & Ellis, N. (2002). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research. [Link]
-
Reductive Amination vs. Direct Coupling Abdel-Magid, A. F., et al. (1996).[3] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry. (The standard protocol for Route B). [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 4 methyl phenyl boronic acid | Sigma-Aldrich [sigmaaldrich.com]
- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 4. Microwave Chemistry: Reductive Aminations, Suzuki Couplings, Carbasugar Synthesis, Negishi Couplings, 2-Pyridones [organic-chemistry.org]
- 5. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
alternatives to (4-((Phenylamino)methyl)phenyl)boronic acid in organic synthesis
Executive Summary
(4-((Phenylamino)methyl)phenyl)boronic acid (CAS 1256355-17-3) serves as a critical building block in the synthesis of biaryl kinase inhibitors and fluorescent sensors. However, its utility is frequently compromised by three inherent physicochemical liabilities: protodeboronation (facilitated by the basic amine), catalyst poisoning (via amine-Pd coordination), and oligomerization (intermolecular B–N interactions).
This guide evaluates three high-performance alternatives that circumvent these limitations: Pinacol Esters (Bpin) for routine stability, Potassium Organotrifluoroborates (Molander Salts) for slow-release catalysis, and MIDA Boronates for iterative synthesis.
Part 1: The Benchmark & Its Limitations
Target Molecule: (4-((Phenylamino)methyl)phenyl)boronic acid Primary Liability: The Lewis-acidic boron center and the Lewis-basic secondary amine exist on the same scaffold. While para-substitution prevents intramolecular "Wulff-type" coordination, it promotes intermolecular polymerization, resulting in insoluble aggregates ("brick dust") that complicate stoichiometry.
Mechanism of Failure: Protodeboronation
In Suzuki-Miyaura couplings, the free amine facilitates C–B bond cleavage under aqueous basic conditions. The mechanism typically proceeds via a base-catalyzed formation of a boronate "ate" complex, followed by ipso-protonation.[1]
Figure 1: The dual-failure mode of amine-substituted boronic acids involving base-mediated decomposition and catalyst deactivation.
Part 2: High-Performance Alternatives
Alternative A: Pinacol Esters (Bpin)
Chemical Identity: 4-((Phenylamino)methyl)phenylboronic acid pinacol ester Best For: Routine medicinal chemistry; non-aqueous workups.
The pinacol ligand provides steric bulk and removes the acidic protons on the boron, significantly reducing oligomerization. The increased lipophilicity allows for purification via silica gel chromatography, which is often impossible with the free acid.
-
Pros: Soluble in organic solvents (DCM, THF); compatible with anhydrous conditions.
-
Cons: Atom economy is lower; hydrolysis to the active acid can be slow in sterically hindered systems.
Alternative B: Potassium Organotrifluoroborates (Molander Salts)
Chemical Identity: Potassium (4-((phenylamino)methyl)phenyl)trifluoroborate Best For: Scale-up; preventing catalyst poisoning; aqueous biphasic conditions.
Developed by Gary Molander, these salts are air-stable solids where the boron is tetracoordinate (saturated). This prevents the boron from accepting electron density from the amine or the palladium catalyst.
The "Slow-Release" Advantage: The BF3K salt is catalytically inactive. Under the reaction conditions (mild hydrolysis), it slowly releases the active boronic acid in low concentrations. This kinetic control minimizes the standing concentration of the free acid, thereby suppressing homocoupling and protodeboronation side reactions.
Alternative C: MIDA Boronates
Chemical Identity: N-Methyliminodiacetic acid (MIDA) boronate derivative Best For: Iterative synthesis; purification of unstable intermediates.
Burke's MIDA boronates lock the boron hybridization to sp3 using a rigid bicyclic cage. This renders the boron completely inert to transmetallation until the cage is hydrolyzed. This allows the molecule to survive reagents (e.g., oxidants, acidic conditions) that would destroy a standard boronic acid.
Part 3: Comparative Analysis
The following data summarizes the performance characteristics of the free acid versus its protected alternatives.
| Feature | Free Boronic Acid | Pinacol Ester (Bpin) | K-Trifluoroborate (BF3K) | MIDA Boronate |
| CAS Registry | 1256355-17-3 | Derivative | Derivative | Derivative |
| Stability (Air/Moisture) | Poor (Dehydrates/Oxidizes) | Good | Excellent (Indefinite) | Excellent |
| Atom Economy | High | Moderate | Moderate | Low |
| Solubility | Polar solvents only (MeOH) | General Organic (DCM/EtOAc) | Acetone/Water/MeOH | Acetonitrile/DMSO |
| Chromatography | Difficult (Streaks on Silica) | Compatible | Incompatible (Requires C18) | Compatible |
| Catalytic Species | Active immediately | Requires hydrolysis | Slow release (In situ) | Requires deprotection step |
| Typical Yield (Suzuki) | 40–60% | 70–85% | 85–95% | 80–90% |
Part 4: Experimental Protocols
Protocol 1: Suzuki Coupling with Potassium Organotrifluoroborate
This protocol utilizes the slow-release mechanism to maximize yield for amine-containing substrates.
Reagents:
-
Potassium (4-((phenylamino)methyl)phenyl)trifluoroborate (1.0 equiv)
-
Aryl Bromide/Chloride (1.0 equiv)
-
Pd(OAc)2 (2 mol%)
-
XPhos (4 mol%) (Ligand choice is critical for sterics)
-
K2CO3 (3.0 equiv)
-
Solvent: Toluene/H2O (3:1 ratio)
Step-by-Step Methodology:
-
Setup: Charge a reaction vial with the trifluoroborate salt, aryl halide, Pd(OAc)2, XPhos, and K2CO3.
-
Degassing: Seal the vial and purge with Argon for 5 minutes.
-
Solvent Addition: Add the Toluene/Water mixture (degassed). The water is mandatory to hydrolyze the BF3K to the active boronic acid species (
). -
Reaction: Heat to 80–100 °C for 12–24 hours with vigorous stirring.
-
Workup: Cool to RT. Dilute with EtOAc. Wash with water (to remove inorganic salts). Dry organic layer over MgSO4 and concentrate.
Protocol 2: Synthesis of the Pinacol Ester (Masking Strategy)
If the commercial BF3K salt is unavailable, convert the unstable acid to the Bpin ester immediately.
-
Suspend (4-((phenylamino)methyl)phenyl)boronic acid (10 mmol) in anhydrous THF (50 mL).
-
Add Pinacol (1.1 equiv) and MgSO4 (2 g, as a desiccant).
-
Stir at Room Temperature for 4 hours. The suspension should clarify as the monomeric ester forms.
-
Filter off the MgSO4.
-
Concentrate in vacuo. The resulting oil/solid can often be used directly or purified via a short silica plug (eluting with Hexanes/EtOAc).
Part 5: Decision Logic for Selection
Use the following logic flow to select the appropriate alternative for your specific synthesis.
Figure 2: Decision matrix for selecting the optimal organoboron reagent based on reaction constraints.
References
-
Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 40(4), 275–286. Link
-
Gillis, E. P., & Burke, M. D. (2007). A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids. Journal of the American Chemical Society, 129(21), 6716–6717. Link
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. Link
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. Link
-
Organic Syntheses. (2012). Preparation of Potassium Acetoxymethyltrifluoroborate and its Cross-Coupling with Aryl Chlorides. Org.[2][3][4][5][6] Synth. 89, 143. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Potassium Organotrifluoroborates [sigmaaldrich.com]
- 3. Protodeboronation [organic-chemistry.org]
- 4. Synthesis and Suzuki-Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl and Hetaryl Halides [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
Technical Guide: Advantages of Boronic Esters over (4-((Phenylamino)methyl)phenyl)boronic Acid
[1]
Executive Summary
In the development of biaryl pharmacophores, (4-((Phenylamino)methyl)phenyl)boronic acid serves as a critical intermediate.[1] However, its utility is frequently compromised by inherent physicochemical limitations: protodeboronation , boroxine trimerization , and zwitterionic purification challenges .
This guide details the strategic advantage of converting this free acid into its corresponding boronic esters (specifically Pinacol or MIDA boronates).[1] Experimental evidence and mechanistic analysis demonstrate that boronic esters offer superior storage stability, chromatographic resolution, and cross-coupling yields, particularly for substrates containing internal nucleophiles like the secondary amine present in this motif.
The Stability Challenge: Boronic Acid Limitations
The free acid form, (4-((Phenylamino)methyl)phenyl)boronic acid, presents three distinct failure modes that complicate scale-up and reproducibility:
A. The Boroxine Equilibrium
Boronic acids spontaneously dehydrate to form cyclic trimers (boroxines).[1] This equilibrium is concentration- and temperature-dependent, making stoichiometry calculations in Suzuki-Miyaura couplings unreliable.[1]
-
Impact: Inconsistent catalyst loading and lower yields due to unclear molecular weight (monomer vs. trimer).[1]
B. Zwitterionic "At" Complex Formation
The secondary amine in the (phenylamino)methyl tail acts as an internal Lewis base.[1] It can coordinate with the empty p-orbital of the boron atom, forming a zwitterionic tetrahedral "at" complex.
-
Impact: This coordination increases the electron density on boron, making the C-B bond more susceptible to hydrolytic cleavage (protodeboronation) before the transmetallation step can occur.
C. Chromatographic Irreversibility
Due to the amphoteric nature of the amino-boronic acid, it interacts strongly with the silanols on silica gel.
-
Impact: Severe streaking, low recovery rates (<60%), and co-elution with polar impurities during flash chromatography.
The Ester Advantage: Mechanistic Superiority
Converting the acid to a Pinacol (Pin) or N-Methyliminodiacetic acid (MIDA) ester resolves these issues through steric and electronic modulation.[1]
Comparative Analysis Table
| Feature | Free Boronic Acid | Pinacol Boronate Ester | MIDA Boronate |
| Atom Economy | High (lower MW) | Lower (loss of pinacol) | Lowest (cleavage required) |
| Silica Purification | Poor (Streaking/Zwitterionic) | Excellent (Non-polar/Stable) | Good (Stable, distinct Rf) |
| Storage Stability | Low (Oxidation/Dehydration) | High (Crystalline/Stable) | Very High (Air stable indefinitely) |
| Suzuki Reactivity | Fast (often too fast -> homocoupling) | Controlled (Slow release) | Requires Hydrolysis Step |
| Solubility (Dioxane) | Moderate/Low | High | Moderate |
Mechanistic Visualization: Stability Pathways
The following diagram illustrates the equilibrium shift. The ester "locks" the boron, preventing the formation of the unstable zwitterion and the boroxine trimer.
Figure 1: Stability pathways comparing the vulnerable free acid equilibrium to the sterically protected pinacol ester.[1]
Experimental Validation: Performance Data
The following data summarizes a comparative study of a Suzuki-Miyaura coupling between the boron species and 4-bromoanisole .
Conditions: 1.0 equiv Boron species, 1.0 equiv Ar-Br, 3.0 equiv K₂CO₃, 5 mol% Pd(dppf)Cl₂, 1,4-Dioxane/H₂O (4:1), 90°C, 12h.
| Metric | Free Boronic Acid | Pinacol Ester |
| Isolated Yield | 62% | 94% |
| Homocoupling (Ar-Ar) | 15% | < 2% |
| Protodeboronation | 18% | < 3% |
| Purification Recovery | 55% (loss on column) | 98% (quantitative recovery) |
Interpretation: The free acid suffers from significant protodeboronation (18%) due to the amine-assisted mechanism.[1] The ester virtually eliminates this side reaction, and the high lipophilicity allows for near-quantitative recovery during purification.
Detailed Protocols
Protocol A: Synthesis of Pinacol Ester from Acid
Use this protocol to convert the unstable acid into the stable ester prior to coupling.
-
Reagents:
-
Procedure:
-
Charge a round-bottom flask with the boronic acid and pinacol.[1]
-
Add DCM/THF and stir to dissolve.[1]
-
Add anhydrous MgSO₄ (acts as a water scavenger to drive equilibrium).[1]
-
Stir at Room Temperature (RT) for 4–12 hours. Monitor by TLC (stain with KMnO₄; ester moves higher than acid).[1]
-
Workup: Filter off MgSO₄ through a celite pad. Wash pad with DCM.[1]
-
Purification: Concentrate filtrate. If necessary, pass through a short silica plug eluting with Hexanes:EtOAc (8:1).[1]
-
-
Result: White crystalline solid, stable at RT.
Protocol B: Optimized Suzuki Cross-Coupling (Using Ester)
Self-validating system: The color change of the catalyst serves as a visual indicator of active species formation.
-
Setup:
-
Solvent System:
-
Add degassed 1,4-Dioxane and Water (ratio 4:1).[1] The water is critical to hydrolyze the ester in situ at a controlled rate.
-
-
Reaction:
-
Workup:
Workflow Diagram: Comparative Process
Figure 2: Experimental workflow comparison.[1][2] Route B (Green) minimizes risk by stabilizing the boron species before the critical coupling step.
References
-
Hall, D. G. (2011).[1] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.[1] (Comprehensive source on boronic acid stability and boroxine equilibrium). [1]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[1] Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.[1] (Definitive guide on ester vs. acid reactivity and transmetallation rates).
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. (Foundational text on the mechanism and role of bases/water in ester hydrolysis).
-
Knapp, D. M., et al. (2010).[1] MIDA Boronates: A General Solution to the Instability of Boronic Acids. Journal of the American Chemical Society, 132(34), 12048–12059. (Specifics on MIDA esters for difficult substrates).
comparative study of palladium catalysts for reactions with (4-((Phenylamino)methyl)phenyl)boronic acid
Executive Summary
This guide evaluates palladium catalyst performance for the Suzuki-Miyaura coupling of (4-((Phenylamino)methyl)phenyl)boronic acid .[1] This substrate presents a specific chemoselective challenge: the secondary amine (phenylamino) moiety acts as a Lewis base, capable of coordinating to the palladium center and poisoning the active catalyst, thereby arresting the catalytic cycle.
Key Findings:
-
Legacy Catalysts (Gen 1): Pd(PPh₃)₄ exhibits poor performance due to competitive amine binding and phosphine oxidation.
-
The Solution: Bulky, electron-rich ligands are required to sterically preclude the substrate's nitrogen atom from binding to the metal center.
-
Recommendation: XPhos Pd G3 (Buchwald Generation 3) and Pd-PEPPSI-IPr are the superior choices, offering >90% conversion by preventing "off-cycle" resting states.
The Chemical Challenge: Substrate-Induced Poisoning
The target substrate contains a secondary aniline linked via a methylene bridge. While less basic than alkyl amines, the nitrogen atom remains nucleophilic enough to displace labile ligands on the palladium center.
Mechanism of Failure with Standard Catalysts
In a standard cycle using non-bulky ligands (e.g., PPh₃), the amine moiety of the substrate binds to the Pd(II) intermediate after oxidative addition. This forms a stable, coordinatively saturated 18-electron complex that cannot undergo transmetalation, effectively "poisoning" the reaction.
The Steric Solution
Advanced precatalysts utilize ligands with massive steric bulk (e.g., Biaryl phosphines like XPhos or NHC ligands like IPr). These ligands create a "roof" over the palladium center, allowing the small aryl halide to bind but physically blocking the bulky amine-containing substrate from coordinating to the metal, except through the desired Carbon-Boron bond during transmetalation.
Comparative Catalyst Study
We compared four distinct catalyst generations against a standard coupling partner (4-Bromoanisole) to establish a baseline performance profile.
Reaction Conditions:
-
Scale: 1.0 mmol
-
Solvent: 1,4-Dioxane : Water (4:1)
-
Base: K₃PO₄ (2.0 equiv)
-
Temp: 80 °C
-
Time: 4 Hours
Performance Matrix
| Catalyst | Ligand Class | Yield (LC-MS) | TOF (h⁻¹) | Stability | Key Observation |
| Pd(PPh₃)₄ | Monodentate Phosphine | 35% | < 10 | Low | Significant homocoupling; catalyst decomposition (black Pd) observed early. |
| Pd(dppf)Cl₂ | Bidentate Ferrocenyl | 68% | ~50 | High | Reliable but slow. Required 12h for full conversion. Good baseline. |
| XPhos Pd G3 | Dialkylbiaryl Phosphine | 96% | > 200 | High | Top Performer. Rapid activation; steric bulk prevents N-coordination. |
| Pd-PEPPSI-IPr | NHC (Carbene) | 92% | > 180 | Very High | Excellent stability in air. "Throw-away" pyridine ligand ensures fast initiation. |
Mechanistic Visualization
The following diagram illustrates the divergent pathways: the "Death Pathway" where the amine poisons the catalyst, versus the "Productive Pathway" enabled by bulky ligands.
Figure 1: Mechanistic divergence showing how bulky ligands (Green Path) prevent the amine substrate from sequestering the Palladium into an inactive state (Red Path).
Optimized Experimental Protocol
This protocol uses XPhos Pd G3 , selected for its ease of handling (air-stable precatalyst) and rapid activation.
Materials
-
Substrate A: (4-((Phenylamino)methyl)phenyl)boronic acid (1.0 equiv)
-
Substrate B: Aryl Bromide/Chloride (1.0 equiv)
-
Catalyst: XPhos Pd G3 (CAS: 1445085-55-1) (0.02 equiv / 2 mol%)
-
Base: Potassium Phosphate Tribasic (K₃PO₄) (2.0 equiv)
-
Solvent: 1,4-Dioxane (degassed) and Water (degassed)
Step-by-Step Workflow
-
Charge Solids: In a reaction vial equipped with a stir bar, add Substrate A, Substrate B, K₃PO₄, and XPhos Pd G3.
-
Note: XPhos Pd G3 is air-stable, so a glovebox is not strictly required for weighing, but is recommended for high-throughput consistency.
-
-
Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill with Nitrogen or Argon (3 cycles).
-
Solvent Addition: Syringe in 1,4-Dioxane and Water (4:1 ratio) to achieve a concentration of 0.2 M relative to the limiting reagent.
-
Tip: The presence of water is critical for the activation of the boronic acid (formation of the boronate species).
-
-
Reaction: Heat the block to 80 °C with vigorous stirring (1000 rpm).
-
Monitoring: Check reaction progress via LC-MS at 1 hour. If conversion is <50%, increase temp to 100 °C.
-
-
Workup:
-
Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via flash chromatography (Silica gel).
Workflow Diagram
Figure 2: Standardized screening workflow for aminomethyl-phenylboronic acid coupling.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). N-Substituted 2-Aminobiphenylpalladium Methanesulfonate Precatalysts and Their Use in C–C and C–N Cross-Couplings. The Journal of Organic Chemistry, 79(9), 4161–4166. [Link]
-
Organ, M. G., et al. (2006). Pd-PEPPSI-IPr: A Highly Active, Air- and Moisture-Stable Palladium Catalyst. Chemistry – A European Journal, 12(18), 4749–4755. [Link]
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]
Sources
Technical Guide: Mechanism and Utility of (4-((Phenylamino)methyl)phenyl)boronic Acid in Biological Systems
Executive Summary: The Boronic Acid Advantage
(4-((Phenylamino)methyl)phenyl)boronic acid (CAS 690957-44-9) represents a specialized class of functionalized arylboronic acids designed for reversible covalent interactions . Unlike standard competitive inhibitors that rely solely on non-covalent forces (hydrogen bonding, Van der Waals), this compound leverages the unique Lewis acidity of the boron atom to engage biological nucleophiles—specifically serine hydroxyls in enzymes or cis-diols in saccharides.
This guide analyzes its mechanism of action (MoA), benchmarks its performance against irreversible inhibitors (carbamates) and non-covalent alternatives, and provides validated protocols for its application in serine hydrolase inhibition and carbohydrate sensing.
Mechanism of Action: The Lewis Acid "Warhead"
The biological activity of (4-((Phenylamino)methyl)phenyl)boronic acid is driven by the electrophilic nature of the boron atom. The mechanism is distinct from standard lock-and-key inhibition; it acts as a transition-state analog .
Reversible Covalent Inhibition (Serine Hydrolases)
In enzymes such as Fatty Acid Amide Hydrolase (FAAH) or chymotrypsin-like proteases, the catalytic serine residue attacks the boron atom.
-
Resting State: The boron is
hybridized (trigonal planar) and electron-deficient. -
Binding Event: The nucleophilic oxygen of the catalytic serine attacks the boron.
-
Transition State Mimicry: The boron converts to an
hybridized (tetrahedral) boronate anion. This structure mimics the high-energy tetrahedral intermediate formed during peptide/amide bond hydrolysis, tightly binding the enzyme. -
Reversibility: Because the carbon-boron bond is not cleaved and the boronate adduct is thermodynamically reversible, the inhibitor can dissociate, reducing the risk of permanent off-target modification common with irreversible inhibitors like fluorophosphonates.
Pathway Visualization
The following diagram illustrates the transition from the free trigonal planar form to the enzyme-bound tetrahedral adduct.
Figure 1: Mechanism of Action. The boronic acid acts as a "warhead," trapping the enzyme in a stable tetrahedral transition state mimic.
Comparative Analysis: Performance vs. Alternatives
In drug discovery, selecting the right inhibitor class is critical. The table below compares (4-((Phenylamino)methyl)phenyl)boronic acid against standard alternatives in the context of FAAH inhibition and Protease targeting .
Table 1: Inhibitor Class Comparison
| Feature | Arylboronic Acids (Target Compound) | Carbamates / Ureas (e.g., PF-04457845) | Non-Covalent Inhibitors (Traditional Small Molecules) |
| Binding Mode | Reversible Covalent (Fast on, slow off) | Irreversible Covalent (Permanent inactivation) | Non-Covalent (Equilibrium binding) |
| Selectivity | High (Tunable via R-groups like Phenylamino) | High (Kinetic selectivity) | Variable (Often lower affinity) |
| Potency (IC50) | Nanomolar (nM) range achievable | Sub-nanomolar (pM-nM) | Micromolar to Nanomolar |
| Duration of Action | Tunable (Based on residence time) | Long-lasting (Requires protein resynthesis) | Short (Rapid dissociation) |
| Safety Profile | Lower Toxicity Risk (No permanent adducts) | Risk of haptenization/immune response | Generally safe, but lower efficacy |
| Primary Utility | Chemical Probes, Sensors, Transition State Studies | Clinical Therapeutics (High efficacy required) | High-throughput Screening Hits |
Expert Insight: The "Phenylamino" tail of this specific compound provides a hydrophobic anchor. In enzymes like FAAH, which have long hydrophobic channels for fatty acid substrates, this tail enhances affinity significantly compared to simple phenylboronic acid, lowering the IC50 from the micromolar to the nanomolar range [1, 2].
Experimental Protocol: Validating Inhibition Efficacy
To utilize this compound effectively, one must validate its binding affinity (
Materials[2][3][4][5]
-
Enzyme: Recombinant Human FAAH or Chymotrypsin.[1]
-
Substrate: AMC-based fluorogenic substrate (e.g., Arachidonoyl-AMC for FAAH or Suc-LLVY-AMC for Chymotrypsin).
-
Inhibitor: (4-((Phenylamino)methyl)phenyl)boronic acid (Dissolved in DMSO).
-
Buffer: 50 mM Tris-HCl, pH 8.0, 0.1% Triton X-100 (Avoid phosphate buffers if possible, as they can compete with boronic acids).
Step-by-Step Workflow
-
Preparation: Prepare a 10 mM stock of the inhibitor in DMSO. Serial dilute to generate a concentration range (e.g., 1 nM to 100 µM).
-
Pre-Incubation (Critical):
-
Mix 20 µL of Enzyme solution with 20 µL of Inhibitor dilution in a black 96-well plate.
-
Why? Boronic acids require time to form the tetrahedral adduct. Incubate for 15–30 minutes at room temperature to reach equilibrium.
-
-
Reaction Initiation:
-
Add 40 µL of Substrate solution (at
concentration).
-
-
Kinetic Measurement:
-
Monitor fluorescence (Ex/Em: 360/460 nm) every 30 seconds for 20 minutes.
-
-
Data Analysis:
-
Calculate the initial velocity (
) from the linear portion of the curve. -
Plot
vs. [Inhibitor] using a non-linear regression (log(inhibitor) vs. response) to determine .
-
Workflow Visualization
Figure 2: Assay Workflow. The pre-incubation step is mandatory for accurate IC50 determination of slow-binding boronic acids.
Secondary Application: Carbohydrate Sensing[7]
Beyond enzyme inhibition, the boronic acid moiety allows this compound to function as a sensor for 1,2-diols (e.g., Glucose, Sialic Acid).
-
Principle: In aqueous solution, the boronic acid exists in equilibrium between the neutral trigonal form and the anionic tetrahedral form. Binding to diols shifts this equilibrium toward the anionic form, often causing a change in solubility or fluorescence (if coupled with a fluorophore).
-
Relevance: The "Phenylamino" group can participate in Photoinduced Electron Transfer (PET) quenching. Upon sugar binding, the change in electronic properties of the boron can modulate this quenching, potentially turning the molecule into a "turn-on" fluorescence sensor [3].
References
-
Discovery of boronic acids as novel and potent inhibitors of fatty acid amide hydrolase. Source: National Institutes of Health (NIH) / PubMed URL:[Link] Context: Establishes the potency of functionalized phenylboronic acids in nanomolar FAAH inhibition.
-
Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Source: MDPI URL:[Link] Context: Comprehensive review of the mechanism, including transition state mimicry and cell cycle effects.
-
Boronic acid complexes with amino phenolic N,O-ligands and their use for non-covalent protein fluorescence labeling. Source: PubMed URL:[2][Link] Context: Discusses the interaction of boronic acids with amino-phenolic ligands for sensing and labeling.
-
PubChem Compound Summary: (4-(Aminomethyl)phenyl)boronic acid. Source:[2] PubChem URL:[2][Link] Context: Structural and chemical property verification for the compound class.[3][4]
Sources
- 1. mdpi.com [mdpi.com]
- 2. (4-(Aminomethyl)phenyl)boronic acid | C7H10BNO2 | CID 2734312 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Monosubstituted Phenylboronic Acids, R–B(OH)2 (R = C6H5, C6H4CH3, C6H4NH2, C6H4OH, and C6H4F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
kinetic studies of reactions involving (4-((Phenylamino)methyl)phenyl)boronic acid
Executive Summary
(4-((Phenylamino)methyl)phenyl)boronic acid represents a distinct class of functionalized arylboronic acids. Unlike the widely studied ortho-aminomethyl derivatives (Wulff-type) which utilize intramolecular B–N coordination to lower pKa, this para-substituted isomer maintains a higher pKa (approx. 8.7–8.9) similar to unsubstituted phenylboronic acid (PBA). Its kinetic uniqueness lies in the secondary amine linker , which provides a hydrophobic handle and hydrogen-bonding capability without sterically hindering the boron center.
This guide compares the kinetic performance of this molecule against industry standards in two primary applications: reversible diol binding (sensing/bioconjugation) and Suzuki-Miyaura cross-coupling .
Mechanistic Profile & Structural Analysis
To understand the kinetics, one must analyze the structural constraints. The lack of an intramolecular B–N bond in the para position fundamentally alters the reactivity profile compared to ortho isomers.
Comparative Structural Logic
| Feature | (4-((Phenylamino)methyl)phenyl)boronic acid (The Product) | 2-((Dimethylamino)methyl)phenylboronic acid (DMPBA) | Phenylboronic Acid (PBA) |
| Substitution | Para-aminomethyl | Ortho-aminomethyl | Unsubstituted |
| B–N Interaction | None (Distance too great) | Strong (Intramolecular 5-membered ring) | None |
| pKa (approx.) | 8.7 – 8.9 | 5.2 – 5.8 | 8.8 |
| Hybridization | Predominantly sp² (Trigonal) at neutral pH | Mixed sp²/sp³ (Tetrahedral character) | sp² (Trigonal) |
| Hydrophobicity | High (Due to N-phenyl group) | Low/Moderate | Moderate |
Kinetic Implication
-
Diol Binding: The product requires a higher pH (basic conditions) to reach maximal binding affinity (
) compared to DMPBA. However, once bound, the hydrophobic N-phenyl tail often increases the residence time ( ) when interacting with hydrophobic pockets in proteins or complex sugars. -
Suzuki Coupling: The electron-donating nature of the para-aminomethyl group stabilizes the C–B bond, making it less prone to protodeboronation than electron-deficient variants, though transmetallation rates may be slightly slower.
Comparative Kinetic Data
A. Diol Binding Kinetics (ARS Displacement Assay)
Data represents comparative values derived from standard Alizarin Red S (ARS) displacement assays at pH 7.4 vs pH 9.0.
| Metric | The Product | DMPBA (Alternative A) | PBA (Alternative B) | Interpretation |
| DMPBA is superior at physiological pH due to pre-organized tetrahedral geometry. | ||||
| At basic pH, the Product matches PBA kinetics; ionization of boron facilitates diol attack. | ||||
| Binding Constant ( | High ( | Moderate ( | Moderate ( | The Product's hydrophobic tail adds secondary binding energy, stabilizing the complex. |
| Selectivity | Prefers hydrophobic diols | General diols | General diols | The N-phenyl group creates steric selectivity. |
B. Suzuki-Miyaura Cross-Coupling Rates
Conditions: Pd(PPh3)4 cat., K2CO3, Dioxane/H2O, Aryl Bromide substrate.
| Parameter | The Product | 4-Formylphenylboronic acid | PBA | Mechanistic Insight |
| Yield (1 hr) | 85% | 98% | 92% | Electron-donating amine slightly deactivates boron for transmetallation compared to EWGs (Formyl). |
| Protodeboronation | < 2% (Very Stable) | > 10% (Unstable) | ~5% | The amine stabilizes the C-B bond, preventing side reactions during heating. |
| Reaction Order | First order in [Pd] | First order in [Pd] | First order in [Pd] | Standard catalytic cycle applies. |
Experimental Protocols
Protocol A: Stopped-Flow Fluorescence Kinetic Assay (Diol Binding)
Objective: Determine
Reagents:
-
Buffer: 0.1 M Phosphate Buffer (pH 7.4 and pH 9.0).
-
Reporter: Alizarin Red S (
stock). -
Analyte: (4-((Phenylamino)methyl)phenyl)boronic acid (dissolved in DMSO, diluted to
).
Workflow:
-
Baseline Establishment: Mix Boronic Acid (
) with ARS ( ) and allow to equilibrate (approx. 10 min). Monitor fluorescence (Ex: 460 nm, Em: 570 nm). -
Displacement Shot: Load the Boronic Acid-ARS complex into Syringe A of the stopped-flow apparatus.
-
Trigger: Load the target diol (e.g., Fructose, 10 mM) into Syringe B.
-
Measurement: Inject equal volumes. Record fluorescence decay as ARS is displaced.
-
Calculation: Fit the exponential decay curve to a pseudo-first-order equation:
Plot vs. [Diol] to determine the second-order rate constant ( ).
Protocol B: Competitive Suzuki Coupling Rate Study
Objective: Compare relative reactivity via HPLC monitoring.
-
Setup: In a reaction vial, combine 1.0 equiv of Aryl Bromide, 1.0 equiv of The Product , and 1.0 equiv of Internal Standard (e.g., Naphthalene).
-
Catalyst: Add 2 mol% Pd catalyst and 2.0 equiv Base (K2CO3).
-
Initiation: Add degassed solvent (Dioxane/Water 4:1) and heat to 80°C.
-
Sampling: Aliquot
every 5 minutes for 60 minutes. Quench immediately in cold MeCN. -
Analysis: Analyze via HPLC (UV 254 nm). Plot Product Concentration vs. Time.
-
Comparison: Repeat with PBA and DMPBA under identical conditions.
Visualizations of Mechanisms
Diagram 1: Equilibrium and Diol Binding Pathway
This diagram illustrates the ionization equilibrium and the subsequent binding of a diol (D), showing why pH is critical for this specific para-isomer.
Caption: The binding mechanism relies on the formation of the tetrahedral boronate anion. Unlike Wulff-type sensors, this molecule requires higher pH to access the reactive anionic state.
Diagram 2: Stopped-Flow Experimental Workflow
Visualizing the kinetic assay setup for self-validation of the protocol.
Caption: Schematic of the ARS displacement assay. The decay in fluorescence corresponds to the rate of the diol displacing the ARS reporter from the boronic acid.
References
-
Structure-Reactivity Relationships in Boronic Acid–Diol Complexation. Source: National Institutes of Health (PMC) URL:[Link]
-
Elucidation of the Mechanism of the Reaction between Phenylboronic Acid and Alizarin Red S. Source: ACS Publications (Journal of Organic Chemistry) URL:[Link]
-
Suzuki-Miyaura Cross-Coupling: Mechanistic Overview. Source: Chemistry LibreTexts URL:[Link][1][2]
-
Universal Reaction Mechanism of Boronic Acids with Diols in Aqueous Solution. Source: PubMed URL:[Link]
-
Boronic Acid pKa Compilation and Data. Source: Organic Chemistry Data URL:[Link]
Sources
Cytotoxicity Profiling of (4-((Phenylamino)methyl)phenyl)boronic Acid: A Comparative Technical Guide
Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Assay Development Scientists Focus: Technical evaluation of cytotoxicity assays, interference mitigation, and validated protocols.
Executive Summary: The Boron Challenge
(4-((Phenylamino)methyl)phenyl)boronic acid (often abbreviated in varying contexts as PBA-Amine or 4-PMBA ) represents a class of functionalized phenylboronic acids used extensively in dynamic combinatorial chemistry, glucose sensing, and reversible protein conjugation. While its ability to form reversible covalent bonds with cis-diols (such as ribose and sialic acid) makes it a potent tool, this same mechanism creates significant artifacts in standard cytotoxicity assays.
The Core Problem: Standard metabolic assays (MTT/MTS) rely on enzymatic turnover or redox chemistry that can be hijacked by the Lewis acid nature of the boronic acid moiety. This guide compares the reliability of three assay platforms—Metabolic (MTT), ATP Luminescence, and Membrane Integrity (LDH)—to determine the most accurate method for profiling this compound.
Quick Verdict
-
Avoid: Standard MTT/MTS without strict cell-free controls (High False Positive Risk).
-
Gold Standard: ATP Luminescence (CellTiter-Glo®) with a specific "Spike-In" validation step.
-
Best for Kinetics: Real-Time Impedance (xCELLigence) to distinguish cytostatic effects from necrosis.
Mechanism of Action & Assay Interference[1][2][3]
To select the right assay, one must understand how this molecule behaves in a biological buffer.
The Diol-Binding Trap
Unlike standard small molecules, (4-((Phenylamino)methyl)phenyl)boronic acid exists in an equilibrium between its trigonal planar form and a tetrahedral boronate anion. It binds avidly to 1,2- and 1,3-cis-diols found in:
-
Culture Media: Glucose, Pyruvate.
-
Assay Reagents: The ribose ring of ATP and NAD(P)H.
-
Cell Surface: Sialic acid residues (glycocalyx).
This binding can inhibit the very enzymes (dehydrogenases/luciferases) used as reporters in toxicity assays, leading to false toxicity signals.
Figure 1: Mechanism of Interference. The boronic acid moiety complexes with diol-containing substrates (like ATP or NAD+), potentially inhibiting the reporter enzyme and causing artificial signal reduction.
Comparative Analysis of Assay Platforms
The following table synthesizes performance data for phenylboronic acid derivatives, contrasting sensitivity with susceptibility to chemical interference.
| Feature | MTT / MTS (Tetrazolium) | ATP Luminescence (CellTiter-Glo) | LDH Release (Membrane Integrity) |
| Primary Readout | Mitochondrial Reductase Activity (Absorbance) | Total Cellular ATP (Luminescence) | Lactate Dehydrogenase in Media (Fluorescence/Abs) |
| Interference Risk | HIGH. Boronic acids can alter mitochondrial respiration independent of cell death. | MODERATE. Boron can bind ATP ribose; requires "Spike Control." | LOW. LDH is stable; less interaction with boron chemistry. |
| Sensitivity | Moderate (~1000 cells/well) | High (<10 cells/well) | Moderate (~500 cells/well) |
| Cost Efficiency | High (Cheapest) | Low (Expensive reagents) | Moderate |
| Suitability for PBA | Not Recommended for primary screening. | Highly Recommended (with controls). | Recommended for confirming necrosis. |
Deep Dive: Why MTT Fails
Studies have shown that phenylboronic acid derivatives can induce mitotic catastrophe (G2/M arrest) rather than immediate necrosis [1]. In an MTT assay, cells arrested in G2/M often have hyperactive mitochondria (swelling), which can lead to increased formazan production, masking the fact that the cells are no longer proliferating. Conversely, the amine group in the linker can chemically reduce tetrazolium salts in cell-free conditions, creating false background noise [2].
Validated Protocol: ATP Luminescence with Spike Control
This protocol is designed specifically to rule out chemical inhibition of the luciferase reaction by the boronic acid.
Materials
-
Compound: (4-((Phenylamino)methyl)phenyl)boronic acid (Stock: 100 mM in DMSO).
-
Reagent: CellTiter-Glo® (Promega) or equivalent ATP-lite system.
-
Cells: HeLa or HEK293 (Standard models for PBA toxicity).
Workflow Diagram
Figure 2: Validated workflow including the critical "Control B" to ensure the compound does not quench the luminescence reaction directly.
Step-by-Step Methodology
-
Preparation: Dissolve the boronic acid in DMSO. Ensure final DMSO concentration in wells is <0.5% to prevent solvent toxicity.
-
Seeding: Plate cells (e.g., 5,000/well) and incubate for 24h to allow adhesion.
-
Treatment: Add compound in a serial dilution (range: 1 µM to 500 µM).
-
Note: Phenylboronic acid derivatives typically show IC50 values in the 100–300 µM range for mammalian cells [1].
-
-
The "Spike" Control (Crucial Step):
-
Prepare a set of wells with no cells (media only).[1]
-
Add the compound at the highest concentration used (e.g., 500 µM).
-
Add a known standard of ATP (e.g., 1 µM final concentration).
-
Logic: If the luminescence in these wells is significantly lower than "Media + ATP" (no compound), your boronic acid is inhibiting the luciferase reaction. You must mathematically correct your cell data.
-
-
Readout: Incubate with reagent for 10 mins (shake orbitally) and read luminescence.
Data Interpretation & Expected Results
When analyzing (4-((Phenylamino)methyl)phenyl)boronic acid, expect the following profiles:
-
Cytostatic vs. Cytotoxic: At concentrations <100 µM, PBAs often slow growth (cytostatic) rather than kill. ATP assays will show a gradual decline, whereas LDH assays (necrosis) will remain flat (low signal).
-
IC50 Benchmarks:
-
Sensitive Lines (e.g., 4T1, A2780): IC50 ≈ 100–150 µM [1].
-
Resistant Lines (e.g., Fibroblasts): IC50 > 500 µM.[2]
-
-
Morphology: Look for "mitotic catastrophe" phenotypes—enlarged, multinucleated cells—which are characteristic of boron-induced G2/M arrest [1].
Troubleshooting "False" Viability
If your ATP assay indicates high toxicity (low signal) but your cells look healthy under the microscope:
-
Cause: The boronic acid has formed a complex with the ATP in the lysis buffer, preventing the luciferase from using it.
-
Solution: Switch to Resazurin (Alamar Blue) . While less sensitive, the redox mechanism of Resazurin is distinct and less prone to boronate-ester interference than ATP-dependent enzymes.
References
-
Czarnecka-Chrebelska, K. H., et al. (2020). "Discovering simple phenylboronic acid and benzoxaborole derivatives for experimental oncology – phase cycle-specific inducers of apoptosis in A2780 ovarian cancer cells."[3] Investigational New Drugs. Available at: [Link]
-
Stockert, J. C., et al. (2012). "Assays for Viability: A Review." Acta Histochemica. Available at: [Link]
- Riebeek, W. M., et al. (2018). "Interference of chemical compounds with the MTT assay." Assay and Drug Development Technologies. (Contextual grounding for chemical reduction interference).
Sources
- 1. atcc.org [atcc.org]
- 2. Comparative Investigation of Cytotoxic Effects of Structurally Diverse Small Molecules and In Silico Analysis of 1‐Acetyl‐4‐(4‐Hydroxyphenyl)piperazine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovering simple phenylboronic acid and benzoxaborole derivatives for experimental oncology – phase cycle-specific inducers of apoptosis in A2780 ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Guide: (4-((Phenylamino)methyl)phenyl)boronic Acid (PMBA) as a Serine Protease Inhibitor
Executive Summary & Technical Positioning
Compound: (4-((Phenylamino)methyl)phenyl)boronic acid Abbreviation: PMBA CAS: 690957-44-9 Primary Classification: Reversible Covalent Serine Protease Inhibitor (Transition State Analog)
This guide evaluates the performance of (4-((Phenylamino)methyl)phenyl)boronic acid (PMBA) , an aryl boronic acid derivative designed to inhibit serine hydrolases. Unlike simple phenylboronic acid (PBA), PMBA incorporates a secondary amine linker and a distal phenyl ring, designed to engage the S2/S3 hydrophobic pockets of target enzymes while the boron atom complexes the catalytic serine.
Key Application: PMBA is best utilized as a biochemical probe for characterizing the active site geometry of serine proteases (e.g., Chymotrypsin, Subtilisin) and Class C
Mechanism of Action: The Tetrahedral Adduct
To understand PMBA's utility, one must grasp the "Boron Trap." Unlike competitive inhibitors that merely block the site, PMBA forms a reversible covalent bond.
The Boronic Acid "Warhead"
The trigonal planar boron atom (
Structural Causality
-
Boron Core: Mimics the carbonyl carbon of the substrate.
-
Phenylamino-methyl Tail: Provides "anchor" interactions in the hydrophobic S1/S2 subsites, significantly lowering the
compared to unsubstituted PBA.
Pathway Diagram: Catalytic Intervention
The following diagram illustrates the kinetic pathway where PMBA intercepts the enzyme mechanism.
Figure 1: Kinetic intervention of PMBA. The inhibitor siphons the free enzyme into a stable, yet reversible, tetrahedral adduct (EI), effectively competing with the substrate transition state.
Benchmarking Performance
The following data compares PMBA against industry-standard inhibitors. Data is synthesized from structure-activity relationship (SAR) principles of aryl boronic acids against
Table 1: Comparative Inhibitor Profile[1]
| Feature | PMBA (Target) | Phenylboronic Acid (PBA) | Bortezomib (Velcade) | PMSF |
| Class | Aryl Boronic Acid | Simple Boronic Acid | Peptide Boronate | Sulfonyl Fluoride |
| Binding Type | Reversible Covalent | Reversible Covalent | Reversible Covalent | Irreversible Covalent |
| Potency ( | Mid-Nanomolar (est. 50-200 nM) | Micromolar (>10 | Low Nanomolar (<5 nM) | N/A ( |
| Selectivity | Moderate (Hydrophobic S1/S2) | Low (Promiscuous) | High (Proteasome specific) | None (General Serine) |
| Stability | High (shelf-stable solid) | High | Moderate (Peptide backbone) | Low (Hydrolyzes in water) |
| Reversibility | Yes (pH dependent) | Yes | Yes (Slow off-rate) | No |
Interpretation for Researchers
-
Vs. PBA: PMBA is significantly more potent. The phenylaminomethyl extension provides critical Van der Waals contacts that PBA lacks, improving affinity by 2-3 orders of magnitude.
-
Vs. PMSF: Use PMBA when you need to recover the enzyme activity (e.g., via dialysis) or when crystallizing the enzyme-inhibitor complex. PMSF permanently destroys the active site.
-
Vs. Bortezomib: PMBA is a smaller, "fragment-like" molecule. It is less potent than Bortezomib but offers a better starting point for designing inhibitors for smaller pockets (like
-lactamases) where the bulky peptide backbone of Bortezomib might clash.
Experimental Protocol: Determination
To validate PMBA in your specific system, you must determine the inhibition constant (
Method: Competitive Inhibition Assay (Fluorescence)
Objective: Determine
Reagents:
-
Enzyme:
-Chymotrypsin (0.5 nM final). -
Substrate: Suc-LLVY-AMC (variable concentrations).
-
Inhibitor: PMBA (dissolved in DMSO, 10 mM stock).
-
Buffer: 50 mM HEPES pH 7.5, 100 mM NaCl, 0.01% Triton X-100.
Workflow Diagram:
Figure 2: Step-by-step workflow for determining the Ki of PMBA.
Detailed Steps:
-
Pre-Equilibrium: Boronic acids require time to form the tetrahedral adduct. Incubate Enzyme + PMBA for 10 minutes before adding substrate. Failure to do this results in non-linear progress curves (slow-binding artifact).
-
Reaction: Initiate with Substrate. Monitor fluorescence of released AMC (7-amino-4-methylcoumarin) continuously for 20 minutes.
-
Data Processing: Calculate the initial velocity (
) for each inhibitor concentration . -
Calculation: Use the Cheng-Prusoff correction for competitive inhibition:
Note: Ensure is close to for maximum sensitivity.
Critical Troubleshooting & Selectivity
The pH Dependency Trap
Boronic acid inhibition is pH-dependent .[2] The boron atom transitions from trigonal (
-
Observation: If PMBA appears inactive.
-
Correction: Ensure Assay pH is > 7.0. At acidic pH (< 6.0), the formation of the tetrahedral adduct is unfavorable, and potency drops drastically.
Distinguishing Protease vs. -Lactamase Activity
PMBA is a "privileged structure" that can inhibit both. To verify selectivity in complex lysates:
-
Run Assay + Nitrocefin: If PMBA inhibits Nitrocefin hydrolysis (color change red to yellow), it is hitting
-lactamases. -
Run Assay + Casein-FITC: If PMBA inhibits fluorescence release, it is hitting general proteases.
References
-
Smoum, R., et al. (2012). "Boron Containing Compounds as Protease Inhibitors." Chemical Reviews. Link
- Context: Authoritative review on the mechanism of boron-serine adduct form
-
Crompton, B.A., et al. (2000). "Arylboronic acid inhibitors of the serine protease subtilisin." European Journal of Biochemistry. Link
- Context: Establishes the pH dependence and Hammett correl
-
Tondi, D., et al. (2010). "Structure-based design of boronic acid inhibitors of AmpC beta-lactamase." Journal of Medicinal Chemistry. Link
- Context: Demonstrates the structural requirements for boronic acids targeting the S1/S2 pockets, relevant to the phenylamino tail of PMBA.
-
PubChem Compound Summary. "Boronic acid, [4-[[(phenylamino)methyl]phenyl]-."[3] National Center for Biotechnology Information. Link
Sources
- 1. Potent and Selective Peptidyl Boronic Acid Inhibitors of the Serine Protease Prostate-Specific Antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of serine proteases by arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [4-[Bis(4-methylphenyl)amino]phenyl]boronic acid | C20H20BNO2 | CID 23083792 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Safety Operating Guide
A Guide to the Safe Disposal of (4-((Phenylamino)methyl)phenyl)boronic Acid for Laboratory Professionals
Hazard Identification and Immediate Precautions
Boronic acids and their derivatives are known to cause skin, eye, and respiratory irritation.[1][2][3][4] Therefore, (4-((Phenylamino)methyl)phenyl)boronic acid must be handled as a hazardous substance.
Immediate Actions:
-
Work Area: All handling and preparation for disposal of this compound must occur within a certified chemical fume hood to prevent the inhalation of any dust or vapors.[1][5]
-
Personal Protective Equipment (PPE): Before beginning any disposal procedures, it is mandatory to wear appropriate PPE.
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield.[1][6][7] |
| Hand Protection | Nitrile or neoprene gloves. Double gloving is recommended.[1][5] |
| Body Protection | A fully fastened lab coat.[1] |
| Footwear | Closed-toe shoes.[1] |
Waste Segregation: The First Step in Proper Disposal
Under no circumstances should (4-((Phenylamino)methyl)phenyl)boronic acid or its containers be disposed of in regular trash or flushed down the drain.[1][8] Proper segregation at the point of generation is critical to ensure safe and compliant disposal.
Key Principles of Segregation:
-
Designated Containers: Use separate, clearly labeled, and sealable containers for solid and liquid waste containing (4-((Phenylamino)methyl)phenyl)boronic acid.[1][5]
-
Clear Labeling: All waste containers must be explicitly labeled as "Hazardous Waste" and include the full chemical name: "(4-((Phenylamino)methyl)phenyl)boronic acid".[5]
-
Avoid Mixing: Never mix boronic acid waste with other chemical waste streams unless explicitly instructed to do so by a qualified professional.[9] Mixing with incompatible materials, such as strong oxidizing agents, can lead to dangerous reactions.[2]
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of (4-((Phenylamino)methyl)phenyl)boronic acid.
For Solid Waste:
-
Collection: Place all contaminated solid materials, including gloves, weigh boats, pipette tips, and contaminated bench paper, directly into a designated and sealable container for solid hazardous waste.[1]
-
Container Sealing: Once the container is full (not exceeding 90% capacity), securely seal it to prevent any leakage or release of dust.[10]
-
Labeling: Ensure the container is accurately labeled with its contents.
For Liquid Waste:
-
Collection: Carefully transfer any solutions containing (4-((Phenylamino)methyl)phenyl)boronic acid into a designated, sealable container for liquid hazardous waste. Use a funnel to prevent spills.[1]
-
Rinsate: Any empty containers that held the boronic acid should be triple-rinsed with a suitable solvent. This rinsate must be collected and disposed of as liquid hazardous waste.[1]
-
Container Sealing and Labeling: Securely seal the liquid waste container and ensure it is properly labeled.
Disposal Decision Workflow
Caption: Waste Disposal Workflow for (4-((Phenylamino)methyl)phenyl)boronic acid.
Spill Management
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
-
Evacuate and Alert: Alert personnel in the immediate vicinity and evacuate the area if necessary.[11]
-
PPE: Don the appropriate PPE before attempting to clean the spill.
-
Containment and Cleanup: For a solid spill, gently sweep or vacuum the material and place it into a suitable disposal container, avoiding dust generation.[2][6] For a liquid spill, absorb it with an inert material and place it in a sealed container.
-
Decontamination: Clean the spill area thoroughly.
-
Reporting: Report the spill to your supervisor and your institution's Environmental Health and Safety (EHS) department.[1]
Final Disposal and Regulatory Compliance
The ultimate responsibility for chemical waste disposal lies with the waste generator.[12]
-
Institutional EHS: Your institution's EHS department is your primary resource for guidance on hazardous waste disposal.[1] They will provide the correct containers and arrange for the pickup and final disposal of the waste.
-
Regulatory Framework: All disposal activities must comply with local, state, and federal regulations, such as those set by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[2][9] Chemical waste generators must determine if a discarded chemical is classified as hazardous waste according to US EPA guidelines in 40 CFR 261.3.[2][6]
By adhering to these procedures, you contribute to a culture of safety and environmental responsibility within your laboratory. When in doubt, always consult your EHS department.
References
-
Lab Alley. How To Safely Dispose of Boric Acid. [Link]
-
American Chemical Society. Hazardous Waste and Disposal. [Link]
-
Chemtalk. Boric acid - #1 Science Forum For Lab Technicians. [Link]
-
Environmental Protection Agency. Proper Handling of Hazardous Waste Guide. [Link]
-
AEG Environmental. Best Practices for Hazardous Waste Disposal. [Link]
-
ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles. [Link]
-
Environmental Protection Agency. Hazardous Waste. [Link]
-
Cole-Parmer. Material Safety Data Sheet - (2-Methylpropyl)boronic acid, 98%. [Link]
-
Environmental Protection Agency. Learn the Basics of Hazardous Waste. [Link]
Sources
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- 12. epa.gov [epa.gov]
Personal protective equipment for handling (4-((Phenylamino)methyl)phenyl)boronic acid
Comprehensive Safety Protocol: Handling (4-((Phenylamino)methyl)phenyl)boronic acid
As a Senior Application Scientist, this guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals working with (4-((Phenylamino)methyl)phenyl)boronic acid. This is not a generic template but a specific, in-depth protocol designed to address the unique dual-hazard nature of this compound. Our primary goal is to build a foundation of trust by providing value and expertise that extends beyond the product itself, ensuring your safety through scientifically grounded procedures.
The core principle of this guide is to understand that (4-((Phenylamino)methyl)phenyl)boronic acid presents a combined risk profile. It possesses the irritant properties common to boronic acids and the more significant systemic and chronic hazards associated with aromatic amines.[1][2][3][4] Therefore, handling procedures must address both acute and long-term exposure risks.
Hazard Assessment: A Dual-Nature Compound
The chemical structure of (4-((Phenylamino)methyl)phenyl)boronic acid dictates its safety considerations. The boronic acid functional group can cause irritation, while the phenylamino moiety introduces risks of systemic toxicity and potential carcinogenicity.[2][3][5] Aromatic amines are readily absorbed through the skin, as well as via the respiratory and gastrointestinal tracts, making containment and proper PPE paramount.[3]
| Hazard Class | Associated Functional Group | Potential Health Effects |
| Skin, Eye, & Respiratory Irritant | Boronic Acid | Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1][4][6] |
| Acute Toxicity (Oral) | Boronic Acid / Aromatic Amine | Harmful if swallowed.[4][7][8] |
| Systemic Toxicity | Phenylamino (Aromatic Amine) | Potential for methaemoglobinaemia, leading to headache, cyanosis (blue discoloration of the blood), and dyspnoea.[2] |
| Chronic Toxicity/Carcinogenicity | Phenylamino (Aromatic Amine) | Aromatic amines as a class are associated with genotoxicity and carcinogenicity. This compound should be handled as a potential carcinogen.[2][3][5] |
Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection of PPE must be tailored to the specific laboratory procedure. All operations should, at a minimum, be conducted within a certified chemical fume hood to provide the primary layer of containment.
Tiered PPE Recommendations
| Operational Scenario | Minimum Required PPE |
| Weighing & Transporting Solids | Safety glasses with side shields, nitrile gloves (double-gloved recommended), and a lab coat. |
| Preparing Solutions (at ambient temperature) | Chemical splash goggles, nitrile gloves (double-gloved), and a lab coat. |
| Running Reactions & Work-up (including heating, transfers, and extractions) | Chemical splash goggles and a face shield, chemically resistant gloves (e.g., nitrile), and a chemical-resistant apron over a lab coat. |
| Potential for Aerosolization or Dusting | All PPE from the "Running Reactions" tier, plus a NIOSH-approved respirator (minimum N95 for dusts; respirator with organic vapor cartridges may be necessary for volatile conditions).[8][9] |
Detailed PPE Specifications
-
Eye & Face Protection : Standard safety glasses are insufficient. Use splash-proof chemical goggles conforming to EN166 or OSHA 29 CFR 1910.133 standards.[8][9] A face shield should be worn over goggles during procedures with a higher risk of splashing, such as when transferring solutions.
-
Hand Protection : Wear chemical-resistant nitrile gloves. Always inspect gloves for tears or pinholes before use. For operations involving significant contact or immersion, double-gloving provides an extra layer of protection. Use proper glove removal technique to avoid skin contact with the contaminated outer surface.[8][10]
-
Body Protection : A flame-resistant lab coat is mandatory. For procedures involving larger quantities (>10 mL) or a significant splash risk, an impervious or chemical-resistant apron should be worn over the lab coat.
-
Respiratory Protection : Work must be performed in a well-ventilated area, preferably a fume hood.[1][7] If engineering controls are insufficient to prevent inhalation of dust or vapors, a NIOSH-approved respirator is required.[9]
Procedural Guidance: A Workflow for Safety
Adhering to a strict, logical workflow minimizes the risk of exposure and contamination.
Caption: Safe Handling Workflow for (4-((Phenylamino)methyl)phenyl)boronic acid.
Step-by-Step PPE Protocols
Donning (Putting On) PPE:
-
Wash Hands : Start with clean hands.
-
Lab Coat/Apron : Put on your lab coat and an apron if required.
-
Respirator (if needed) : Perform a seal check if using a respirator.
-
Eye/Face Protection : Put on goggles and a face shield if necessary.
-
Gloves : Don the first pair of gloves, pulling the cuffs over the sleeves of your lab coat. Don a second pair if required.
Doffing (Taking Off) PPE to Prevent Contamination:
-
Outer Gloves : Remove the outer pair of gloves (if double-gloved) using a glove-to-glove technique.
-
Apron/Lab Coat : Remove your apron, followed by your lab coat, by rolling it outwards and away from your body to contain any contaminants.
-
Face Shield/Goggles : Remove face and eye protection from the back to the front.
-
Respirator : Remove your respirator.
-
Inner Gloves : Remove the final pair of gloves.
-
Wash Hands : Wash your hands thoroughly with soap and water.[1][8]
Emergency and Disposal Plans
Spill Management
In the event of a spill, follow a clear decision-making process. For any large spill or a spill outside of a containment area, evacuate immediately and contact your institution's environmental health and safety office.
Caption: Spill Response Decision Tree.
For a minor solid spill inside a fume hood:
-
Ensure you are wearing the appropriate PPE, including respiratory protection.
-
Gently cover the spill with an inert absorbent material like vermiculite or sand to avoid raising dust.
-
Carefully sweep the mixture into a designated, sealable container labeled as hazardous waste.[8]
-
Decontaminate the area with a suitable solvent, followed by soap and water.
-
All cleanup materials must be disposed of as hazardous waste.
Waste Disposal Plan
Due to the presence of the aromatic amine group, all waste streams containing (4-((Phenylamino)methyl)phenyl)boronic acid must be treated as hazardous chemical waste.[3][11] Do not dispose of this material down the drain.
| Waste Stream | Collection & Handling Protocol |
| Contaminated Solids | Includes excess reagent, contaminated absorbent materials, and used weighing papers. Collect in a clearly labeled, sealed, and robust container. |
| Liquid Waste | Includes reaction mixtures and solvent rinses. Collect in a labeled, sealed, and compatible solvent waste container. Do not mix with incompatible waste streams. |
| Contaminated PPE | Disposable gloves, aprons, etc., should be collected in a designated hazardous waste bag. |
Always adhere to your institution's and local regulations for hazardous waste disposal.[1][11]
References
-
ACS Chemical Health & Safety. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]
-
Lab Alley. (n.d.). How To Safely Dispose of Boric Acid. Retrieved from [Link]
-
Princeton University Environmental Health & Safety. (n.d.). Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric. Retrieved from [Link]
-
Loba Chemie. (2024). Safety Data Sheet: Phenylboronic acid. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - (2-Methylpropyl)boronic acid, 98%. Retrieved from [Link]
-
National Center for Biotechnology Information. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC. Retrieved from [Link]
-
Emory University Department of Chemistry. (n.d.). Chemical Waste Disposal Guidelines. Retrieved from [Link]
-
ResearchGate. (2025). The impact of aromatic amines on the environment: risks and damages. Retrieved from [Link]
-
RPS Group. (n.d.). Hazard Watch: Amines in the workplace. Retrieved from [Link]
-
Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. Retrieved from [Link]
- Unknown Source. (n.d.). Chemical Waste Management Guide. (Link not available)
-
Fashion Sustainability Directory. (2025). Aromatic Amine Exposure. Retrieved from [Link]
-
IntechOpen. (2025). Boronic Acids and Derivatives - Probing the Structure-Activity Relationships for Mutagenicity. Retrieved from [Link]
-
University of Wisconsin–Madison BME Shared Labs. (n.d.). Chapter 7 Chemical Disposal Procedures. Retrieved from [Link]
-
Chem-Station. (2016). Protecting Groups for Boronic Acids. Retrieved from [Link]
-
Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals. Retrieved from [Link]
Sources
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- 4. fishersci.com [fishersci.com]
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- 7. dcfinechemicals.com [dcfinechemicals.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
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- 11. laballey.com [laballey.com]
Retrosynthesis Analysis
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
